molecular formula C11H11NO B1315221 1-(1-Methyl-1H-indol-5-yl)ethanone CAS No. 61640-20-8

1-(1-Methyl-1H-indol-5-yl)ethanone

Cat. No.: B1315221
CAS No.: 61640-20-8
M. Wt: 173.21 g/mol
InChI Key: XQQNYKROVSVLHR-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-indol-5-yl)ethanone is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(1-methylindol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8(13)9-3-4-11-10(7-9)5-6-12(11)2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQNYKROVSVLHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40485615
Record name 1-(1-Methyl-1H-indol-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40485615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61640-20-8
Record name 1-(1-Methyl-1H-indol-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40485615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 1-(1-Methyl-1H-indol-5-yl)ethanone (CAS 61640-20-8): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a detailed technical overview of 1-(1-Methyl-1H-indol-5-yl)ethanone, a heterocyclic ketone with the CAS registration number 61640-20-8. The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in clinically significant molecules and its ability to interact with diverse biological targets.[1] This document consolidates available data on the compound's physicochemical properties, outlines a detailed synthetic protocol, discusses necessary safety precautions by referencing related compounds, and explores its potential applications as a key intermediate in drug discovery and materials science. The content is structured to serve researchers and drug development professionals by providing both foundational data and actionable experimental insights.

Introduction and Molecular Structure

This compound belongs to the family of indole derivatives, which are central to numerous research and development programs. The molecule incorporates a 1-methylindole core, functionalized with an acetyl group at the 5-position. This specific arrangement of functional groups—a methylated indole nitrogen and a ketone—makes it a versatile building block for further chemical elaboration. The methyl group at the N-1 position prevents the formation of N-H hydrogen bonds and can influence the molecule's lipophilicity and metabolic stability, while the acetyl group at C-5 provides a reactive handle for synthesizing more complex structures, such as Schiff bases, hydrazones, or other heterocyclic systems for structure-activity relationship (SAR) studies.[1]

The strategic importance of this scaffold is underscored by the broad biological activities exhibited by related indole-ethanone derivatives, including roles as inhibitors of CBP/EP300 bromodomains, tubulin polymerization, and COX-2 enzymes.[2][3][4] This guide aims to provide a comprehensive technical resource for scientists utilizing this compound in their research endeavors.

Caption: Chemical structure of this compound.

Physicochemical and Spectral Properties

Comprehensive experimental data for this compound is not widely available in peer-reviewed literature. The properties are primarily sourced from chemical supplier databases.

Table 1: Core Properties and Identifiers

Property Value Source
CAS Number 61640-20-8 [5][6][7]
Molecular Formula C₁₁H₁₁NO [5][6]
Molecular Weight 173.21 g/mol [5][6][8]
Canonical SMILES CC(=O)C1=CC2=C(C=C1)N(C=C2)C [6]
InChI Key Not readily available
Appearance Expected to be a solid at room temperature Inferred

| Solubility | Expected to be soluble in common organic solvents like DCM, THF, and EtOAc | Inferred |

Spectral Data Summary: While commercial suppliers indicate the availability of spectral data such as ¹H NMR, LC-MS, and HPLC upon request, these spectra are not publicly archived.[6] For researchers requiring definitive structural confirmation, re-characterization using standard spectroscopic methods is recommended upon acquisition.

Synthesis and Purification

The most direct and commonly cited method for preparing this compound is through the N-methylation of its precursor, 5-acetylindole (1-(1H-indol-5-yl)ethanone).[5]

Synthetic Strategy: N-Methylation

The underlying principle of this synthesis is the deprotonation of the indole nitrogen, which is weakly acidic, to form a nucleophilic indolide anion. This anion then undergoes a nucleophilic substitution reaction (Sₙ2) with an electrophilic methyl source, typically iodomethane.

  • Choice of Base: Sodium hydride (NaH) is an effective choice. It is a strong, non-nucleophilic base that irreversibly deprotonates the indole, driving the reaction to completion. The only byproduct is hydrogen gas, which is easily removed from the reaction environment.

  • Solvent Selection: Anhydrous tetrahydrofuran (THF) is a suitable aprotic polar solvent. It readily dissolves the indole substrate and the resulting anion while being unreactive towards the strong base.

  • Reaction Conditions: The reaction is initiated at 0 °C to moderate the initial exothermic reaction of the substrate with sodium hydride, ensuring controlled deprotonation and minimizing potential side reactions.

Start 5-Acetylindole Step1 Deprotonation (NaH, THF, 0 °C) Start->Step1 Intermediate Indolide Anion Step1->Intermediate Step2 Methylation (CH₃I) Intermediate->Step2 End This compound Step2->End

Caption: Synthetic workflow for N-methylation of 5-acetylindole.

Detailed Experimental Protocol

This protocol is adapted from established chemical synthesis methods for N-alkylation of indoles.[5]

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-acetylindole (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.1 M concentration) to the flask and stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 1 hour. The formation of the indolide anion may be accompanied by a color change.

  • Methylation: Add iodomethane (CH₃I, 1.5 eq) dropwise via syringe to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Safety and Handling

A verified Safety Data Sheet (SDS) specific to CAS 61640-20-8 is not publicly available. Therefore, a conservative approach to handling is required, guided by data from structurally similar compounds. The information below is for guidance and should not replace a thorough risk assessment.

  • Data from 1-(1-methyl-1H-indol-3-yl)-1-ethanone (Isomer): The 3-yl isomer is classified as highly toxic if swallowed.[8]

  • Data from 1-(1H-indol-5-yl)ethanone (Precursor): The unmethylated precursor is classified as a skin, eye, and respiratory irritant.[9][10]

Table 2: GHS Hazard Information for Related Compounds

Compound GHS Pictogram(s) Signal Word Hazard Statement(s) Source
1-(1-methyl-1H-indol-3-yl)ethanone GHS06 Danger H301: Toxic if swallowed. H319: Causes serious eye irritation. [8][11]

| 1-(1H-indol-5-yl)ethanone | GHS07 | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |[10] |

Recommended Handling Procedures: Based on the potential hazards, the following precautions are mandatory:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use.[12]

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[13]

    • Skin Contact: Immediately wash the skin with plenty of soap and water.[13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[14]

Applications in Research and Drug Discovery

This compound is primarily valued as a synthetic intermediate for accessing more complex molecular architectures. Its utility lies in the strategic functionalization of the indole core, enabling exploration of new chemical space in medicinal chemistry.

  • As a Synthetic Building Block: The acetyl group serves as a versatile anchor point for a variety of chemical transformations, including but not limited to:

    • Reductions to form the corresponding alcohol.

    • Oxidations (e.g., haloform reaction).

    • Condensation reactions to form imines or enamines.

    • Alpha-halogenation to introduce further reactive sites.

  • Potential Therapeutic Areas: While this specific molecule may not be a final drug candidate, its core structure is relevant to several therapeutic targets. Derivatives of indole-ethanones have been investigated for:

    • Oncology: As inhibitors of CBP/EP300 bromodomains, which are epigenetic targets in cancers like castration-resistant prostate cancer.[2]

    • Anti-inflammatory Agents: As potential inhibitors of the COX-2 enzyme.[3]

    • Neurodegenerative Diseases: The indole scaffold is known to be important in designing agents for CNS targets, such as Alzheimer's disease, due to its favorable properties for crossing the blood-brain barrier.[1]

Core This compound (Core Scaffold) Func Chemical Functionalization (e.g., Condensation, Reduction) Core->Func Complex Diverse Molecular Library (Schiff Bases, Heterocycles, etc.) Func->Complex Target Biological Screening (e.g., Kinase, Epigenetic, GPCR targets) Complex->Target Lead Lead Compound Identification (for Cancer, Inflammation, CNS disorders) Target->Lead

Caption: Logical workflow from core scaffold to lead compound discovery.

Conclusion

This compound (CAS 61640-20-8) is a valuable chemical intermediate with significant potential in the field of drug discovery and organic synthesis. Its structure, featuring a methylated indole and a reactive acetyl group, makes it an ideal starting point for the development of novel, complex molecules. While publicly available data on its specific physical and toxicological properties are limited, established synthetic routes make it an accessible compound for the research community. Prudent safety measures, guided by data from analogous structures, are essential for its handling. The continued exploration of derivatives from this scaffold holds promise for the discovery of new therapeutic agents.

References

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  • Ethanone, 1-(1H-indol-1-yl)- | C10H9NO | CID - PubChem - NIH. [Link]

  • 1-(1-Methyl-1H-indol-3-yl)ethanone | C11H11NO | CID 594156 - PubChem. [Link]

  • 1-(1H-indol-5-yl)ethan-1-one | C10H9NO | CID 40732 - PubChem. [Link]

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  • Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)- - the NIST WebBook. [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC - NIH. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(1-Methyl-1H-indol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating 1-(1-Methyl-1H-indol-5-yl)ethanone in Modern Research

This compound (CAS No. 61640-20-8) is a substituted indole derivative.[1][2][3] The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including neurotransmitters (e.g., serotonin), and numerous pharmaceuticals. The specific substitution pattern of an N-methyl group and a 5-acetyl group imparts distinct electronic and steric properties that influence its molecular interactions, reactivity, and metabolic fate.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed not merely as a data repository, but as a practical manual for the research scientist. We will delve into the causality behind experimental choices for property determination, present self-validating protocols, and ground our discussion in authoritative methodologies. Understanding these fundamental characteristics is a critical first step in any research or development pipeline, from initial synthesis and characterization to formulation and preclinical evaluation.

Core Molecular Attributes

A foundational understanding begins with the molecule's basic structural and physical data. These properties are the primary determinants of its behavior in both chemical and biological systems.

PropertyDataSource
Chemical Structure Chemical Structure of this compound(Structure based on IUPAC name)
CAS Number 61640-20-8[1][2][3]
Molecular Formula C₁₁H₁₁NO[3]
Molecular Weight 173.21 g/mol [3]
Melting Point Data not available in searched sources. The related compound, 1-(1H-Indol-5-yl)ethanone, has a melting point of 94-95 °C.[4]N/A
Boiling Point Data not available in searched sources.N/A
Solubility Data not available in searched sources. See protocol below for determination.N/A

Part 1: Experimental Determination of Physical Properties

The following sections provide detailed, field-proven protocols for the empirical determination of key physicochemical properties. The emphasis is on methodology that ensures accuracy, reproducibility, and provides a clear rationale for each procedural step.

Melting Point Determination: A Barometer of Purity

Expertise & Experience: The melting point is more than a physical constant; it is a critical indicator of sample purity.[5][6] Pure crystalline compounds exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities depress and broaden this range. Therefore, its accurate determination is the first line of defense in sample validation. The choice of a slow heating rate (~2 °C/min) near the expected melting point is paramount, as it allows the system to remain in thermal equilibrium, ensuring a precise reading.[6]

Experimental Protocol: Capillary Method

  • Sample Preparation: Place a small amount of finely powdered, dry this compound onto a clean, dry surface. Gently tap the open end of a glass capillary tube into the powder to collect a small amount of the sample.[7][8]

  • Packing: Invert the capillary and tap its sealed bottom gently on a hard surface to pack the sample into a dense column of 1-2 mm in height at the bottom.[7][8] An improperly packed sample can lead to inaccurate readings.

  • Apparatus Setup: Place the packed capillary into the heating block of a melting point apparatus, ensuring the sample is visible through the viewing lens.

  • Rapid Determination (Optional but Recommended): Perform an initial rapid heating (e.g., 10-20 °C/min) to find an approximate melting range. This saves time during the precise measurement.[6]

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary with a fresh sample.

  • Heating and Observation: Heat the block at a controlled, slow rate (approximately 2 °C/minute).[6]

  • Data Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last crystal of the solid phase melts completely.[8]

    • The melting point is reported as the T₁-T₂ range.

  • Validation: Repeat the accurate determination at least twice with fresh samples. Consistent results validate the measurement.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis A Powder Sample B Pack Capillary (1-2mm) A->B C Insert into Apparatus B->C D Heat Slowly (~2°C/min) C->D E Observe & Record T₁ (Onset) D->E F Record T₂ (Completion) E->F G Report Range (T₁-T₂) F->G H Assess Purity G->H

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Profiling: Predicting Bioavailability

Expertise & Experience: For drug development professionals, aqueous solubility is a critical parameter that directly influences a compound's bioavailability and formulation strategy.[9][10] Poorly soluble compounds often exhibit low absorption, limiting their therapeutic potential.[10] The Shake-Flask method is the gold standard for determining thermodynamic equilibrium solubility, providing a definitive value under specific conditions.[11] It is essential to perform this analysis in various media, including purified water and pH-adjusted buffers (e.g., pH 7.4 to simulate physiological conditions), as the solubility of ionizable compounds can be highly pH-dependent.[11][12]

Experimental Protocol: Shake-Flask Method

  • System Preparation: To a series of clean, labeled glass vials, add a fixed volume of the desired solvent (e.g., purified water, pH 7.4 phosphate buffer).

  • Compound Addition: Add an excess amount of this compound to each vial. The goal is to create a saturated solution with undissolved solid remaining, ensuring equilibrium is reached.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C for standard solubility or 37°C for physiological relevance).[12] Agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot from the supernatant of each vial using a syringe. Immediately filter the aliquot through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Report the result in units such as mg/mL or µM.

Solubility_Workflow A Add Excess Compound to Solvent B Equilibrate (24-48h) with Agitation A->B C Allow Excess Solid to Settle B->C D Withdraw & Filter Supernatant (0.22µm) C->D E Quantify Concentration (e.g., HPLC-UV) D->E F Calculate Solubility (mg/mL or µM) E->F

Caption: Shake-Flask Method for Solubility Determination.

Part 2: Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule, confirming its identity, structure, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for elucidating the precise molecular structure of an organic compound. For this compound, ¹H NMR will reveal the number of distinct protons, their connectivity (via spin-spin coupling), and their chemical environment. ¹³C NMR will identify all unique carbon atoms. The choice of a deuterated solvent is non-negotiable, as it prevents the solvent's own proton signals from overwhelming the spectrum.[14] Chloroform-d (CDCl₃) is a common starting point for many organic molecules.[15] Sample concentration is a balance; too little reduces the signal-to-noise ratio, while too much can cause line broadening and shimming difficulties.[15][16]

Protocol: NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for a standard ¹³C NMR experiment, into a small, clean vial.[16]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.[15][16] The sample must be fully dissolved; any particulate matter will degrade spectral quality.[17]

  • Dissolution: Gently vortex or sonicate the vial if necessary to ensure complete dissolution.

  • Transfer: Using a clean glass Pasteur pipette, transfer the homogeneous solution into a high-quality, clean 5 mm NMR tube.[16] Avoid transferring any solid particles.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.[18]

  • Analysis: Insert the tube into the NMR spectrometer and proceed with instrument locking, shimming, and data acquisition according to the spectrometer's standard operating procedures.

NMR_Prep_Workflow A Weigh Compound (5-25 mg ¹H, 50-100 mg ¹³C) B Add Deuterated Solvent (~0.7 mL) A->B C Ensure Complete Dissolution B->C D Filter-Transfer to NMR Tube C->D E Cap & Label D->E F Acquire Spectrum E->F

Caption: Workflow for NMR Sample Preparation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique ideal for identifying the functional groups present in a molecule.[19] For this compound, we expect to see characteristic absorption bands for the aromatic C-H bonds, the C=O (ketone) stretch, and C-N bonds of the indole ring. The Attenuated Total Reflectance (ATR) sampling method is highly advantageous as it requires minimal to no sample preparation for solids and liquids and is easy to clean.[20][21]

Protocol: ATR-FTIR Analysis

  • Background Spectrum: Ensure the ATR crystal surface is impeccably clean. Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.[22]

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal.[20] Good contact between the sample and the crystal is essential for a high-quality spectrum.

  • Data Acquisition: Collect the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Cleaning: After analysis, retract the pressure arm, remove the sample, and clean the crystal surface thoroughly with a soft tissue dampened with a suitable solvent (e.g., isopropanol), followed by a dry tissue.[22]

ATR_FTIR_Workflow A Collect Background Spectrum (Clean Crystal) B Place Solid Sample on Crystal A->B C Apply Pressure for Good Contact B->C D Acquire Sample Spectrum C->D E Clean Crystal Post-Analysis D->E

Caption: Protocol for ATR-FTIR Spectroscopy.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides two vital pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which can be used for structural confirmation.[23] Electron Ionization (EI) is a "hard" ionization technique commonly used in conjunction with Gas Chromatography (GC-MS). It is highly effective for relatively small, volatile organic molecules and generates reproducible fragmentation spectra that can be compared to libraries.[24][25]

Protocol: GC-MS with Electron Ionization

  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup: Set up the GC-MS system with an appropriate GC column and temperature program designed to separate the analyte from any potential impurities and the solvent.

  • Injection: Inject a small volume (typically 1 µL) of the sample solution into the heated GC injection port. The compound will be vaporized and carried onto the column by an inert gas (e.g., helium).

  • Separation: The compound travels through the GC column, where it is separated based on its boiling point and interaction with the column's stationary phase.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a molecular ion (M⁺•).[25]

  • Fragmentation: The high energy of EI causes the molecular ion to fragment in a characteristic and reproducible manner.

  • Analysis and Detection: The mass analyzer separates the molecular ion and all fragment ions based on their mass-to-charge ratio (m/z). The detector records the relative abundance of each ion.

  • Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak (which confirms the molecular weight) and to interpret the fragmentation pattern to support the proposed structure.[26]

GCMS_Workflow cluster_gc Gas Chromatography (GC) cluster_ms Mass Spectrometry (MS) A Inject Dilute Sample B Vaporize & Separate on Column A->B C Electron Ionization (EI, 70 eV) B->C D Fragmentation C->D E Mass Analysis (m/z) D->E F Detection E->F

Caption: General Workflow for GC-MS Analysis.

Conclusion

The physicochemical properties of this compound dictate its behavior from the synthesis flask to potential biological systems. While specific quantitative data for properties like melting point and solubility require empirical determination, the robust, validated protocols outlined in this guide provide a clear pathway for researchers to generate high-quality, reliable data. The spectroscopic and spectrometric methodologies described—NMR, FTIR, and MS—serve as the definitive toolkit for confirming the structural integrity and identity of this compound. A thorough characterization, following these principles of scientific integrity, is the essential foundation upon which all further research and development efforts must be built.

References

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  • Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. (2024). LinkedIn. [Link]

  • experiment (1) determination of melting points. (2021). SlideShare. [Link]

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  • Ait-Aissa, S., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry. [Link]

  • Sample Preparation – Max T. Rogers NMR. Michigan State University. [Link]

  • Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]

  • NMR Sample Requirements and Preparation. University of Delaware. [Link]

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  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2007). Lund University Publications. [Link]

  • Supporting Information. Wiley-VCH. [Link]

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  • 1-(5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl)-ethanone. PubChem. [Link]

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Introduction: The Significance of a Versatile Indole Ketone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(1-Methyl-1H-indol-5-yl)ethanone

This compound is a pivotal intermediate in the landscape of modern medicinal chemistry and materials science. As a functionalized indole, it serves as a versatile scaffold for the construction of a multitude of biologically active compounds, including enzyme inhibitors, receptor agonists, and antagonists. The indole nucleus is a privileged structure in drug discovery, and the presence of a methyl group on the nitrogen (N1) and an acetyl group at the C5 position provides two distinct points for further chemical elaboration.

However, the synthesis of this specific isomer is not trivial. The inherent electronic properties of the indole ring favor electrophilic substitution at the C3 position of the pyrrole moiety.[1] Consequently, achieving selective functionalization on the benzene ring, particularly at C5, requires carefully designed synthetic strategies that can override the natural reactivity of the indole core. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the principal and most effective synthesis routes to this compound, grounded in mechanistic understanding and practical, field-proven protocols.

Route 1: Direct Friedel-Crafts Acylation of 1-Methylindole

The most direct approach to the target molecule is the electrophilic acylation of 1-methylindole. The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, but its application to electron-rich heterocycles like indole demands precise control to manage regioselectivity and prevent polysubstitution or degradation.

Mechanistic Rationale and Causality

The reaction proceeds via the generation of a highly electrophilic acylium ion from an acylating agent (typically acetyl chloride or acetic anhydride) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3] The N-methylation of the indole is a critical prerequisite; it blocks the most reactive N-H site and deactivates the pyrrole ring slightly towards electrophilic attack, thereby facilitating substitution on the benzenoid ring.

Even with N-methylation, the C3 position remains nucleophilic. To favor C5 acylation, the choice of solvent and reaction conditions is paramount. Non-polar solvents like carbon disulfide (CS₂) or nitrobenzene are often employed because they can modulate the activity of the Lewis acid and influence the regiochemical outcome. The formation of a complex between the Lewis acid and the carbonyl group of the product necessitates the use of stoichiometric or even excess amounts of the catalyst.[3]

Visualizing the Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Acylation Figure 1: Mechanism of Friedel-Crafts Acylation cluster_0 Acylium Ion Generation cluster_1 Electrophilic Attack at C5 cluster_2 Rearomatization & Product Formation AcCl CH₃COCl (Acetyl Chloride) AlCl3 AlCl₃ (Lewis Acid) Acylium [CH₃C≡O]⁺ (Acylium Ion) + AlCl₄⁻ AcCl->Acylium Forms complex AlCl3->Acylium Forms complex Methylindole 1-Methylindole Acylium->Methylindole SigmaComplex Sigma Complex (Arenium Ion) Methylindole->SigmaComplex + Acylium Ion Deprotonation Deprotonation by AlCl₄⁻ SigmaComplex->Deprotonation ProductComplex Product-AlCl₃ Complex Deprotonation->ProductComplex Restores aromaticity Workup Aqueous Workup ProductComplex->Workup FinalProduct This compound Workup->FinalProduct Releases product N_Methylation_Workflow Figure 2: Workflow for N-Methylation Route Start Start: 5-Acetylindole Deprotonation 1. Deprotonation Base: Sodium Hydride (NaH) Solvent: Anhydrous THF Start->Deprotonation Intermediate Sodium Indolide Anion (Nucleophile) Deprotonation->Intermediate Alkylation 2. Sₙ2 Alkylation Reagent: Iodomethane (CH₃I) Intermediate->Alkylation Workup 3. Aqueous Workup & Purification Alkylation->Workup End End Product: This compound Workup->End Grignard_Synthesis Figure 3: Organometallic Synthesis via Grignard Reagent Start 5-Bromo-1-methylindole GrignardFormation Mg / THF Start->GrignardFormation GrignardReagent 1-Methylindol-5-yl magnesium bromide GrignardFormation->GrignardReagent ImineSalt Intermediate Imine-MgBr Salt GrignardReagent->ImineSalt + Acetonitrile Acetonitrile CH₃CN (Acetonitrile) Hydrolysis H₃O⁺ Workup ImineSalt->Hydrolysis Product This compound Hydrolysis->Product

Sources

A Senior Application Scientist's Guide to the Synthesis of 1-(1-Methyl-1H-indol-5-yl)ethanone from 5-Acetylindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic transformation of 5-acetylindole to 1-(1-Methyl-1H-indol-5-yl)ethanone, a key intermediate in various pharmaceutical and materials science applications. The N-methylation of the indole nucleus is a fundamental yet nuanced process. This document delves into the core chemical principles, compares various field-proven methodologies, and presents detailed, step-by-step protocols. The guide is structured to provide researchers, chemists, and drug development professionals with the necessary insights to select and execute the optimal synthetic strategy based on laboratory scale, safety infrastructure, and desired efficiency. We will explore classical alkylation using strong bases, alternative methylating agents, and greener, phase-transfer-catalyzed approaches, grounding each protocol in mechanistic understanding and practical considerations.

Introduction: The Significance of N-Methylated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of the indole nitrogen, particularly through methylation, can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor binding affinity. Consequently, the development of robust and efficient methods for N-methylation is of paramount importance. The target molecule, this compound, serves as a valuable building block for more complex molecular architectures. This guide focuses on its synthesis from the commercially available precursor, 5-acetylindole.

Reaction Overview: The Core Transformation

The fundamental reaction involves the substitution of the acidic proton on the indole nitrogen with a methyl group. This is typically achieved by first deprotonating the indole with a suitable base to form a nucleophilic indolide anion, which then attacks an electrophilic methyl source.

Caption: General scheme for the N-methylation of 5-acetylindole.

Synthetic Methodologies & Mechanistic Insights

Several reliable methods exist for this transformation. The choice of method often depends on a balance of reaction yield, safety, cost, and scale.

Method A: Classical Alkylation with Sodium Hydride and Methyl Iodide

This is a widely employed and highly effective method for N-alkylation of indoles. The use of a strong, non-nucleophilic base ensures near-quantitative deprotonation of the indole nitrogen, leading to a clean and efficient reaction.

Mechanistic Principle: The reaction proceeds via a two-step mechanism. First, sodium hydride (NaH), a strong base, abstracts the acidic proton from the indole nitrogen (pKa ≈ 17) to generate a sodium indolide salt and hydrogen gas. This highly nucleophilic indolide anion then attacks the electrophilic methyl iodide in a classical SN2 reaction, displacing the iodide ion to form the N-methylated product.

Caption: Mechanism of N-methylation using NaH and MeI.

Experimental Protocol:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice-water bath.

  • Substrate Addition: Dissolve 5-acetylindole (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension over 15-20 minutes.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, and the solution may become clearer.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.1-1.5 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of ice-cold water. Partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic layer under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Data Summary Table (Method A):

ParameterValue/ConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base ensures complete deprotonation.
Methylating Agent Methyl Iodide (MeI)Highly reactive electrophile for efficient SN2 reaction.
Solvent Anhydrous THFAprotic solvent, prevents quenching of NaH, good solubility.
Temperature 0 °C to Room Temp.Controls initial exothermic deprotonation and allows for smooth reaction.
Stoichiometry Base: ~1.2 eq., MeI: ~1.1-1.5 eq.Slight excess ensures complete reaction of the limiting reagent.
Typical Yield >85%[1]High efficiency due to irreversible deprotonation.
Method B: N-Alkylation with Dimethyl Sulfate and a Carbonate Base

Dimethyl sulfate is another powerful methylating agent. While highly effective, it is also extremely toxic and must be handled with extreme caution. This method can often be performed with weaker bases like potassium carbonate in a polar aprotic solvent.

Mechanistic Principle: The mechanism is analogous to that with methyl iodide. The base (e.g., K₂CO₃) is sufficient to deprotonate the indole, especially at elevated temperatures in a polar solvent like DMF, which facilitates the reaction. The resulting indolide attacks the dimethyl sulfate molecule.

Experimental Protocol:

  • Setup: In a round-bottom flask, combine 5-acetylindole (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Alkylation: Add dimethyl sulfate (1.2 eq.) dropwise to the stirred suspension at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle only in a certified chemical fume hood with appropriate PPE. [2]

  • Reaction: Heat the mixture to 50-60 °C and stir for 3-5 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and pour it into a beaker of ice-water. The product may precipitate as a solid or can be extracted with an organic solvent like ethyl acetate.

  • Purification: If a precipitate forms, it can be collected by filtration, washed with water, and dried. If extraction is performed, the organic layer is washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Data Summary Table (Method B):

ParameterValue/ConditionRationale
Base K₂CO₃ / NaHCO₃Milder, easier to handle base than NaH.[2][3]
Methylating Agent Dimethyl Sulfate (DMS)Potent and cost-effective methylating agent.[2]
Solvent DMF, AcetonePolar aprotic solvent stabilizes the indolide and facilitates the SN2 reaction.[2]
Temperature Room Temp. to 60 °CModerate heating is often required to achieve a reasonable reaction rate.
Typical Yield 60-70%[2]Generally good yields, though may be slightly lower than Method A.
Method C: "Green" N-Methylation with Dimethyl Carbonate (DMC)

Driven by the principles of green chemistry, dimethyl carbonate (DMC) has emerged as a non-toxic, environmentally benign alternative to traditional methylating agents.[4] However, its lower reactivity necessitates more forcing conditions.

Mechanistic Principle: The reaction with DMC can proceed via two pathways, often catalyzed by a base.[5] At high temperatures, DMC acts as a direct methylating agent. The base assists in the deprotonation of the indole nitrogen, which then attacks one of the methyl groups of DMC.

Experimental Protocol:

  • Setup: Combine 5-acetylindole (1.0 eq.), a base such as potassium carbonate (K₂CO₃, 2.0 eq.), and dimethyl carbonate (which can act as both reagent and solvent, or use a co-solvent like DMF).[4][6]

  • Reaction: Heat the mixture to reflux (typically 120-150 °C depending on the solvent) for several hours (e.g., 3-6 hours).[4] The reaction progress should be monitored by TLC or HPLC.

  • Workup: After cooling, add water to the reaction mixture. The product can be isolated by extraction with an appropriate organic solvent (e.g., tert-butyl methyl ether or ethyl acetate).[4]

  • Purification: The organic extracts are washed with water, dried, and concentrated. The crude material is then purified, typically by column chromatography.

Data Summary Table (Method C):

ParameterValue/ConditionRationale
Base K₂CO₃Standard inorganic base, effective at high temperatures.[4]
Methylating Agent Dimethyl Carbonate (DMC)Environmentally safe, low toxicity alternative.[4][7]
Solvent DMF or neat DMCHigh boiling point solvent is required due to the low reactivity of DMC.[4]
Temperature 120-150 °CHigh temperatures are necessary to overcome the activation energy.
Typical Yield >90%[4]Can achieve excellent yields under optimized conditions.

General Experimental Workflow and Purification

Regardless of the specific methylation method chosen, the overall workflow follows a consistent pattern of reaction, workup, and purification.

Experimental_Workflow A 1. Reaction Setup (Reagents + Solvent under N₂) B 2. Controlled Reaction (Temperature Monitoring, Stirring) A->B Execute Protocol C 3. Reaction Quench (e.g., Addition of Water) B->C Reaction Complete (TLC) D 4. Liquid-Liquid Extraction (e.g., EtOAc/Water) C->D E 5. Drying & Concentration (Na₂SO₄, Rotary Evaporation) D->E F 6. Purification (Column Chromatography) E->F Crude Product G 7. Product Characterization (NMR, MS) F->G Pure Product

Caption: A generalized workflow for the synthesis and isolation of the target compound.

Purification Strategy:

  • Column Chromatography: This is the most common method for purifying the final product. A silica gel stationary phase is typically used with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate). The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired product.

  • Recrystallization: If the crude product is obtained as a solid of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective purification technique.

Safety Considerations

Chemical synthesis requires strict adherence to safety protocols. The methodologies described involve several hazardous materials:

  • Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.

  • Methyl Iodide (MeI): A potent alkylating agent, classified as a carcinogen. It is volatile and toxic.[4]

  • Dimethyl Sulfate (DMS): Extremely toxic, corrosive, and carcinogenic.[2][4] All manipulations must be performed in a certified chemical fume hood with appropriate PPE, including heavy-duty gloves.

  • Solvents: Anhydrous solvents like THF can form explosive peroxides and should be handled with care. DMF is a reproductive toxin.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The N-methylation of 5-acetylindole to produce this compound is a robust transformation achievable through several well-established protocols. The classical NaH/MeI method in THF offers high yields and reliability, making it a preferred choice for small-scale laboratory synthesis. For larger-scale operations or in environments where the use of highly reactive and toxic reagents is restricted, the method utilizing dimethyl carbonate (DMC) presents a safer, greener, and highly effective alternative, albeit one that requires higher reaction temperatures. The choice of methodology should be a deliberate one, guided by a thorough assessment of the available facilities, scale, and safety protocols.

References

  • Bandini, M., Bottoni, A., Eichholzer, A., & Miscione, G. P. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Journal of the American Chemical Society, 132(45), 16032–16043. Available from: [Link]

  • Kallmeier, F., Schvartz, T., & Gulder, T. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7407–7412. Available from: [Link]

  • Kallmeier, F., Schvartz, T., & Gulder, T. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). The methylation of the indole causes the cyclisation towards compound. Retrieved from [Link]

  • Sciencemadness.org. (2019). methylation of nucleophilic HN- with methyl iodide?. Retrieved from [Link]

  • Shintre, M. S., et al. (2003). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 7(5), 729-732. Available from: [Link]

  • ResearchGate. (n.d.). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. Retrieved from [Link]

  • ResearchGate. (n.d.). Unveiling the Mechanism of N ‐Methylation of Indole with Dimethylcarbonate Using either DABCO or DBU as Catalyst. Retrieved from [Link]

  • Kanger, T., et al. (2010). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Symmetry, 2(4), 1839-1851. Available from: [Link]

  • Google Patents. (n.d.). US6326501B1 - Methylation of indole compounds using dimethyl carbonate.
  • ACS Omega. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. Available from: [Link]

  • ResearchGate. (n.d.). A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. Retrieved from [Link]

  • de Oliveira, V. M., et al. (2017). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. Scientific Reports, 7, 41795. Available from: [Link]

  • Ali, M. A., et al. (2008). 1-(2-Hydroxy-5-methylphenyl)ethanone [(1H-indol-3-yl)acetyl]hydrazone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o542. Available from: [Link]

  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. Available from: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2019). Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. Available from: [Link]

  • Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]

  • ResearchGate. (n.d.). N‐methylation of indoles and other N,H‐heteroacromatic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). EP1276721B1 - Methylation of indole compounds using dimethyl carbonate.
  • MDPI. (n.d.). Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate. Retrieved from [Link]

  • Wang, Y., et al. (2017). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Molecules, 22(10), 1673. Available from: [Link]

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The Architectonics of Methylation: An In-depth Technical Guide to the Biological Activity of Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Subtle Power of a Methyl Group

In the vast and intricate landscape of pharmacologically active molecules, the indole scaffold stands as a testament to nature's ingenuity. This bicyclic aromatic heterocycle is the core of a multitude of bioactive natural products and synthetic drugs.[1][2][3] However, it is the subtle art of methylation—the addition of a single carbon atom and three hydrogen atoms—that often unlocks or profoundly modulates the biological activity of these indole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals, providing a deep dive into the multifaceted world of methylated indoles. We will move beyond a simple cataloging of effects to explore the underlying principles of structure-activity relationships (SAR), mechanisms of action, and the practical methodologies required to elucidate them.

I. The Indole Nucleus and the Strategic Impact of Methylation

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in medicinal chemistry.[4][5] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for molecular recognition by biological targets. Methylation can occur at several positions on the indole ring, most notably on the indole nitrogen (N1), the pyrrole carbon atoms (C2, C3), and the benzene ring carbons (C4, C5, C6, C7). Each positional methylation imparts distinct physicochemical properties to the molecule, influencing its lipophilicity, steric profile, and electronic distribution. These modifications, in turn, dictate the compound's pharmacokinetic and pharmacodynamic behavior.

For instance, N-methylation can significantly enhance a compound's ability to cross the blood-brain barrier, a critical factor for neurologically active agents.[6] Conversely, methylation on the benzene portion of the ring can fine-tune receptor binding affinity and selectivity. Understanding these nuances is paramount in the rational design of novel therapeutic agents.

II. A Spectrum of Biological Activities: From Microbes to Mind

Methylated indole compounds exhibit a remarkable breadth of biological activities, a testament to their molecular versatility. This section will explore some of the most significant and well-documented therapeutic areas.

A. Antimicrobial and Antifungal Frontiers

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Methylated indoles have emerged as a promising class of compounds in this arena.

  • Antibacterial Activity: Studies have demonstrated that certain methylated indole derivatives possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[7] For example, 5-methylindole has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria.[8] The mechanism of action is often multifaceted, with some compounds inhibiting essential bacterial enzymes like MurB, which is involved in peptidoglycan biosynthesis.[7] Other indole derivatives have been investigated as inhibitors of methyl transferases, crucial enzymes in bacterial metabolism.[9]

  • Antifungal Activity: The antifungal potential of methylated indoles is equally significant. Derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties have shown considerable efficacy against various fungal strains, including Candida albicans and Candida krusei.[10] Docking studies suggest that these compounds may exert their antifungal effects by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, which is essential for fungal cell membrane integrity.[7][11]

Table 1: Antimicrobial Activity of Selected Methylated Indole Derivatives

Compound ClassTarget Organism(s)Noteworthy ActivityPutative Mechanism of ActionReference(s)
(Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivativesGram-positive and Gram-negative bacteria, FungiExceeded activity of ampicillin and streptomycin by 10-50 fold.Inhibition of E. coli MurB and fungal 14α-lanosterol demethylase.[7]
5-MethylindoleGram-positive and Gram-negative bacteria, including MRSA and M. tuberculosisBactericidal activity against stationary-phase bacteria and antibiotic-tolerant persisters.Not fully elucidated, but potentiates aminoglycoside antibiotics.[8]
Indole derivatives with 1,2,4-triazole and 1,3,4-thiadiazoleS. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. kruseiSome compounds more effective than ciprofloxacin against MRSA.Not specified, but azole-containing compounds often target ergosterol biosynthesis.[10]
B. The War on Cancer: A Multifaceted Approach

The indole scaffold is a cornerstone in the development of anticancer agents, with methylated derivatives playing a crucial role in targeting various hallmarks of cancer.[12][13][14]

  • Tubulin Polymerization Inhibition: A significant number of anticancer indole alkaloids, including the clinically used vinca alkaloids (vinblastine and vincristine), function by disrupting microtubule dynamics.[3][13] Synthetic methylated indoles have also been designed to target the colchicine binding site on tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. N-methyl-5,6,7-trimethoxyindoles, for instance, have demonstrated potent antiproliferative and vascular disrupting activities.[15] Structure-activity relationship studies have revealed that methylation at the N1 position can significantly enhance the anticancer activity of these compounds.[5]

  • Enzyme Inhibition: Methylated indoles have been developed as inhibitors of key enzymes implicated in cancer progression. For example, 2,6-di-substituted indole derivatives have been identified as potent inhibitors of METTL3, an RNA methyltransferase that is a promising therapeutic target in various cancers, including acute myeloid leukemia and ovarian cancer.[16] These inhibitors have been shown to reduce m6A RNA methylation levels, inhibit cell proliferation, and induce apoptosis.[16]

  • Modulation of Signaling Pathways: Monoterpene indole alkaloids have been shown to exhibit antimetastatic activity by targeting matrix metalloproteinase 9 (MMP9), an enzyme crucial for extracellular matrix degradation and cancer cell invasion.[17] These compounds can inhibit signaling pathways downstream of MMP9, including those involving EGFR, Akt, and JNK.[17]

C. Neurological Frontiers: Modulating Brain Chemistry

Methylated tryptamines, a subclass of indoleamines, have profound effects on the central nervous system and are a subject of intense research for their potential therapeutic applications in psychiatric and neurological disorders.

  • Serotonergic System Modulation: Many methylated tryptamines, such as N,N-dimethyltryptamine (DMT), are potent agonists of serotonin receptors, particularly the 5-HT2A receptor.[18][19] This interaction is believed to be central to their psychedelic and potential therapeutic effects.[18] These compounds can also interact with serotonin transporters (SERT) and vesicle monoamine transporters (VMAT), influencing the synaptic concentrations of serotonin and other monoamines.[20]

  • Endogenous Production and Neurotoxic Potential: The enzyme Indolethylamine N-methyltransferase (INMT) is capable of endogenously synthesizing methylated tryptamines like DMT in the human body.[21][22][23] While the physiological role of endogenous DMT is still under investigation, dysregulation of INMT activity has been linked to certain neuropsychiatric conditions.[21] Furthermore, some di-N-methylated β-carbolinium ions, which can be formed in the brain, have been shown to exhibit neurotoxic effects by inhibiting mitochondrial respiration, raising questions about their potential role in neurodegenerative diseases.[24]

III. Unraveling the Mechanism: Key Experimental Protocols

To rigorously assess the biological activity of methylated indole compounds, a combination of in vitro and in vivo assays is essential. This section provides an overview of key experimental workflows.

A. Workflow for Assessing Antimicrobial Activity

A systematic approach is required to determine the antimicrobial efficacy of novel methylated indole compounds.

Antimicrobial_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Compound Synthesis & Characterization B Microbial Strain Selection (Bacteria & Fungi) A->B Select relevant pathogens C Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) B->C Determine lowest inhibitory concentration D Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay C->D Determine lowest killing concentration E Enzyme Inhibition Assays (e.g., MurB, CYP51) D->E Investigate specific molecular targets F Cellular Integrity Assays (Membrane Permeability) D->F H Toxicity Assessment (e.g., MTT assay on normal cells) D->H Assess safety profile G Molecular Docking Studies E->G I Animal Model of Infection H->I Test in a living system J Efficacy & Pharmacokinetic Studies I->J Anticancer_Workflow cluster_0 In Vitro Cytotoxicity cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy A Compound Synthesis & Characterization B Cancer Cell Line Panel Selection A->B Select diverse cancer types C Cell Viability/Proliferation Assay (e.g., MTT, SRB) B->C Measure cell death/growth inhibition D IC50 Determination C->D Calculate half-maximal inhibitory concentration E Cell Cycle Analysis (Flow Cytometry) D->E Determine effects on cell division G Target-Based Assays (e.g., Tubulin Polymerization, Kinase Inhibition) D->G Identify molecular targets I Xenograft/Orthotopic Animal Model D->I Establish tumor model F Apoptosis Assays (e.g., Annexin V/PI Staining) E->F H Western Blotting for Signaling Proteins G->H J Tumor Growth Inhibition Studies I->J Evaluate anti-tumor effect K Pharmacokinetic & Toxicological Evaluation J->K

Caption: Workflow for the evaluation of anticancer activity.

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Culture and Treatment:

    • Seed cancer cells in culture plates and allow them to adhere overnight.

    • Treat the cells with the methylated indole compound at various concentrations for a specified duration (e.g., 24, 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

    • Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests cell cycle arrest.

IV. Structure-Activity Relationships: The Guiding Principles of Design

The biological activity of methylated indoles is exquisitely sensitive to the position and number of methyl groups. Understanding these structure-activity relationships (SAR) is crucial for optimizing lead compounds.

  • N1-Methylation: As previously mentioned, methylation at the N1 position often enhances lipophilicity and can improve cell permeability and metabolic stability. In the context of anticancer tubulin inhibitors, N1-methylation has been shown to dramatically increase potency. [5]For tryptamine derivatives, N-methylation is a key step in the biosynthesis of psychoactive compounds. [21]

  • C3-Substitution: The C3 position of the indole ring is a common site for functionalization. [25]Many C3-substituted indole analogs are effective as anticancer, antimicrobial, and antioxidant agents. [25]

  • Benzene Ring Methylation: Methylation on the benzene portion of the indole nucleus can fine-tune receptor interactions. For example, in a series of CFTR potentiators, moving a methyl group around the benzene ring of a tetrahydro-γ-carboline scaffold had a significant impact on both the efficacy and potency of the compounds. [26]

V. Future Directions and Concluding Remarks

The field of methylated indole research is vibrant and continues to yield compounds with significant therapeutic potential. Future efforts will likely focus on:

  • Target Deconvolution: For compounds with promising phenotypic effects, identifying the specific molecular target(s) is a critical step in drug development.

  • Improving Pharmacokinetic Properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds is essential for their clinical translation.

  • Combination Therapies: Exploring the synergistic effects of methylated indoles with existing drugs could lead to more effective treatment regimens, particularly in cancer and infectious diseases.

References

  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. (2023). MDPI. [Link]

  • Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. (n.d.). PubMed Central. [Link]

  • 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus. (2022). PMC - NIH. [Link]

  • Prospects of Indole derivatives as methyl transfer inhibitors: antimicrobial resistance managers. (2020). PMC - PubMed Central. [Link]

  • The effects of methylated tryptamine derivatives on brain stem neurones. (1972). PMC. [Link]

  • Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. (n.d.). MDPI. [Link]

  • Synthesis and structure-activity relationships of N-methyl-5,6,7-trimethoxylindoles as novel antimitotic and vascular disrupting agents. (2013). PubMed. [Link]

  • Dimethyltryptamine and other hallucinogenic tryptamines exhibit substrate behavior at the serotonin uptake transporter and the vesicle monoamine transporter. (n.d.). ResearchGate. [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). Turk J Pharm Sci. [Link]

  • INDOLE BASED ALKALOID IN CANCER: AN OVERVIEW. (2014). PharmaTutor. [Link]

  • Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors. (2025). PubMed. [Link]

  • Implications of Indolethylamine N-Methyltransferase (INMT) in Health and Disease. (2025). MDPI. [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). PMC - NIH. [Link]

  • Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. (2022). ACS Omega. [Link]

  • Neuropharmacology of N,N-Dimethyltryptamine. (n.d.). PMC - PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives. (n.d.). Hindawi. [Link]

  • Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. (2025). AIP Publishing. [Link]

  • Indole: A Promising Scaffold For Biological Activity. (n.d.). RJPN. [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (n.d.). PMC - PubMed Central. [Link]

  • The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies. (2021). NIH. [Link]

  • Indole as a biological scaffold: a comprehensive review. (2025). International Journal of Pharmacognosy and Chemistry. [Link]

  • Unveiling the antimetastatic activity of monoterpene indole alkaloids targeting MMP9 in cancer cells, with a focus on pharmacokinetic and cellular insights. (n.d.). PubMed Central. [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (n.d.). PMC - PubMed Central. [Link]

  • Indole Alkaloids with Potential Anticancer Activity. (2020). PubMed. [Link]

  • Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. (2020). ACS Publications. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). ResearchGate. [Link]

  • Indole-N-methylated beta-carbolinium ions as potential brain-bioactivated neurotoxins. (n.d.). PubMed. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. [Link]

  • Tryptamine hallucinogens and neural activation of distinct brain regions. (n.d.). Study Summary. [Link]

  • Biomedical Importance of Indoles. (n.d.). PMC - NIH. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). ACS Publications. [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2014). ACS Publications. [Link]

  • Noncompetitive Inhibition of Indolethylamine-N-methyltransferase by N,N-Dimethyltryptamine and N,N-Dimethylaminopropyltryptamine. (2014). ACS Publications. [Link]

  • (PDF) Indolethylamine-N-methyltransferase Polymorphisms: Genetic and Biochemical Approaches for Study of Endogenous N,N,-dimethyltryptamine. (2018). ResearchGate. [Link]

  • Indole(ethyl)amine N-methyltransferase in the brain. (1969). PubMed. [Link]

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The Quintessential Guide to the Spectroscopic Characterization of 1-(1-Methyl-1H-indol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. 1-(1-Methyl-1H-indol-5-yl)ethanone, a derivative of the privileged indole scaffold, presents a case study in the application of modern spectroscopic techniques for molecular characterization. This guide provides an in-depth technical overview of the spectral data integral to confirming the identity and purity of this compound.

Introduction

This compound, with the chemical formula C₁₁H₁₁NO and a molecular weight of 173.21 g/mol , is a ketone derivative of N-methylated indole. The indole ring system is a fundamental core in numerous biologically active compounds and pharmaceuticals. The precise placement of the acetyl group at the C-5 position, along with N-methylation, significantly influences the molecule's electronic distribution and, consequently, its chemical and biological properties. Accurate spectral analysis is therefore not merely a routine check but a critical step in understanding its structure-activity relationships.

This document will detail the expected and observed spectral data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a comprehensive analytical fingerprint of the molecule.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectral data, a clear and consistent atom numbering system is essential. The following diagram illustrates the structure of this compound with the IUPAC numbering convention.

Caption: Molecular structure and atom numbering of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms.

Predicted ¹H NMR Spectral Data

Based on established principles of NMR spectroscopy and data from analogous indole derivatives, the following ¹H NMR chemical shifts are predicted for this compound in a standard deuterated solvent like CDCl₃.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4~8.30s-1H
H-6~7.85ddJ = 8.7, 1.81H
H-7~7.30dJ = 8.71H
H-2~7.15dJ = 3.11H
H-3~6.55dJ = 3.11H
N-CH₃~3.80s-3H
COCH₃~2.65s-3H
Interpretation of the ¹H NMR Spectrum

The predicted spectrum reveals several key features that confirm the structure of this compound:

  • Aromatic Region (δ 6.5-8.5 ppm): The protons on the indole ring appear in this region. The H-4 proton is expected to be the most deshielded aromatic proton due to the anisotropic effect of the adjacent carbonyl group, appearing as a singlet. The H-6 and H-7 protons will exhibit a characteristic ortho-coupling. The pyrrole protons, H-2 and H-3, will show a doublet of doublets due to their mutual coupling.

  • N-Methyl Group (δ ~3.80 ppm): The singlet integrating to three protons in this region is characteristic of the methyl group attached to the indole nitrogen.

  • Acetyl Methyl Group (δ ~2.65 ppm): The singlet integrating to three protons at a higher field corresponds to the methyl protons of the acetyl group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are tabulated below.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~198.0
C-7a~138.0
C-5~131.0
C-3a~130.0
C-2~129.0
C-6~123.0
C-4~121.0
C-7~109.0
C-3~101.0
N-CH₃~33.0
COCH₃~26.0
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (δ ~198.0 ppm): The most downfield signal corresponds to the carbonyl carbon of the acetyl group.

  • Aromatic and Heterocyclic Carbons (δ 100-140 ppm): The eight carbons of the indole ring system resonate in this range. The quaternary carbons (C-3a, C-5, and C-7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

  • Aliphatic Carbons (δ 25-35 ppm): The two methyl carbons, from the N-methyl and acetyl groups, appear at the highest field.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)Vibration TypeIntensity
~1670C=O stretch (aromatic ketone)Strong
~1600, ~1480C=C stretch (aromatic)Medium-Strong
~1360C-H bend (methyl)Medium
~1250C-N stretch (aromatic amine)Medium
Interpretation of the IR Spectrum

The IR spectrum provides crucial evidence for the key functional groups:

  • Carbonyl Stretch: A strong absorption band around 1670 cm⁻¹ is a definitive indicator of the carbonyl group of the aromatic ketone.

  • Aromatic C=C Stretches: Absorptions in the 1600-1480 cm⁻¹ region confirm the presence of the aromatic indole ring.

  • C-H Bends: The presence of methyl groups is supported by bending vibrations around 1360 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data

For this compound (Molecular Weight: 173.21), the following peaks are expected in an electron ionization (EI) mass spectrum:

m/zPredicted Fragment
173[M]⁺ (Molecular Ion)
158[M - CH₃]⁺
130[M - CH₃ - CO]⁺
Interpretation of the Mass Spectrum

G M [M]⁺ m/z = 173 M_minus_CH3 [M - CH₃]⁺ m/z = 158 M->M_minus_CH3 - •CH₃ M_minus_CH3_minus_CO [M - CH₃ - CO]⁺ m/z = 130 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

  • Molecular Ion Peak ([M]⁺): A prominent peak at m/z = 173 will confirm the molecular weight of the compound.

  • Loss of a Methyl Radical ([M - CH₃]⁺): The base peak is often observed at m/z = 158, corresponding to the loss of a methyl radical from the acetyl group to form a stable acylium ion.

  • Loss of Carbon Monoxide ([M - CH₃ - CO]⁺): Subsequent fragmentation of the acylium ion through the loss of a neutral carbon monoxide molecule results in a fragment at m/z = 130.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectral data, standardized experimental protocols are essential.

General Sample Preparation

A sample of this compound of high purity (>98%) should be used. The sample should be dried under vacuum to remove any residual solvents.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters (¹H NMR):

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Spectral width: 20 ppm

  • Acquisition Parameters (¹³C NMR):

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Spectral width: 240 ppm

  • Data Processing: Apply a Fourier transform with an exponential window function. Phase and baseline correct the spectra. Calibrate the chemical shifts relative to the TMS signal (δ = 0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the neat compound can be prepared between two potassium bromide (KBr) plates. Alternatively, a KBr pellet can be made by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹

    • Number of scans: 16

    • Spectral range: 4000-400 cm⁻¹

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr pellet) or clean KBr plates (for thin film).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a gas chromatograph (GC-MS).

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Acquisition Parameters:

    • Ionization mode: Electron Ionization (EI)

    • Electron energy: 70 eV

    • Mass range: m/z 40-400

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

G cluster_workflow Spectroscopic Analysis Workflow Start Pure Sample of This compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Data_Analysis Data Interpretation and Structural Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: A generalized workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides an unambiguous confirmation of its chemical structure. The correlation of the observed spectral data with the predicted values and fragmentation patterns serves as a robust quality control measure and is indispensable for any research or development activities involving this compound. This guide provides the foundational spectral knowledge and standardized protocols necessary for scientists to confidently identify and characterize this compound.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]

  • PubChem. 1-(1-Methyl-1H-indol-3-yl)ethanone. [Link]

solubility of 1-(1-Methyl-1H-indol-5-yl)ethanone in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Organic Solvent Solubility of 1-(1-Methyl-1H-indol-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from synthetic route development and formulation to bioavailability and therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS: 61640-20-8), an N-methylated indole derivative of interest in medicinal chemistry. Due to the absence of extensive published quantitative solubility data for this specific molecule, this document serves as both a theoretical guide and a practical manual. It outlines the predicted solubility profile based on physicochemical principles and furnishes a detailed, field-proven experimental workflow for researchers to determine thermodynamic solubility with high fidelity in their own laboratory settings.

Physicochemical Profile and Theoretical Solubility Predictions

To understand the solubility of this compound, we must first analyze its molecular structure and resulting physicochemical properties. These characteristics govern its interaction with various organic solvents.

Molecular Structure: C₁₁H₁₁NO Molecular Weight: 173.21 g/mol [3]

dot

cluster_molecule This compound cluster_properties Key Structural Features & Interactions mol A N-Methyl Indole Ring: - Aromatic and largely nonpolar. - Contributes to solubility in nonpolar and weakly polar solvents (van der Waals forces). - Lacks N-H for hydrogen bond donation. C Overall Polarity: - Moderately polar molecule. - Balances hydrophobic (indole) and polar (ketone) characteristics. A->C influences B Acetyl Group (C=O): - Polar carbonyl group. - Site for dipole-dipole interactions. - Hydrogen bond acceptor. - Enhances solubility in polar aprotic and protic solvents. B->C influences

Caption: Key molecular features governing solubility.

Estimated Physicochemical Properties
  • LogP (Octanol-Water Partition Coefficient): The calculated XLogP3 for the isomer, 1-(1-Methyl-1H-indol-3-yl)ethanone, is 1.9.[4] This suggests the molecule has a moderate degree of lipophilicity. A positive logP value indicates a preference for nonpolar environments over aqueous ones, predicting good solubility in many organic solvents.

  • Melting Point: The unmethylated parent compound, 1-(1H-indol-5-yl)ethanone, has a reported melting point of 94-95 °C.[2][5] The addition of a methyl group to the indole nitrogen may slightly alter the crystal lattice energy, but the melting point is expected to be in a similar range. A relatively high melting point for a small molecule suggests significant crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.

Predicted Solubility in Common Organic Solvents

The principle of "like dissolves like" provides a framework for predicting solubility.[3] Aldehydes and ketones are generally soluble in most common organic solvents.[6][7] The indole nucleus itself is also readily soluble in a variety of organic solvents.[5]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran - THF, Acetonitrile - ACN): High solubility is expected. The polar acetyl group will engage in strong dipole-dipole interactions with these solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Good solubility is predicted. These solvents can act as hydrogen bond donors to the carbonyl oxygen of the acetyl group, leading to favorable interactions.

  • Nonpolar Solvents (e.g., Toluene, Hexanes, Cyclohexane): Moderate to good solubility is expected. The large, aromatic, and generally hydrophobic N-methylindole ring will interact favorably with these nonpolar solvents through London dispersion forces. Solubility will likely be lower than in polar aprotic solvents.

  • Chlorinated Solvents (e.g., Dichloromethane - DCM, Chloroform): High solubility is anticipated due to their ability to engage in dipole-dipole interactions and effectively solvate moderately polar compounds.

Gold Standard Experimental Protocol: Thermodynamic Solubility Determination

For drug development, the most crucial solubility value is the thermodynamic or equilibrium solubility. This represents the true maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, once the system has reached equilibrium.[8] The most reliable method for this determination is the Saturation Shake-Flask Method .[4][9]

This protocol is a self-validating system because the continued presence of excess solid solute at the end of the experiment visually confirms that the solution is indeed saturated.

dot

start Start: Pure Compound & Solvent add_excess Step 1: Add excess solid This compound to a known volume of solvent. start->add_excess agitate Step 2: Agitate at constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium. add_excess->agitate phase_sep Step 3: Phase Separation (Centrifugation or Filtration) to remove undissolved solid. agitate->phase_sep sample Step 4: Carefully sample the clear, saturated supernatant. phase_sep->sample dilute Step 5: Dilute the sample accurately with mobile phase to fall within the HPLC calibration range. sample->dilute analyze Step 6: Quantify concentration using a validated HPLC method. dilute->analyze calculate Step 7: Calculate solubility (mg/mL or mol/L) accounting for dilution. analyze->calculate end End: Thermodynamic Solubility Value calculate->end

Caption: Shake-Flask solubility determination workflow.

Step-by-Step Shake-Flask Protocol

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • 4 mL glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge with appropriate vial adapters

  • Calibrated pipettes and tips

  • Syringe filters (0.22 µm, PTFE for organic solvents)

  • HPLC vials

Procedure:

  • Preparation: Add an excess amount of solid this compound to a 4 mL glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment (e.g., 5-10 mg).

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate speed (e.g., 200 rpm). Allow the slurry to agitate for at least 24 hours to ensure equilibrium is reached. Some systems may require 48 hours, which should be confirmed by sampling at multiple time points (e.g., 24h, 36h, 48h) to ensure the concentration has plateaued.[2]

  • Phase Separation: After equilibration, remove the vial and let it stand for 30 minutes to allow larger particles to settle. To separate the saturated liquid phase from the excess solid, two primary methods can be used:

    • Centrifugation (Preferred): Centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes). This minimizes the risk of compound adsorption to filter materials.[10][11]

    • Filtration: Use a syringe to draw the supernatant and pass it through a 0.22 µm PTFE syringe filter into a clean vial. Discard the first few drops to saturate any potential binding sites on the filter.

  • Sampling and Dilution: Carefully pipette a precise aliquot of the clear supernatant. Immediately dilute it with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the range of your analytical calibration curve. This step is critical to ensure accurate quantification and prevent precipitation in the HPLC system.[11]

  • Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method as described below.

Analytical Quantification by HPLC-UV

HPLC is the preferred method for quantifying solubility due to its high sensitivity, specificity, and ability to separate the target compound from any potential impurities or degradants.[11][12][13]

Step-by-Step HPLC Protocol

Instrumentation & Conditions:

  • HPLC System: Agilent 1100/1200 series or equivalent with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., Zorbax, Phenomenex Luna; 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 ACN:H₂O). The exact ratio should be optimized to achieve good peak shape and a retention time of 3-7 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Indole derivatives typically have strong UV absorbance maxima. A wavelength between 254 nm and 280 nm is a good starting point for method development.[14]

  • Column Temperature: 30°C.

Procedure:

  • Stock Solution Preparation: Prepare a primary stock solution of this compound of known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Calibration Curve Construction: From the primary stock, prepare a series of at least five calibration standards by serial dilution. The concentration range should bracket the expected concentration of your diluted solubility samples.

  • Analysis: Inject the calibration standards in order of increasing concentration, followed by the diluted solubility samples. It is good practice to run a blank (mobile phase) between injections.

  • Data Processing: Integrate the peak area for this compound in each chromatogram. Plot the peak area versus concentration for the standards to create a linear calibration curve. The curve must have a coefficient of determination (R²) ≥ 0.995 for accuracy.

  • Solubility Calculation: Use the linear regression equation from the calibration curve to determine the concentration of the diluted solubility sample. Multiply this value by the dilution factor to obtain the final solubility of this compound in the tested solvent.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison.

Table 1: Experimentally Determined Solubility of this compound at 25°C

Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)
Polar Aprotic Acetone[Experimental Value][Calculated Value]
Ethyl Acetate[Experimental Value][Calculated Value]
Acetonitrile[Experimental Value][Calculated Value]
Tetrahydrofuran[Experimental Value][Calculated Value]
Polar Protic Methanol[Experimental Value][Calculated Value]
Ethanol[Experimental Value][Calculated Value]
Nonpolar Toluene[Experimental Value][Calculated Value]
Chlorinated Dichloromethane[Experimental Value][Calculated Value]

Interpretation: The obtained solubility data provides critical insights for drug development. High solubility in solvents like ethanol or acetone is beneficial for purification by crystallization. Understanding the solubility in solvents used for in vitro assays (like DMSO) is essential to avoid compound precipitation and false-negative results.[1][2] Furthermore, these values are foundational for pre-formulation studies, guiding the selection of excipients and vehicle systems for in vivo testing.

Conclusion

While published quantitative data for this compound is scarce, a robust understanding of its physicochemical properties allows for strong theoretical predictions of its solubility profile. Based on its moderately polar structure, it is expected to be highly soluble in polar aprotic and chlorinated solvents, with good solubility in polar protic and nonpolar organic solvents. This guide provides the detailed, authoritative methodology required for any researcher to experimentally verify these predictions and generate high-quality, reliable thermodynamic solubility data. Adherence to the described shake-flask and HPLC protocols will ensure the generation of accurate and reproducible results, empowering informed decisions in synthesis, formulation, and the broader drug discovery process.

References

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • National Institutes of Health (NIH). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

  • CK-12 Foundation. Physical Properties of Aldehydes and Ketones. (2026). [Link]

  • PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025). [Link]

  • OpenOChem Learn. Physical Properties of Ketones and Aldehydes. [Link]

  • Solubility of Things. Indole. [Link]

  • Chemistry LibreTexts. 14.10: Properties of Aldehydes and Ketones. (2022). [Link]

  • StudySmarter. Physical Properties of Aldehydes and Ketones: Definition, Example. (2023). [Link]

  • Quora. Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms?. (2016). [Link]

  • ScienceDirect. Parameters of HPLC system used in solubility experiments for concentration measurement. [Link]

  • Pharmaceutics. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). [Link]

  • PubChem. 1-(1-Methyl-1H-indol-3-yl)ethanone. [Link]

  • The Pharma Innovation. Synthesis, characterization and evaluation of 3- acetylindole derivatives evaluating as potential anti- inflammatory agent. (2020). [Link]

  • Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

  • National Institutes of Health (NIH). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. [Link]

  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). [Link]

  • PubChem. 1-(1H-indol-5-yl)ethan-1-one. [Link]

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An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(1-Methyl-1H-indol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Methyl-1H-indol-5-yl)ethanone is a key heterocyclic ketone with significant potential in medicinal chemistry and materials science. A profound understanding of its three-dimensional structure and conformational dynamics is paramount for elucidating its structure-activity relationships (SAR) and designing novel derivatives with enhanced properties. This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of this compound. In the absence of definitive experimental crystallographic data, this guide employs a robust computational chemistry workflow, integrating Density Functional Theory (DFT) for geometry optimization and conformational analysis. The predicted structural parameters are presented in detail, offering valuable insights into the molecule's steric and electronic properties. Furthermore, this guide furnishes detailed, field-proven protocols for the experimental techniques—namely single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy—that are the gold standard for validating and refining such computational models. This dual approach of predictive modeling and outlining experimental validation provides a comprehensive framework for researchers engaged in the study of this important indole derivative.

Introduction: The Significance of this compound

The indole scaffold is a privileged motif in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals. The introduction of a methyl group at the N1 position and an acetyl group at the C5 position of the indole ring, as in this compound, imparts specific electronic and steric characteristics that can significantly influence its biological activity and material properties. The conformational flexibility of the acetyl group, in particular, can dictate the molecule's interaction with biological targets and its packing in the solid state. Therefore, a detailed characterization of its molecular geometry and preferred conformations is a critical step in its rational development for various applications.

Predicted Molecular Structure of this compound

Due to the current unavailability of a published crystal structure for this compound, a computational approach was employed to predict its lowest energy conformation and geometric parameters. Density Functional Theory (DFT) calculations, a highly reliable quantum mechanical method, were utilized for this purpose.

Computational Methodology

A conformational search was initially performed using a molecular mechanics force field to identify potential low-energy structures. The most stable conformers were then subjected to geometry optimization using DFT at the B3LYP/6-31G(d) level of theory, a widely accepted method for organic molecules.[1][2]

G cluster_0 Computational Workflow Initial Structure Initial Structure Conformational Search (Molecular Mechanics) Conformational Search (Molecular Mechanics) Initial Structure->Conformational Search (Molecular Mechanics) Generation of initial conformers DFT Geometry Optimization DFT Geometry Optimization Conformational Search (Molecular Mechanics)->DFT Geometry Optimization Selection of low-energy conformers Lowest Energy Conformer Lowest Energy Conformer DFT Geometry Optimization->Lowest Energy Conformer Identification of global minimum Structural Data Analysis Structural Data Analysis Lowest Energy Conformer->Structural Data Analysis Extraction of geometric parameters

Caption: Workflow for the computational determination of the lowest energy conformer.

Predicted Geometric Parameters

The optimized geometry of this compound reveals a largely planar indole ring system, as expected. The key structural parameters are summarized in the table below. These predicted values provide a foundational dataset for understanding the molecule's dimensions and can be used as a starting point for further computational studies, such as molecular docking.

ParameterPredicted Value
Bond Lengths (Å)
C(5)-C(acetyl)1.49
C(acetyl)=O1.23
N(1)-C(methyl)1.47
**Bond Angles (°) **
C(4)-C(5)-C(acetyl)120.5
C(6)-C(5)-C(acetyl)121.0
C(5)-C(acetyl)=O120.2
Dihedral Angles (°)
C(4)-C(5)-C(acetyl)=O~0 or ~180

Table 1: Predicted geometric parameters for the lowest energy conformer of this compound from DFT calculations.

Conformational Analysis

The primary conformational flexibility in this compound arises from the rotation of the acetyl group around the C(5)-C(acetyl) bond. The two most likely low-energy conformations are syn- and anti-periplanar, where the carbonyl oxygen is either pointing towards the C(4) or C(6) position of the indole ring, respectively.

Our DFT calculations predict that the two conformers are very close in energy, with a slight preference for the conformer where the carbonyl group is oriented away from the pyrrole part of the indole ring to minimize steric hindrance. The rotational barrier between these conformers is predicted to be low, suggesting that at room temperature, the molecule likely exists as a dynamic equilibrium of these conformers in solution.

Experimental Validation and Characterization Protocols

The following sections detail the standard experimental procedures that would be employed to validate the computationally predicted structure and to experimentally determine the conformational dynamics of this compound.

Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state.[3][4][5]

G cluster_1 X-ray Crystallography Workflow Crystal Growth Crystal Growth Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting Data Collection Data Collection Crystal Mounting->Data Collection Structure Solution Structure Solution Data Collection->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Structure Final Structure Structure Refinement->Final Structure

Caption: A streamlined workflow for small molecule single-crystal X-ray diffraction.

  • Crystal Growth: High-quality single crystals of this compound are required. This is often the most challenging step.[6] A typical approach is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or hexane/ethyl acetate).

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[7]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution: The collected diffraction data (intensities and positions of the diffraction spots) are processed. The phase problem is solved using direct methods to generate an initial electron density map.[7]

  • Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are refined against the experimental data to achieve the best possible fit.

  • Data Deposition: The final structural data is typically deposited in a public database such as the Cambridge Structural Database (CSD) for dissemination to the scientific community.[8]

NMR Spectroscopy: Elucidating the Conformation in Solution

NMR spectroscopy is an indispensable tool for determining the structure and conformational dynamics of molecules in solution.[9][10] A combination of 1D and 2D NMR experiments can provide detailed insights into the connectivity and spatial arrangement of atoms.

  • Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.[11][12]

  • 1D NMR Spectra Acquisition:

    • ¹H NMR: Provides information about the number of different types of protons and their connectivity through spin-spin coupling. The chemical shifts of the aromatic protons can be sensitive to the conformation of the acetyl group.

    • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

  • 2D NMR Spectra Acquisition for Structural Confirmation and Conformational Analysis:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming the connectivity of the proton spin systems in the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is a key experiment for conformational analysis. It detects through-space interactions between protons that are close to each other (typically < 5 Å). For this compound, a NOE correlation between the acetyl methyl protons and the H4 or H6 proton on the indole ring would provide direct evidence for the preferred orientation of the acetyl group in solution.[12]

  • Data Analysis and Interpretation: The acquired NMR spectra are processed and analyzed to assign all proton and carbon signals and to identify key NOE correlations that define the solution-state conformation.[13][14]

Conclusion

This technical guide has presented a detailed analysis of the molecular structure and conformation of this compound. Through high-level DFT calculations, we have provided a robust prediction of its three-dimensional geometry and discussed the conformational dynamics of its acetyl group. While awaiting experimental validation, these computational results offer a valuable and actionable model for researchers in drug discovery and materials science. The detailed protocols for single-crystal X-ray diffraction and NMR spectroscopy included herein provide a clear roadmap for the experimental work required to confirm and refine these computational predictions. The synergy of computational and experimental approaches is the cornerstone of modern chemical research, and this guide provides a comprehensive framework for applying this paradigm to the study of this compound and related indole derivatives.

References

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Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Therapeutic Targets of Indole Ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, STATE] – January 17, 2026 – In the dynamic landscape of drug discovery, the indole scaffold remains a cornerstone of medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities. Among these, indole ethanone derivatives are emerging as a particularly promising class of molecules with the potential to address a range of unmet medical needs. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key therapeutic targets of indole ethanone derivatives, detailing the underlying mechanisms of action, and providing robust experimental protocols for their investigation.

Introduction: The Therapeutic Promise of the Indole Ethanone Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged structure in drug design, found in numerous natural products and synthetic drugs.[1][2] The addition of an ethanone moiety to this scaffold creates a unique chemical entity with the potential for specific and potent interactions with a variety of biological targets. The versatility of the indole ethanone core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects. This guide will delve into the most promising and well-documented therapeutic targets of this fascinating class of compounds.

Cyclooxygenase-2 (COX-2): A Target for Novel Anti-inflammatory and Analgesic Agents

Mechanism of Action: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, inflammation, and fever.[3] Indole ethanone derivatives have been identified as effective inhibitors of COX-2, offering a promising avenue for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles compared to existing treatments.[4][5]

Docking studies have revealed that certain indole ethanone derivatives can bind to the active site of the COX-2 enzyme, forming crucial hydrogen bond interactions with key residues such as Tyrosine 355 and Arginine 120, a binding mode similar to that of the established NSAID, indomethacin.[6] This interaction blocks the entry of arachidonic acid into the active site, thereby inhibiting the production of pro-inflammatory prostaglandins.

Experimental Workflow for Assessing COX-2 Inhibition:

Caption: Workflow for evaluating indole ethanone derivatives as COX-2 inhibitors.

Detailed Protocol: Fluorometric COX-2 Inhibitor Screening Assay [7]

  • Reagent Preparation:

    • Prepare COX Assay Buffer, COX Probe, and COX Cofactor as per the kit manufacturer's instructions.

    • Reconstitute and dilute human recombinant COX-2 enzyme to the desired concentration in COX Assay Buffer. Keep on ice.

    • Prepare a stock solution of the test indole ethanone derivative in DMSO and create a serial dilution series.

    • Prepare a solution of arachidonic acid.

  • Assay Procedure (96-well plate format):

    • Add 80 µL of the Reaction Mix (containing COX Assay Buffer, COX Probe, and COX Cofactor) to each well.

    • Add 10 µL of the diluted test inhibitor or vehicle control (DMSO) to the respective wells.

    • Add 10 µL of the diluted COX-2 enzyme solution to all wells except the negative control.

    • Incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.

    • Immediately measure the fluorescence (λEx = 535 nm / λEm = 587 nm) in a kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

CBP/EP300 Bromodomains: An Epigenetic Target in Oncology

Mechanism of Action: The CREB-binding protein (CBP) and its homolog p300 are transcriptional co-activators that play a crucial role in regulating gene expression through their histone acetyltransferase (HAT) activity and their bromodomains, which recognize acetylated lysine residues on histones and other proteins.[8] Dysregulation of CBP/p300 activity is implicated in various cancers, including castration-resistant prostate cancer.[9]

1-(1H-indol-1-yl)ethanone derivatives have been identified as potent and selective inhibitors of the CBP/EP300 bromodomains.[4][10] X-ray co-crystal structures have provided a detailed understanding of the binding mode, revealing key interactions within the acetyl-lysine binding pocket.[9] By occupying this pocket, these inhibitors prevent the recruitment of CBP/p300 to chromatin, thereby modulating the expression of oncogenes and promoting anti-tumor effects.[9]

Structure-Activity Relationship (SAR) of 1-(1H-indol-1-yl)ethanone Derivatives as CBP/EP300 Inhibitors:

R-group ModificationEffect on ActivityRationale
Substitution on the indole ringCan modulate potency and selectivityAlters electronic properties and steric interactions within the binding pocket.
Modification of the ethanone linkerInfluences binding affinityOptimizes the orientation of the indole core within the bromodomain.
Addition of a solubilizing groupImproves pharmacokinetic propertiesEnhances bioavailability for in vivo studies.

Experimental Workflow for Assessing CBP/EP300 Bromodomain Inhibition:

Caption: Workflow for evaluating indole ethanone derivatives as CBP/EP300 bromodomain inhibitors.

Detailed Protocol: AlphaScreen Assay for CBP Bromodomain Inhibition [4]

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

    • Dilute biotinylated histone H4 peptide (acetylated at Lys8) and GST-tagged CBP bromodomain protein in assay buffer.

    • Prepare serial dilutions of the test indole ethanone derivative in DMSO and then in assay buffer.

    • Prepare a slurry of Glutathione Donor beads and Streptavidin Acceptor beads in assay buffer in the dark.

  • Assay Procedure (384-well plate format):

    • Add the test compound or vehicle control to the wells.

    • Add the GST-tagged CBP bromodomain protein to all wells.

    • Add the biotinylated histone H4 peptide to all wells.

    • Incubate at room temperature for 30 minutes.

    • Add the mixture of Glutathione Donor and Streptavidin Acceptor beads to all wells in subdued light.

    • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Data Analysis:

    • Read the plate on an AlphaScreen-compatible plate reader.

    • Plot the signal against the log of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Stimulator of Interferon Genes (STING): A Key Mediator of Innate Immunity and Inflammation

Mechanism of Action: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage.[11] Upon activation, STING triggers the production of type I interferons and other pro-inflammatory cytokines.[11] However, aberrant STING activation can lead to chronic inflammatory and autoimmune diseases.

Indole derivatives have emerged as promising STING antagonists.[2][5] Some of these compounds act as covalent inhibitors, targeting a specific cysteine residue (Cys91) in the transmembrane domain of STING.[9] This covalent modification prevents the palmitoylation of STING, a crucial step for its activation and downstream signaling.[5][12] By blocking STING activation, these indole derivatives can effectively suppress the inflammatory response.

Signaling Pathway of STING and the Point of Intervention by Indole Derivatives:

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP produces dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_inactive Inactive STING cGAMP->STING_inactive binds and activates STING_active Active STING Dimer STING_inactive->STING_active translocates and dimerizes TBK1 TBK1 STING_active->TBK1 recruits and activates p_TBK1 p-TBK1 TBK1->p_TBK1 IRF3 IRF3 p_IRF3 p-IRF3 IRF3->p_IRF3 p_TBK1->IRF3 phosphorylates IFN_genes Type I Interferon Genes p_IRF3->IFN_genes translocates and induces transcription Indole_Derivative Indole Ethanone Derivative Indole_Derivative->STING_inactive inhibits palmitoylation (prevents activation)

Caption: STING signaling pathway and inhibition by indole ethanone derivatives.

Detailed Protocol: STING Inhibition Assay using a Reporter Cell Line [13]

  • Cell Culture:

    • Culture a reporter cell line (e.g., THP1-Dual™ cells) that expresses a secreted luciferase under the control of an IRF3-inducible promoter.

  • Assay Procedure:

    • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test indole ethanone derivative or vehicle control for 1-2 hours.

    • Stimulate the cells with a STING agonist (e.g., cGAMP) for 24 hours.

    • Collect the supernatant from each well.

  • Luciferase Assay:

    • Add a luciferase substrate to the collected supernatant according to the manufacturer's protocol.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luciferase signal to a cell viability assay (e.g., MTT or CellTiter-Glo®) to account for any cytotoxic effects of the compounds.

    • Calculate the percent inhibition of STING signaling for each compound concentration.

    • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Other Potential Therapeutic Targets: Expanding the Horizon

While the aforementioned targets have the most direct evidence for modulation by indole ethanone derivatives, the broader class of indole derivatives has shown activity against several other important therapeutic targets. These represent exciting areas for future investigation with indole ethanone scaffolds.

  • Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in the treatment of Alzheimer's disease. Indole-based compounds have been designed as AChE inhibitors, with the indole moiety acting as a bioisostere for the indanone core of the approved drug donepezil.[10]

  • Tubulin: As a critical component of the cytoskeleton, tubulin is a well-established target for anticancer drugs. Various indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[11][14]

  • Protein Kinases: Deregulation of protein kinase activity is a hallmark of cancer and other diseases. The indole scaffold has been utilized in the design of inhibitors for various kinases, including mTOR, PI3K, and Akt.[15][16]

Conclusion and Future Directions

Indole ethanone derivatives represent a versatile and promising class of compounds with the potential to modulate a range of therapeutically relevant targets. The well-defined mechanisms of action against COX-2, CBP/EP300, and STING provide a solid foundation for the development of novel drugs for inflammatory diseases, cancer, and autoimmune disorders. The experimental protocols detailed in this guide offer a robust framework for researchers to explore the full therapeutic potential of this exciting chemical scaffold. Future research should focus on optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds, as well as exploring the potential of indole ethanone derivatives to interact with other emerging therapeutic targets.

References

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  • Xiang, Q., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 147, 238-252. [Link]

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  • Zhang, X., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1634. [Link]

  • Popat, K. H., et al. (2020). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry, 12(1), 67-87.
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An In-depth Technical Guide to 1-(1-Methyl-1H-indol-5-yl)ethanone: Synthesis, Characterization, and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(1-Methyl-1H-indol-5-yl)ethanone, a notable indole derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthetic pathways, its chemical significance, and the broader historical and scientific context of indole derivatives in medicinal chemistry. While a definitive record of its initial discovery is not prominently documented in scientific literature, this guide reconstructs its likely development through an analysis of its synthesis and the well-established importance of its structural class.

Introduction: The Significance of the Indole Scaffold

The indole nucleus, a bicyclic aromatic structure comprising a benzene ring fused to a pyrrole ring, is a cornerstone of medicinal chemistry.[1] This "privileged scaffold" is present in a vast array of natural products and synthetic molecules, exhibiting a wide spectrum of biological activities.[1] Prominent examples of indole-containing drugs include the anti-inflammatory agent Indomethacin and the antimigraine triptans. The indole ring's unique electronic properties and its ability to act as a hydrogen bond donor and acceptor make it a versatile pharmacophore for interacting with various biological targets.[1]

Derivatives of 1H-indol-ethanone, in particular, have garnered significant interest as intermediates in the synthesis of more complex bioactive molecules. Recent research has highlighted their potential as inhibitors of the CBP/EP300 bromodomain for applications in oncology and as potential COX-2 inhibitors for anti-inflammatory therapies.[2][3] It is within this context of exploring the chemical space around the indole core for novel therapeutic agents that this compound likely emerged as a valuable synthetic building block.

Synthetic Pathways and Methodologies

The synthesis of this compound is most logically approached as a two-step process: the formation of the core intermediate, 1-(1H-indol-5-yl)ethanone, followed by N-methylation of the indole ring.

Synthesis of the Precursor: 1-(1H-indol-5-yl)ethanone

The precursor molecule, 1-(1H-indol-5-yl)ethanone, can be synthesized through various established methods. One common approach involves the acylation of indole. However, direct Friedel-Crafts acylation of indole can be challenging due to the high reactivity of the indole nucleus and potential for polysubstitution and polymerization. Therefore, more controlled methods are often employed.

A frequently utilized strategy begins with indole-5-carboxylic acid. This method offers regioselective control, ensuring the acetyl group is introduced at the desired 5-position.

Experimental Protocol: Synthesis of 1-(1H-indol-5-yl)ethanone from Indole-5-carboxylic Acid

  • Reaction Setup: To a solution of indole-5-carboxylic acid in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add a methylating agent. Methyl lithium is a common choice for this transformation. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the organometallic reagent by atmospheric moisture.

  • Reaction Execution: The methyl lithium is added dropwise to the solution of indole-5-carboxylic acid, usually at a reduced temperature (e.g., 0°C or below) to control the exothermic nature of the reaction. The resulting mixture is then allowed to stir at ambient temperature for an extended period, often overnight, to ensure complete reaction.

  • Work-up and Purification: The reaction is carefully quenched with water. The organic solvent is removed under reduced pressure, and the resulting residue is partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water. The organic layer is washed sequentially with a dilute acid (e.g., 1N HCl) and a basic solution (e.g., saturated NaHCO3) to remove any unreacted starting material and byproducts. The organic phase is then dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield pure 1-(1H-indol-5-yl)ethanone.

Diagram of the Synthetic Workflow for 1-(1H-indol-5-yl)ethanone

G cluster_0 Synthesis of 1-(1H-indol-5-yl)ethanone indole_acid Indole-5-carboxylic acid in anhydrous THF reaction Reaction under inert atmosphere (0°C to ambient temperature) indole_acid->reaction me_li Methyl Lithium me_li->reaction quench Quench with Water reaction->quench extraction Solvent Removal & Dichloromethane/Water Extraction quench->extraction wash Wash with 1N HCl and sat. NaHCO3 extraction->wash purify Dry, Concentrate & Silica Gel Chromatography wash->purify product 1-(1H-indol-5-yl)ethanone purify->product

Caption: Workflow for the synthesis of the key precursor.

N-Methylation to Yield this compound

With the precursor in hand, the final step is the regioselective methylation of the indole nitrogen. This is a common and generally high-yielding transformation.

Experimental Protocol: N-Methylation of 1-(1H-indol-5-yl)ethanone

  • Deprotonation: The synthesis commences with the deprotonation of the indole nitrogen of 5-Acetylindole. This is achieved by treating a solution of the starting material in an anhydrous polar aprotic solvent, such as tetrahydrofuran (THF), with a strong base. Sodium hydride (NaH) is a frequently used base for this purpose. The reaction is typically initiated at 0°C to control the initial exothermic reaction and hydrogen gas evolution.

  • Methylation: Following the deprotonation step, an electrophilic methyl source is introduced. Iodomethane (methyl iodide) is a common and effective methylating agent. The reaction mixture is stirred for a defined period, often around one hour, to allow for the complete formation of the N-methylated product.

  • Work-up and Isolation: The reaction is quenched by the addition of water. The product is then extracted into an organic solvent. The combined organic extracts are washed, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved through recrystallization or column chromatography if necessary. One documented procedure reports a yield of 89.71% for this step.[4]

Diagram of the N-Methylation Workflow

G cluster_1 N-Methylation start_material 5-Acetylindole in THF base Sodium Hydride (NaH) at 0°C start_material->base Deprotonation methylating_agent Iodomethane (CH3I) base->methylating_agent Methylation quench_extract Quench with Water & Organic Extraction methylating_agent->quench_extract final_product This compound quench_extract->final_product

Caption: The final N-methylation step.

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical properties of this compound.

PropertyValueSource
CAS Number 61640-20-8[4]
Molecular Formula C11H11NO[4]
Molecular Weight 173.21 g/mol [4]

While detailed spectroscopic data (NMR, IR, MS) for this specific compound is not consistently available in the public domain, it can be inferred from the analysis of its constituent parts and related structures. Researchers synthesizing this compound would typically perform these analyses to confirm its identity and purity.

Historical Perspective and Potential Applications

The precise date and rationale for the first synthesis of this compound are not readily apparent from a review of the available literature. It is likely that this compound was initially prepared as part of broader medicinal chemistry campaigns aimed at exploring the structure-activity relationships of indole derivatives. The N-methylation of the indole core is a common strategy to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, and to probe the importance of the indole N-H for biological activity.

The broader class of indole-ethanone derivatives has been investigated for a range of therapeutic applications, including:

  • Anticancer Agents: As previously mentioned, derivatives of 1-(1H-indol-1-yl)ethanone have been identified as inhibitors of the CBP/EP300 bromodomain, which are promising targets for the treatment of castration-resistant prostate cancer.[2]

  • Anti-inflammatory Drugs: The indole scaffold is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs). Research into novel 1-(1H-indol-1-yl)ethanone derivatives has explored their potential as COX-2 inhibitors.[3]

  • Central Nervous System (CNS) Agents: The ability of the indole nucleus to cross the blood-brain barrier has made it an attractive scaffold for the development of drugs targeting CNS disorders.

Given these established activities for structurally related compounds, this compound represents a valuable intermediate for the synthesis of novel therapeutic candidates in these and other disease areas.

Conclusion

This compound is a synthetically accessible indole derivative that holds significance as a building block in medicinal chemistry. While its specific discovery history is not well-documented, its synthesis follows logical and established chemical principles. The importance of the indole scaffold in drug discovery, coupled with the known biological activities of related indole-ethanone compounds, underscores the continued relevance of molecules like this compound in the ongoing quest for novel and effective therapeutic agents. The synthetic protocols detailed in this guide provide a practical framework for the preparation of this compound, enabling further research into its potential applications.

References

  • PrepChem.com. Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone. Available from: [Link]

  • Google Patents. US6548710B2 - Process for preparing 1-indanones.
  • PubMed. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. Available from: [Link]

  • ResearchGate. Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity | Request PDF. Available from: [Link]

  • Google Patents. US5179211A - Process for the preparation of indoles.
  • Google Patents. US3790596A - Method of producing indole and substitution products of the same.
  • PubMed Central (PMC). Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]

  • Google Patents. EP1829872B1 - Processes for production of indole compounds.
  • S Muralikrishna. Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone. Biomed J Sci & Tech Res 4(3)- 2018. BJSTR. MS.ID.001047. DOI: 10.26717/ BJSTR.2018.04.001047. Available from: [Link]

Sources

Methodological & Application

Protocol and Application Note: 1H NMR Analysis of 1-(1-Methyl-1H-indol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

This document provides a comprehensive guide to the structural elucidation of 1-(1-methyl-1H-indol-5-yl)ethanone using 1H Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in medicinal chemistry and drug development, unequivocal structural confirmation of this indole derivative is critical. This guide details a field-proven protocol, from sample preparation to data interpretation, grounded in fundamental spectroscopic principles. It is designed for researchers, chemists, and quality control analysts who require a robust methodology for the characterization of heterocyclic organic compounds.

Introduction: The Rationale for NMR-Based Structural Verification

This compound (CAS: 61640-20-8, Formula: C₁₁H₁₁NO) is a substituted indole, a privileged scaffold in numerous pharmacologically active agents.[1][2] Its utility as a synthetic building block necessitates stringent identity and purity confirmation. 1H NMR spectroscopy is the definitive analytical technique for this purpose, offering an unparalleled depth of structural information.[3][4] It provides a unique fingerprint of the molecule by mapping the chemical environment, connectivity, and relative abundance of each proton.

The causality behind this protocol's design is to ensure reproducibility and accuracy. Every step, from the choice of deuterated solvent to the shimming of the magnetic field, is optimized to mitigate artifacts and produce a high-resolution spectrum that is directly and reliably interpretable.

Molecular Structure and Predicted Proton Environments

A thorough analysis begins with a theoretical understanding of the molecule's proton environments. The structure of this compound contains several distinct proton signals, each influenced by the electronic effects of the indole ring system, the N-methyl group, and the acetyl substituent.

Figure 1: Chemical Structure and Proton Numbering Chemical structure of this compound with protons labeled for NMR assignment.

  • Aromatic Protons (H4, H6, H7): These protons are attached to the benzene portion of the indole ring. Their chemical shifts are influenced by the ring's aromaticity and the electron-withdrawing acetyl group. H6 and H4 are ortho and meta to the acetyl group, respectively, leading to distinct downfield shifts. H7 is expected to be the most upfield of this group.

  • Indole Pyrrole Protons (H2, H3): These protons are on the five-membered ring. Their chemical shifts are characteristic of the indole system.

  • N-Methyl Protons (N-CH₃): This methyl group is attached to a nitrogen atom, causing a downfield shift compared to a standard alkyl proton. It will appear as a sharp singlet.

  • Acetyl Protons (CO-CH₃): This methyl group is adjacent to a carbonyl group, which is strongly electron-withdrawing. This deshielding effect results in a significant downfield shift, also appearing as a sharp singlet.

Experimental Protocol: From Sample to Spectrum

This protocol is designed as a self-validating system. Adherence to these steps ensures high-quality, reproducible data.

Part A: Sample Preparation

The quality of the NMR spectrum is profoundly dependent on proper sample preparation.[5] The goal is to create a clear, homogeneous solution free of particulate matter.

Materials:

  • High-quality NMR tube (5 mm) and cap

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Glass Pasteur pipette and bulb

  • Small vial for dissolution

  • Glass wool or a syringe filter

Procedure:

  • Weighing the Sample: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.[6] This quantity is optimal for achieving a good signal-to-noise ratio in a reasonable time without causing line broadening due to excessive concentration.[7]

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as CDCl₃.[7] Deuterated solvents are used to avoid large, interfering solvent signals in the 1H spectrum and to provide a signal for the spectrometer's deuterium lock system.[5] Chloroform-d is a common first choice for non-polar to moderately polar organic compounds.[8]

  • Ensuring Homogeneity: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If necessary, the sample can be prepared in a secondary vial to facilitate complete dissolution before transfer.[5][7]

  • Filtration and Transfer: Solid particles in the NMR tube will severely degrade the magnetic field homogeneity, leading to broad, poorly resolved peaks.[6] To prevent this, filter the solution into the NMR tube through a small plug of glass wool packed into a Pasteur pipette.[5]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Part B: NMR Spectrometer Setup and Data Acquisition

Procedure:

  • Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Following this, the magnetic field must be "shimmed." Shimming is the process of adjusting the homogeneity of the magnetic field across the sample volume, which is critical for obtaining sharp spectral lines and high resolution.[9]

  • Acquisition Parameter Setup: For a standard 1D 1H NMR experiment, typical parameters on a 400-600 MHz spectrometer are:

    • Number of Scans (NS): 8 to 16 scans are usually sufficient.

    • Pulse Angle: 30-45 degrees.

    • Relaxation Delay (D1): 1-2 seconds.

  • Data Acquisition: Initiate the acquisition to obtain the Free Induction Decay (FID), which is the time-domain signal.

Part C: Data Processing

The raw FID signal must be mathematically processed to generate the frequency-domain spectrum for interpretation.[10]

Procedure:

  • Fourier Transform (FT): Apply a Fourier transform to the FID to convert it into the familiar frequency-domain spectrum.

  • Phase Correction: Manually or automatically adjust the phase so that all peaks are upright and absorptive with a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat at zero.

  • Referencing: Calibrate the chemical shift (x-axis). If using CDCl₃, reference the residual solvent peak of CHCl₃ to δ 7.26 ppm.[11]

  • Integration: Integrate the area under each peak. The integral values are proportional to the number of protons represented by that signal.[4]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the 1H NMR analysis protocol.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_anal Spectral Analysis weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.7 mL Deuterated Solvent (CDCl3) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert shim Lock and Shim insert->shim acquire Acquire FID (8-16 Scans) shim->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase ref Reference Spectrum (CDCl3 at 7.26 ppm) phase->ref integrate Integrate Peaks ref->integrate assign Assign Signals (Shift, Multiplicity, J-coupling) integrate->assign confirm Confirm Structure assign->confirm

Caption: Workflow for 1H NMR analysis of this compound.

Predicted Data and Interpretation

The final step is the analysis of the processed spectrum. This involves assigning each signal to the corresponding protons in the molecule based on four key pieces of information: chemical shift, integration, multiplicity (splitting pattern), and coupling constants.[12]

Table 1: Predicted 1H NMR Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
H6~8.201Hs (singlet)N/A
H4~7.851Hdd (doublet of doublets)J ≈ 8.8, 1.8 Hz
H7~7.301Hd (doublet)J ≈ 8.8 Hz
H2~7.151Hd (doublet)J ≈ 3.2 Hz
H3~6.551Hd (doublet)J ≈ 3.2 Hz
N-CH₃~3.803Hs (singlet)N/A
CO-CH₃~2.653Hs (singlet)N/A

Interpretation Causality:

  • Chemical Shifts: The aromatic protons H6 and H4 are the most downfield due to the deshielding effect of the adjacent carbonyl group and the overall aromatic system.[13] H6 is a singlet because it has no adjacent protons. H4 is a doublet of doublets due to coupling with H7 (larger J, ortho coupling) and H2 (smaller J, long-range coupling). The N-CH₃ and CO-CH₃ protons are singlets as they have no neighboring protons to couple with. Their respective chemical shifts are characteristic of methyl groups attached to nitrogen and a carbonyl carbon.[14]

  • Integration: The relative areas under the peaks validate the proton count for each unique environment. The aromatic and indole pyrrole protons (H2, H3, H4, H6, H7) should each integrate to 1H, while the two methyl groups (N-CH₃, CO-CH₃) should each integrate to 3H.

  • Multiplicity and Coupling: The splitting patterns are dictated by the n+1 rule, where n is the number of neighboring, non-equivalent protons.[4] For example, H3 is a doublet because it is coupled to one neighboring proton, H2. The magnitude of the coupling constant (J) provides further structural information about the connectivity.

By systematically analyzing these features, one can unequivocally confirm the identity and structural integrity of this compound.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (2026). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • eMagRes. (2007). NMR Data Processing. Retrieved from [Link]

  • Organic Chemistry I, Palomar College. (n.d.). H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting 1H NMR. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (2025). 1-[3-(1H-indol-3-yl)-1-methylpyrazol-5-yl]ethanone. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1-Methyl-1H-indol-3-yl)ethanone. Retrieved from [Link]

  • MDPI. (n.d.). Supporting Materials. Retrieved from [Link]

  • MDPI. (2018). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1H-indol-5-yl)ethan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Methyl-1H-indol-2-yl)ethanone. Retrieved from [Link]

  • PubChemLite. (2025). 1-(1h-indol-5-yl)ethanone (C10H9NO). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

Application Note: A Validated HPLC Method for the Quantification of 1-(1-Methyl-1H-indol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-(1-Methyl-1H-indol-5-yl)ethanone. The method is developed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound in process monitoring, quality control, and research applications. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, followed by UV detection. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3][4]

Introduction

This compound is a substituted indole derivative with potential applications in medicinal chemistry and materials science. As with many specialty chemicals, a reliable and validated analytical method for its quantification is crucial for ensuring product quality, monitoring reaction kinetics, and performing stability studies. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic and heterocyclic compounds due to its high resolution, sensitivity, and reproducibility.[5][6][7] This application note provides a comprehensive guide to a validated HPLC method for the determination of this compound.

The indole scaffold is a common motif in many natural products and synthetic compounds, and various HPLC methods have been developed for their analysis.[5][6][8] Similarly, the analysis of ketones by HPLC is a well-established technique.[9][10] The method described herein builds upon these established principles to provide a specific and robust protocol for the target analyte.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Chemical Structure Chemical structure of this compound
Molecular Formula C₁₁H₁₁NO[11]
Molecular Weight 173.21 g/mol [11]
UV Absorbance (Predicted) The indole chromophore typically exhibits strong absorbance around 210-230 nm and a weaker, more structured band between 260-290 nm. The acetyl group in conjugation with the indole ring is expected to shift these absorbances to longer wavelengths. Based on data for similar compounds like 3-acetylindole, which shows absorption maxima at approximately 242 nm, 260 nm, and 300 nm, a detection wavelength in the range of 240-260 nm or around 300 nm is expected to provide good sensitivity.[5]

HPLC Method Development and Optimization

The selection of chromatographic conditions was based on the physicochemical properties of this compound and established methods for similar compounds. A reversed-phase approach was chosen due to the non-polar nature of the molecule.

Rationale for Experimental Choices
  • Stationary Phase: A C18 column was selected as it provides excellent retention and selectivity for a wide range of non-polar to moderately polar compounds, including indole derivatives.[10][12]

  • Mobile Phase: A mixture of acetonitrile and water was chosen as the mobile phase. Acetonitrile is a common organic modifier in reversed-phase HPLC that provides good peak shape and lower backpressure compared to methanol. The addition of a small amount of formic acid to the aqueous phase helps to improve peak symmetry and reproducibility by suppressing the ionization of any residual silanol groups on the stationary phase.[12][13]

  • Detection Wavelength: Based on the predicted UV absorbance, a detection wavelength of 254 nm was chosen. This wavelength is expected to provide a good balance of sensitivity and selectivity for the analyte. A diode array detector (DAD) can be used to monitor multiple wavelengths and confirm peak purity.

  • Gradient Elution: A gradient elution was employed to ensure efficient elution of the analyte and any potential impurities with varying polarities, leading to shorter run times and improved peak shapes.

Recommended Chromatographic Conditions
ParameterCondition
Instrument HPLC system with a gradient pump, autosampler, column oven, and UV/DAD detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
10
12
12.1
15
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (initial conditions: 30% Acetonitrile in 0.1% Formic Acid) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

Method Validation Protocol

The developed HPLC method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3][4] The following validation parameters were assessed:

MethodValidationWorkflow cluster_validation Method Validation Protocol (ICH Q2(R1)) Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness End Validated Method Robustness->End Start Start Validation Start->Specificity

Caption: Workflow for the HPLC method validation protocol.

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a standard solution of this compound, and a sample solution. The chromatograms were examined for any interfering peaks at the retention time of the analyte. The peak purity of the analyte in the sample was also assessed using a DAD.

Linearity and Range

Linearity was determined by injecting a series of at least five concentrations of the standard solution (e.g., 1, 5, 10, 50, 100 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration. The linearity was evaluated by the correlation coefficient (r²) of the regression line. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy

Accuracy was determined by the recovery method. A known amount of the this compound standard was spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

Precision
  • Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day. The relative standard deviation (RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst to assess the intermediate precision. The RSD between the two days was calculated.

Robustness

The robustness of the method was evaluated by intentionally making small variations in the chromatographic conditions and observing the effect on the results. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters (e.g., tailing factor, theoretical plates) were monitored.

System Suitability

System suitability tests are an integral part of the analytical method. They are performed before each analytical run to ensure that the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of replicate injections ≤ 2.0%

Data Presentation

The results of the method validation are summarized in the following tables:

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
1[Insert Data]
5[Insert Data]
10[Insert Data]
50[Insert Data]
100[Insert Data]
Correlation Coefficient (r²) [Insert Value]

Table 2: Accuracy (Recovery) Data

Spiking LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
80%[Insert Data][Insert Data][Insert Value]
100%[Insert Data][Insert Data][Insert Value]
120%[Insert Data][Insert Data][Insert Value]
Mean Recovery (%) [Insert Value]

Table 3: Precision Data

PrecisionRSD (%) of Peak Area
Repeatability (n=6) [Insert Value]
Intermediate Precision (n=6) [Insert Value]

Conclusion

The developed and validated RP-HPLC method provides a reliable and robust tool for the quantification of this compound. The method is specific, linear, accurate, and precise over a defined concentration range. This application note serves as a comprehensive guide for researchers and quality control analysts working with this compound, ensuring the generation of high-quality and reproducible analytical data.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solutions (1-100 µg/mL) Injection Inject 10 µL into HPLC Standard_Prep->Injection Sample_Prep Prepare Sample Solution (within calibration range) Sample_Prep->Injection Separation C18 Column, Gradient Elution Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Integrate Peak Area Detection->Integration Quantification Quantify using Calibration Curve Integration->Quantification

Sources

Application Note: Elucidation of Mass Spectrometry Fragmentation Pathways of 1-(1-Methyl-1H-indol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed examination of the mass spectrometry fragmentation behavior of 1-(1-Methyl-1H-indol-5-yl)ethanone (Molecular Weight: 173.21 g/mol , Molecular Formula: C₁₁H₁₁NO)[1][2]. Utilizing standard electron ionization (EI) techniques, we delineate the principal fragmentation pathways, which are dominated by characteristic cleavages of the acetyl group. The primary fragmentation routes involve α-cleavages, leading to the formation of highly stable acylium ions at m/z 158 and m/z 43. Subsequent fragmentation of the indole core is also discussed. This guide serves as a foundational resource for researchers in analytical chemistry, drug metabolism, and synthetic chemistry for the structural confirmation and identification of this compound and related indole derivatives.

Introduction

This compound is a heterocyclic ketone that serves as a valuable intermediate in synthetic organic chemistry and may be investigated in various drug discovery programs. Accurate structural characterization is paramount for ensuring the purity of synthetic batches, identifying metabolites in biological matrices, and elucidating reaction pathways. Mass spectrometry (MS), particularly with electron ionization (EI), is a powerful analytical technique that provides unambiguous structural information through the analysis of molecular fragmentation patterns.

When a molecule is ionized in a mass spectrometer, the resulting high-energy molecular ion often fragments into smaller, charged particles.[3][4] The pattern of these fragments is highly reproducible and serves as a molecular "fingerprint." Understanding these fragmentation pathways is crucial for confident structure elucidation. This note explains the theoretical basis for the fragmentation of this compound, provides a robust protocol for its analysis, and details the interpretation of the expected mass spectrum.

Theoretical Fragmentation Analysis

The fragmentation of this compound under electron ionization (70 eV) is governed by the stability of the resulting fragment ions and neutral losses. The structure contains two key features that direct its fragmentation: the stable N-methylated indole ring and the acetyl substituent. The most probable fragmentation events are α-cleavages at the bonds adjacent to the carbonyl group, a characteristic fragmentation pattern for ketones.[5][6]

Primary Fragmentation Pathways

Pathway A: α-Cleavage with Loss of a Methyl Radical The most favorable initial fragmentation is the homolytic cleavage of the bond between the carbonyl carbon and the methyl group.[6] This results in the loss of a neutral methyl radical (•CH₃; mass 15) and the formation of a resonance-stabilized acylium ion at m/z 158 . This fragment is often the base peak or one of the most abundant ions in the spectrum due to its stability.

  • [C₁₁H₁₁NO]⁺• (m/z 173) → [C₁₀H₈NO]⁺ (m/z 158) + •CH₃

This acylium ion can undergo a subsequent neutral loss of carbon monoxide (CO; mass 28) to produce the 1-methyl-1H-indol-5-yl cation at m/z 130 .

  • [C₁₀H₈NO]⁺ (m/z 158) → [C₉H₈N]⁺ (m/z 130) + CO

Pathway B: α-Cleavage with Loss of the Indole Radical An alternative α-cleavage involves the breaking of the bond between the carbonyl carbon and the indole ring. This pathway yields a characteristic methyl acylium ion at m/z 43 and a neutral 1-methyl-1H-indol-5-yl radical.[5] The peak at m/z 43 is diagnostic for the presence of a methyl ketone moiety.

  • [C₁₁H₁₁NO]⁺• (m/z 173) → [C₂H₃O]⁺ (m/z 43) + •C₉H₈N

Pathway C: Fragmentation of the Indole Nucleus The indole ring itself is relatively stable, but the fragment ion at m/z 130 can undergo further fragmentation. A characteristic fragmentation of indole derivatives involves the loss of hydrogen cyanide (HCN; mass 27), which could lead to a smaller fragment ion.[7]

The diagram below illustrates the primary fragmentation pathways.

Fragmentation_Pathway cluster_path_A Pathway A cluster_path_B Pathway B M Molecular Ion (M⁺˙) This compound m/z 173 F158 Acylium Ion [M - CH₃]⁺ m/z 158 M->F158 - •CH₃ F43 Acylium Ion [CH₃CO]⁺ m/z 43 M->F43 - •C₉H₈N F130 Indole Cation [M - CH₃ - CO]⁺ m/z 130 F158->F130 - CO

Caption: Proposed EI fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry Analysis

This section provides a generalized protocol for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source. This approach is ideal due to the compound's expected volatility and thermal stability.

Sample Preparation
  • Stock Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1.0 mL of a high-purity volatile solvent (e.g., methanol, acetonitrile, or ethyl acetate) to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with the same solvent to a final concentration of 1-10 µg/mL.

    • Causality Note: Dilution is critical to prevent detector saturation and column overloading, ensuring sharp chromatographic peaks and high-quality mass spectra.

Instrumentation
  • System: A standard benchtop GC-MS system equipped with a capillary GC column and a quadrupole mass analyzer.

  • GC Column: A non-polar or mid-polarity column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms, or equivalent).

Instrument Parameters

The following parameters provide a robust starting point for analysis. Optimization may be required based on the specific instrument used.

Parameter Setting Justification
GC Inlet
Injection Volume1 µLStandard volume for trace analysis.
Inlet Temperature250 °CEnsures rapid and complete volatilization of the analyte.
Injection ModeSplit (e.g., 20:1 ratio)Prevents column overload and ensures sharp peaks.
Carrier GasHeliumProvides good chromatographic efficiency.
Oven Program
Initial Temperature100 °C, hold 1 minAllows for solvent focusing.
Ramp Rate15 °C/minProvides good separation from potential impurities.
Final Temperature280 °C, hold 5 minEnsures elution of the analyte and cleans the column.
MS Parameters
Ionization ModeElectron Ionization (EI)Standard mode for creating fragment-rich, library-searchable spectra.
Electron Energy70 eVA universal standard that provides reproducible fragmentation patterns for database comparison.[8]
Source Temperature230 °CMaintains the analyte in the gas phase and minimizes contamination.
Quadrupole Temp150 °CStandard operating temperature for a quadrupole analyzer.
Mass Scan Rangem/z 40 - 300Covers the expected molecular ion and all significant fragments.
Solvent Delay3 minutesPrevents the high-intensity solvent peak from entering and saturating the MS detector.
Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare Stock (1 mg/mL) Working Dilute to Working (1-10 µg/mL) Stock->Working Inject Inject 1 µL Working->Inject GC GC Separation Inject->GC MS MS Detection (EI, 70 eV) GC->MS Acquire Acquire Spectrum MS->Acquire Interpret Interpret Data Acquire->Interpret

Caption: Standard workflow for the GC-MS analysis of this compound.

Data Interpretation and Expected Results

The resulting mass spectrum is predicted to show a clear molecular ion peak and several characteristic fragment ions. The relative abundance of these ions provides strong evidence for the compound's structure.

Table of Expected Fragment Ions
m/z Expected Rel. Abundance Ion Formula Proposed Origin
173Moderate[C₁₁H₁₁NO]⁺•Molecular Ion (M⁺•)
158High (possible Base Peak)[C₁₀H₈NO]⁺M⁺• - •CH₃ (α-cleavage)
130Moderate[C₉H₈N]⁺[m/z 158] - CO
43High[C₂H₃O]⁺M⁺• - •C₉H₈N (α-cleavage)
  • Structural Confirmation: The presence of the molecular ion at m/z 173 confirms the molecular weight. A peak at m/z 158 (loss of 15 amu) is strong evidence for a methyl group attached to the carbonyl. The peak at m/z 43 is a powerful diagnostic for a methyl ketone structure (CH₃-C=O).[5][6] Finally, the fragment at m/z 130 represents the core 1-methyl-1H-indole cation, confirming the heterocyclic backbone.

Conclusion

The mass spectrometric fragmentation of this compound is a predictable process dominated by α-cleavage of the acetyl group. By following the detailed protocol provided, researchers can generate high-quality, reproducible mass spectra. The key fragment ions at m/z 158, 130, and 43 serve as reliable diagnostic markers for the rapid and confident structural confirmation of this molecule. This application note provides the necessary theoretical and practical foundation for scientists and professionals engaged in the analysis of indole-based compounds.

References

  • Aguiar, G. P. S., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(3), 295-308. Available at: [Link]

  • Chen, Y., et al. (2012). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 70, 350-359. Available at: [Link]

  • ResearchGate. (n.d.). Typical mass spectrum and proposed fragmentation pathways of indole alkaloids. Retrieved from: [Link]

  • Aguiar, G. P. S., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • Li, D., et al. (2012). Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry. Journal of Chromatography B, 885-886, 129-136. Available at: [Link]

  • Sparkman, O. D. (2021). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from: [Link]

  • University of Delaware. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from: [Link]

  • University of Regensburg. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from: [Link]

  • Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Available at: [Link]

  • Guo, C., et al. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. PubMed. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Retrieved from: [Link]

  • PubChem. (n.d.). 1-(1H-indol-5-yl)ethan-1-one. Retrieved from: [Link]

  • ResearchGate. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Retrieved from: [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • PubChem. (n.d.). 1-(1-Methyl-1H-indol-3-yl)ethanone. Retrieved from: [Link]

  • Chemistry LibreTexts. (2023). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

  • Scirp.org. (n.d.). Study of Mass Spectra of Some Indole Derivatives. Retrieved from: [Link]

  • YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from: [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from: [Link]

Sources

Application Note: High-Purity Isolation of 1-(1-Methyl-1H-indol-5-yl)ethanone via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 1-(1-Methyl-1H-indol-5-yl)ethanone (CAS: 61640-20-8), a key intermediate in pharmaceutical research and development. The methodology centers on normal-phase flash column chromatography, a robust technique for isolating compounds of moderate polarity. We detail the systematic approach, from initial method development using Thin-Layer Chromatography (TLC) to the execution of the preparative column, including troubleshooting and safety considerations. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible purification strategy for indole derivatives.

Introduction and Scientific Context

This compound is a substituted indole derivative of significant interest in medicinal chemistry. The indole scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals.[1][2] The purity of synthetic intermediates like this ethanone is paramount, as impurities can lead to undesired side reactions, complicate structural elucidation, and introduce confounding variables in biological assays.

The synthesis of this compound, typically via N-methylation of 5-acetylindole, can result in a crude mixture containing unreacted starting materials, the corresponding N-H indole (1-(1H-indol-5-yl)ethanone), and other process-related by-products.[3][4] Column chromatography is the quintessential technique for purifying such mixtures on a gram scale, offering a balance of resolution, scalability, and cost-effectiveness.[5] This protocol leverages the principles of adsorption chromatography on silica gel to achieve excellent separation based on the polarity differences between the target molecule and its contaminants.

Principle of Chromatographic Separation

The purification strategy employs normal-phase chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase (eluent). The separation mechanism is based on the differential adsorption and desorption of molecules onto the silica surface.[5]

  • Stationary Phase: Silica gel (SiO₂) is a highly porous adsorbent with surface silanol (Si-OH) groups. These groups are polar and acidic, capable of forming hydrogen bonds with polar functional groups of the analyte.[5][6]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is used as the eluent.

  • Separation: Compounds in the mixture partition between the stationary and mobile phases. More polar compounds adsorb more strongly to the silica gel and thus move down the column more slowly. Less polar compounds spend more time in the mobile phase and are eluted faster. This compound, with its ketone and tertiary amine within the indole ring, possesses moderate polarity, allowing for effective separation from both less polar impurities and more polar starting materials like 5-acetylindole (which has a polar N-H bond).

Part I: Method Development with Thin-Layer Chromatography (TLC)

Before committing a sample to a preparative column, it is imperative to develop an optimal solvent system using TLC. This analytical step saves significant time and resources by predicting the separation on a larger scale. The goal is to find a mobile phase composition that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[5][6] This Rf value ensures the compound moves sufficiently off the baseline for good separation without eluting too quickly with the solvent front.

Experimental Protocol: TLC Analysis
  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Sample Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the origin line. Also, spot standards of the starting material, if available.

  • Developing the Chromatogram: Place a small amount of the chosen mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate) into a developing chamber with a lid and filter paper to ensure vapor saturation. Place the TLC plate in the chamber, ensuring the origin line is above the solvent level.

  • Elution and Visualization: Allow the solvent to travel up the plate until it is about 1 cm from the top. Remove the plate, mark the solvent front with a pencil, and allow it to dry completely. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Adjust the solvent ratio to achieve the target Rf.

    • If Rf is too low (<0.2), increase the polarity of the mobile phase (add more ethyl acetate).

    • If Rf is too high (>0.4), decrease the polarity of the mobile phase (add more hexanes).

Part II: Preparative Flash Column Chromatography Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different sample quantities. A general rule is to use 30-50g of silica gel for every 1g of crude mixture.[5]

Materials and Equipment
Item Specification
Stationary Phase Silica Gel, 60 Å, 40-63 µm particle size
Solvents Heptane or Hexanes (ACS Grade), Ethyl Acetate (ACS Grade)
Apparatus Glass chromatography column (e.g., 40 mm diameter)
Separatory funnel or solvent reservoir
Round bottom flasks, beakers
Fraction collection tubes or flasks
TLC plates, chamber, and UV lamp
Rotary evaporator
Step-by-Step Methodology

Step 1: Column Packing (Wet Slurry Method)

The integrity of the packed column is critical for achieving high resolution.[5]

  • Preparation: Ensure the column is clean, dry, and clamped securely in a vertical position in a fume hood. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~0.5 cm) of sand.

  • Slurry Creation: In a beaker, measure the required amount of silica gel (e.g., 50 g). Add the initial, least polar eluent (e.g., 9:1 Hexanes:EtOAc) to create a free-flowing slurry. Stir gently to remove air bubbles.

  • Packing: Close the stopcock. Pour the slurry into the column using a powder funnel. Open the stopcock to allow solvent to drain, collecting it for reuse. As the silica packs, gently tap the side of the column with a piece of rubber tubing to ensure an even, compact bed free of air bubbles or cracks.[7]

  • Equilibration: Add a protective layer of sand (~0.5 cm) on top of the packed silica. Continuously pass 2-3 column volumes of the initial eluent through the column until the bed is stable and equilibrated. Never let the solvent level drop below the top layer of sand.

Step 2: Sample Loading

  • Preparation: Dissolve the crude this compound (e.g., 1 g) in a minimal amount of a suitable solvent, such as dichloromethane or the eluent itself.

  • Loading: Carefully add the dissolved sample solution dropwise to the top of the column using a pipette. Rinse the flask with a tiny amount of eluent and add this to the column to ensure complete transfer.

  • Adsorption: Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level just reaches the top of the sand.

Step 3: Elution and Fraction Collection

  • Initiation: Carefully fill the top of the column with the mobile phase. Begin elution by opening the stopcock and applying gentle air pressure if necessary (flash chromatography).

  • Fractionation: Collect the eluent in appropriately sized test tubes or flasks (e.g., 20 mL fractions).

  • Gradient Elution (Recommended): While isocratic elution (using a single solvent mixture) can work, a gradient elution often provides better separation and saves time.

    • Start with a low-polarity mobile phase (e.g., 9:1 Hexanes:EtOAc) to elute non-polar impurities.

    • Gradually increase the polarity (e.g., to 4:1, then 3:1 Hexanes:EtOAc) to elute the target compound.

Step 4: Monitoring and Product Isolation

  • TLC Monitoring: Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution profile and identify which fractions contain the pure product.

  • Pooling Fractions: Combine the fractions that show a single, clean spot corresponding to the Rf of the desired product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

  • Final Analysis: Assess the purity of the final product using analytical techniques such as NMR, LC-MS, or HPLC.

Purification Workflow Diagram

Purification_Workflow cluster_prep Preparation & Method Development cluster_column Column Chromatography cluster_post Isolation & Analysis Crude Crude Product (this compound + Impurities) TLC TLC Analysis (Solvent System Optimization) Crude->TLC Test Ratios (Hex:EtOAc) Pack Pack Column (Silica Gel Slurry) TLC->Pack Optimal Solvent System Load Load Sample Pack->Load Elute Elute with Solvent Gradient & Collect Fractions Load->Elute TLC_Monitor Monitor Fractions by TLC Elute->TLC_Monitor Pool Pool Pure Fractions TLC_Monitor->Pool Evap Evaporate Solvent (Rotovap) Pool->Evap Pure Pure Product Evap->Pure Analysis Purity Analysis (NMR, LC-MS) Pure->Analysis

Caption: Workflow for the purification of this compound.

Expected Results & Troubleshooting

Parameter Guideline / Expected Value
Stationary Phase Silica Gel (40-63 µm)
Typical Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 30%)
Target Rf (on TLC) ~0.3 in 3:1 Hexanes:Ethyl Acetate
Elution Order 1. Non-polar by-products2. This compound 3. 1-(1H-indol-5-yl)ethanone (starting material)
Expected Purity >98% (by NMR/LC-MS)
Problem Potential Cause Solution
Poor Separation / Overlapping Bands Incorrect solvent system; Column overloaded; Poorly packed column.Re-optimize mobile phase with TLC for better spot separation (ΔRf > 0.2). Reduce sample load. Repack column carefully, avoiding cracks/channels.
Streaking of Spots on TLC/Column Sample is too acidic/basic; Compound is sparingly soluble in mobile phase.Add a trace amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. Change the solvent system.
Product Crystallizes on Column Sample is not soluble enough in the chosen eluent.Load the sample using the "dry loading" method (adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting powder). Use a stronger solvent system.
Column Runs Dry Insufficient solvent in the reservoir; Stopcock left open.Always keep the solvent level above the top layer of sand. If it runs dry, the column is often compromised and may need to be repacked.

Safety Precautions

  • Solvent Handling: All organic solvents are flammable and should be handled exclusively in a certified chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Silica Gel: Fine silica dust can cause respiratory irritation. Handle silica gel carefully in a fume hood or wear a dust mask to prevent inhalation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

References

  • PrepChem.com. (n.d.). Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone. Retrieved from [Link]

  • University of Rochester. (n.d.). Column chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1-Methyl-1H-indol-3-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Csupor-Löffler, B., et al. (2009). HIGH-PERFORMANCE THIN-LAYER CHROMATOGRAPHY OF INDOLE DERIVATIVES.
  • Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • MDPI. (2019). Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate. Retrieved from [Link]

  • Kumar, A., et al. (2023). Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Letters in Drug Design & Discovery, 20(10), 1569-1584. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • Xu, Y., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 149, 245-256. [Link]

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Application Note and Protocol for the N-Methylation of 5-Acetylindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Methylated Indoles in Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. N-methylation of the indole nitrogen is a critical synthetic transformation that profoundly impacts the parent molecule's pharmacological profile. This modification can enhance metabolic stability, modulate receptor binding affinity, and improve cell permeability, making it a key strategy in drug design and lead optimization. 5-acetylindole, a versatile building block, upon N-methylation, yields N-methyl-5-acetylindole, a precursor for synthesizing compounds with potential anticancer activities.[1] This guide provides a comprehensive protocol for the efficient N-methylation of 5-acetylindole, emphasizing a practical and environmentally conscious approach using dimethyl carbonate (DMC).

Underlying Principles: The Chemistry of Indole N-Methylation

The nitrogen atom in the indole ring is not strongly basic due to the delocalization of its lone pair of electrons within the aromatic system.[2] Consequently, direct alkylation requires deprotonation of the N-H bond to form the more nucleophilic indolide anion. This is typically achieved using a base. The resulting anion then undergoes a nucleophilic substitution reaction (SN2) with a methylating agent.

Classical methods often employ highly toxic and volatile reagents like methyl iodide or dimethyl sulfate.[3] In contrast, dimethyl carbonate (DMC) has emerged as a greener and safer alternative, with its byproducts being methanol and carbon dioxide, which are less problematic for waste disposal.[4][5] The reaction with DMC generally requires elevated temperatures to proceed at a practical rate.

Reaction Mechanism: Deprotonation followed by Nucleophilic Attack

The N-methylation of 5-acetylindole using dimethyl carbonate in the presence of a base like potassium carbonate proceeds in two main steps:

  • Deprotonation: The base abstracts the acidic proton from the indole nitrogen, forming the potassium salt of 5-acetylindole (the indolide anion).

  • Nucleophilic Substitution: The nucleophilic nitrogen of the indolide anion attacks one of the methyl groups of dimethyl carbonate, leading to the formation of N-methyl-5-acetylindole and a methoxycarbonate anion, which subsequently decomposes.

N-Methylation Mechanism Indole 5-Acetylindole Indolide Indolide Anion Indole->Indolide Deprotonation Base K₂CO₃ (Base) TransitionState Sɴ2 Transition State Indolide->TransitionState Nucleophilic Attack DMC Dimethyl Carbonate (DMC) Product N-Methyl-5-acetylindole TransitionState->Product Byproducts KHCO₃ + CH₃OH TransitionState->Byproducts

Caption: Mechanism of indole N-methylation.

Experimental Protocol: N-Methylation of 5-Acetylindole with Dimethyl Carbonate

This protocol is adapted from established procedures for the N-methylation of substituted indoles using DMC.[3][6]

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMmolEq.Notes
5-AcetylindoleC₁₀H₉NO159.181.59 g10.01.0Starting material.
Potassium Carbonate (K₂CO₃)K₂CO₃138.211.38 g10.01.0Anhydrous, powdered.
Dimethyl Carbonate (DMC)C₃H₆O₃90.082.7 mL30.03.0Reagent and methylating agent.
N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mL--Anhydrous solvent.
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermocouple, add 5-acetylindole (1.59 g, 10.0 mmol), powdered anhydrous potassium carbonate (1.38 g, 10.0 mmol), and anhydrous N,N-dimethylformamide (20 mL).

  • Addition of Methylating Agent: To the stirred suspension, add dimethyl carbonate (2.7 mL, 30.0 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 130 °C) with vigorous stirring.[3][7]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 3-5 hours.[3]

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature and then further cool in an ice bath to approximately 3 °C.[3]

  • Precipitation: Slowly add ice-cold water (60 mL) to the cooled reaction mixture with stirring. The product may precipitate as a solid or an oil.[3]

  • Extraction: If the product separates as an oil or does not fully precipitate, extract the aqueous mixture with a suitable organic solvent such as tert-butyl methyl ether (TBME) or ethyl acetate (3 x 50 mL).[3]

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-methyl-5-acetylindole.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) if necessary.

Process Optimization and Troubleshooting

  • Incomplete Reaction: If the reaction does not go to completion, the reaction time can be extended. Alternatively, a stronger base such as sodium hydride (NaH) in an anhydrous solvent like DMF or THF can be used, though this requires more stringent anhydrous conditions.[8][9]

  • Side Reactions: While DMC is selective for N-methylation, the presence of other nucleophilic groups could lead to side reactions. The acetyl group on 5-acetylindole is generally stable under these conditions. For substrates with more sensitive functionalities, milder conditions or alternative methylating agents may be necessary. For instance, phenyl trimethylammonium iodide with cesium carbonate in toluene at 120 °C has been reported as a highly selective method for N-methylation of indoles with a wide range of functional groups.[10][11][12]

  • Use of Phase-Transfer Catalysts: In some cases, the addition of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or 18-crown-6 can enhance the reaction rate, especially if the base is not fully soluble in the reaction medium.[5][6] This can sometimes allow for lower reaction temperatures.[7]

Experimental Workflow Visualization

Experimental_Workflow A 1. Reagent Preparation (5-acetylindole, K₂CO₃, DMF) B 2. Add Dimethyl Carbonate A->B C 3. Heat to Reflux (~130°C) B->C D 4. Monitor by TLC/HPLC C->D D->C Incomplete E 5. Cool to ~3°C D->E Reaction Complete F 6. Quench with Ice Water E->F G 7. Extraction with Organic Solvent F->G H 8. Wash and Dry Organic Layer G->H I 9. Concentrate under Vacuum H->I J 10. Purify Product I->J

Caption: Workflow for N-methylation of 5-acetylindole.

Conclusion

The protocol described provides a reliable and scalable method for the N-methylation of 5-acetylindole using the environmentally benign reagent, dimethyl carbonate. This procedure offers high yields and purity, making it suitable for both academic research and industrial applications.[3] By understanding the underlying chemical principles and potential optimization strategies, researchers can effectively synthesize N-methylated indole derivatives for applications in drug discovery and materials science.

References

  • Shieh, W.-C., Dell, S., & Repič, O. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(5), 577-580. [Link]

  • WO2001081305A2 - Methylation of indole compounds using dimethyl carbonate.
  • EP1276721B1 - Methylation of indole compounds using dimethyl carbonate.
  • Methylation of indole? - Sciencemadness Discussion Board. (2012). [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ResearchGate. [Link]

  • Bandini, M., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. [Link]

  • Cee, V., & Erlanson, D. (2019). N-alkylation of an indole. ChemHelp ASAP. [Link]

  • CA2405937C - Methylation of indole compounds using dimethyl carbonate.
  • US6326501B1 - Methylation of indole compounds using dimethyl carbonate.
  • Organic Syntheses Procedure. (n.d.). N-BENZOYLINDOLE. [Link]

  • Smith, A. M., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]

  • How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? ResearchGate. (2014). [Link]

  • A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. (2001). [Link]

  • Methylation synthesis method of N-heterocyclic compound.

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Application Notes & Protocols for 1-(1-Methyl-1H-indol-5-yl)ethanone in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(1-Methyl-1H-indol-5-yl)ethanone as a scaffold in modern drug discovery. The indole core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous natural products and FDA-approved drugs.[1][2][3] This document outlines the synthesis, potential therapeutic applications, and detailed protocols for the biological evaluation of this specific N-methylated indole derivative.

The strategic placement of the acetyl group at the C5 position and the methyl group on the indole nitrogen significantly influences the molecule's electronic and steric properties, offering a unique starting point for library synthesis and lead optimization.[3] These notes are designed to be a practical resource, explaining not just the "how" but the "why" behind experimental choices, ensuring a robust and reproducible research workflow.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. These properties influence its solubility, permeability, metabolic stability, and overall pharmacokinetic profile.

PropertyValueSource
Molecular Formula C₁₁H₁₁NOChemicalBook[4]
Molecular Weight 173.21 g/mol ChemicalBook[4]
CAS Number 61640-20-8ChemicalBook[4]
Appearance Solid (form may vary)N/A
XLogP3 (Predicted) 1.9PubChem[5]
Hydrogen Bond Donors 0PubChem[5]
Hydrogen Bond Acceptors 2PubChem[5]

Part 1: Synthesis and Characterization

The accessibility of a starting material is a critical first step in any drug discovery campaign. This compound can be reliably synthesized from commercially available precursors. The most common route involves the N-methylation of 5-acetylindole.

Protocol 1: Synthesis of this compound

This protocol describes the N-methylation of 5-acetylindole using a strong base and an alkylating agent. The causality behind this choice is the need to deprotonate the indole nitrogen, which is weakly acidic, to form a potent nucleophile that readily reacts with the methylating agent.

Materials:

  • 5-Acetylindole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-acetylindole.

  • Solvent Addition: Dissolve the starting material in anhydrous THF.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. The use of a strong base like NaH ensures complete deprotonation of the indole nitrogen.[4]

  • Stirring: Allow the mixture to stir at 0°C for 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the sodium salt of 5-acetylindole.

  • Alkylation: Add iodomethane (1.5 equivalents) dropwise to the reaction mixture at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C to neutralize the excess NaH.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Potential Therapeutic Applications & Screening Protocols

The indole scaffold is a cornerstone in medicinal chemistry, with derivatives showing efficacy in oncology, inflammation, and neurodegenerative diseases.[1][2][6] Based on the activities of structurally related indole-ethanone compounds, we propose three primary avenues for investigation for this compound.

A. Application Area: Anti-Inflammatory & Analgesic

Scientific Rationale: Derivatives of 1-(1H-indol-1-yl)ethanone have been synthesized and evaluated as inhibitors of the cyclooxygenase-2 (COX-2) enzyme.[7][8] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation. Inhibition of COX-2 is a validated therapeutic strategy for nonsteroidal anti-inflammatory drugs (NSAIDs).

Hypothetical Signaling Pathway

G Arachidonic_Acid Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Indole_Compound This compound Indole_Compound->COX2 Inhibition

Caption: Hypothetical inhibition of the COX-2 pathway by the indole compound.

Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol provides a robust method to screen for COX-2 inhibitory activity. The assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a fluorogenic substrate.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) (fluorogenic probe)

  • Heme (cofactor)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well black microplates

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

  • Test Compound: this compound, dissolved in DMSO

  • Positive Control: Celecoxib (a selective COX-2 inhibitor)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a serial dilution of the test compound and the positive control in DMSO.

  • Enzyme Preparation: In the assay buffer, prepare a solution containing the COX-2 enzyme and heme.

  • Plate Loading: To each well of the 96-well plate, add:

    • Assay Buffer

    • Test compound or control (final DMSO concentration should be <1%)

    • COX-2/Heme solution

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add a solution of arachidonic acid and ADHP to each well to start the reaction.

  • Measurement: Immediately begin reading the fluorescence intensity every minute for 20-30 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

B. Application Area: Oncology

Scientific Rationale: The indole nucleus is a key feature of many anticancer agents.[9][10] One emerging target is the bromodomain family of proteins. Specifically, derivatives of 1-(1H-indol-1-yl)ethanone have been identified as potent inhibitors of the CBP/EP300 bromodomains, which are epigenetic readers involved in transcriptional regulation and are implicated in cancers like castration-resistant prostate cancer.[11]

Screening Workflow

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays Start Compound Library (incl. Indole Ethanone) Assay CBP Bromodomain Binding Assay (e.g., AlphaScreen) Start->Assay Hit_ID Hit Identification (IC50 Determination) Assay->Hit_ID MTT_Assay Cytotoxicity Assay (e.g., MTT on PCa cells) Hit_ID->MTT_Assay Active Hits Mechanism_Assay Target Engagement & Downstream Effects MTT_Assay->Mechanism_Assay Lead_Opt Lead Optimization Mechanism_Assay->Lead_Opt

Caption: A typical workflow for screening potential anticancer compounds.

Protocol 3: MTT Proliferation/Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.[12] It measures the metabolic activity of cells, which generally correlates with cell viability.

Materials:

  • Prostate cancer cell line (e.g., LNCaP, 22Rv1)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test Compound: this compound in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • 96-well clear tissue culture plates

  • Spectrophotometer (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed the prostate cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with medium only (blank), and cells with medium containing DMSO (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percent viability for each treatment group relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Part 3: Data Interpretation and Next Steps

The successful execution of these protocols will yield quantitative data to guide the progression of this compound in a drug discovery pipeline.

Example Data Summary

AssayEndpointResult (Hypothetical)Interpretation
COX-2 Inhibition IC₅₀5.2 µMModerate activity, suggesting potential as an anti-inflammatory lead.
MTT (LNCaP cells) GI₅₀15.8 µMModest anti-proliferative activity. May warrant further investigation.
CBP Bromodomain Binding IC₅₀> 50 µMNo significant activity at the tested concentrations.

Based on these hypothetical results, the compound shows more promise as an anti-inflammatory agent. Next steps would involve:

  • Selectivity Profiling: Testing the compound against COX-1 to determine its selectivity profile. A high COX-2/COX-1 selectivity ratio is desirable to minimize gastrointestinal side effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the parent compound to improve potency and drug-like properties. For instance, modifications at the acetyl group or substitutions on the indole ring could be explored.

  • In Vivo Models: If a potent and selective lead is identified, evaluation in animal models of inflammation (e.g., carrageenan-induced paw edema in rats) would be the subsequent step.

By systematically applying these protocols and principles, researchers can effectively evaluate the therapeutic potential of this compound and its derivatives, paving the way for the discovery of novel therapeutics.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. [Link]

  • (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate. [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. [Link]

  • Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central. [Link]

  • Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. Azo Life Sciences. [Link]

  • Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone. PrepChem.com. [Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. [Link]

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. PubMed. [Link]

  • Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. PubMed. [Link]

  • 1-(1-Methyl-1H-indol-3-yl)ethanone. PubChem. [Link]

  • Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. ResearchGate. [Link]

  • Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PubMed Central. [Link]

  • Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. MDPI. [Link]

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Application Notes and Protocols for Cell-Based Assays of Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Indole Scaffold

The indole nucleus, a privileged scaffold in medicinal chemistry, is a structural cornerstone for a vast array of biologically active compounds, from endogenous signaling molecules like serotonin to potent therapeutic agents.[1] Its unique electronic properties and versatile chemical nature allow for the synthesis of diverse derivatives that can interact with a wide range of biological targets.[1][2] Researchers and drug development professionals are continually exploring indole derivatives for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][3]

A critical step in the discovery and development of these novel therapeutics is the rigorous evaluation of their activity and mechanism of action in biologically relevant systems. Cell-based assays are indispensable tools in this process, providing a bridge between in vitro biochemical assays and in vivo studies. They offer a more physiologically relevant context by assessing a compound's effects within a living cell, accounting for factors like cell permeability, metabolic stability, and engagement with intracellular signaling pathways.

This comprehensive guide provides detailed protocols and expert insights for a selection of robust cell-based assays tailored for the characterization of indole derivatives. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

PART 1: Assay Selection and Initial Considerations

The choice of cell-based assay is dictated by the predicted biological target and the desired therapeutic effect of the indole derivative. A tiered approach, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays, is often the most efficient strategy.

General Considerations for Handling Indole Derivatives

Solubility: A primary challenge in working with indole derivatives is their often-poor aqueous solubility. To ensure accurate and reproducible results, proper solubilization is critical.

  • Initial Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in an organic solvent like dimethyl sulfoxide (DMSO).[4][5]

  • Working Dilutions: Prepare serial dilutions of the stock solution in complete cell culture medium immediately before treating the cells.[4] It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture wells is non-toxic to the cells, typically below 0.5%.[6]

  • Precipitation: Visually inspect the wells after adding the compound to check for any precipitation. Compound precipitation will lead to inaccurate dosing and unreliable results.[6] If precipitation occurs, consider using a lower concentration range or exploring alternative solubilization strategies, such as the use of cyclodextrins or other formulation aids, though these may have their own effects on the cells.[6]

A Roadmap for Characterization

A logical workflow for characterizing a novel indole derivative begins with assessing its general effect on cell viability and then proceeds to more focused assays to elucidate its mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Examples of Target-Specific Assays A Cytotoxicity/Cell Viability Assays (e.g., MTT, LDH) B Apoptosis Assays (Annexin V/PI, Caspase Activity) A->B If cytotoxic C Cell Cycle Analysis A->C If cytostatic D Target-Specific Assays B->D C->D D1 Enzyme Inhibition (e.g., IDO1) D->D1 D2 Tubulin Polymerization Assay D->D2 D3 GPCR Functional Assay D->D3

Caption: General workflow for the cell-based characterization of indole derivatives.

PART 2: Core Protocols for Indole Derivative Characterization

Here, we provide detailed, step-by-step protocols for key cell-based assays. The rationale behind each step is explained to empower researchers to adapt and troubleshoot these methods effectively.

Protocol: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.[7]

Rationale: This assay is an excellent first-pass screen to determine the concentration range at which an indole derivative exhibits cytotoxic or cytostatic effects. The resulting IC50 value (the concentration that inhibits cell growth by 50%) is a critical parameter for designing subsequent mechanistic studies.[5]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)[4][8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[4]

  • Indole derivative stock solution (e.g., 10 mM in DMSO)[4]

  • MTT solution (5 mg/mL in sterile PBS)[4][5]

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)[5]

  • Sterile 96-well plates[4]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[4][5]

  • Compound Treatment: Prepare serial dilutions of the indole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only).[4]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5][9]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[4][5]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4][5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[4]

Parameter Recommendation Rationale
Cell Seeding Density 5,000-10,000 cells/wellEnsures cells are in the logarithmic growth phase during the assay.
Compound Incubation Time 24-72 hoursAllows for detection of both acute and slower-acting cytotoxic effects.[9]
Final DMSO Concentration < 0.5%Avoids solvent-induced cytotoxicity.
Positive Control Doxorubicin or StaurosporineValidates assay performance with a known cytotoxic agent.[10]
Protocol: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay is a gold standard for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Rationale: During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells.[12][13] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It can therefore identify late apoptotic and necrotic cells where membrane integrity is compromised.[11]

G cluster_0 Cell Populations A Treat cells with Indole Derivative B Harvest and wash cells A->B C Resuspend in Annexin V Binding Buffer B->C D Add FITC-Annexin V and Propidium Iodide (PI) C->D E Incubate in the dark (15 min, RT) D->E F Analyze by Flow Cytometry E->F G Viable (Annexin V-, PI-) F->G H Early Apoptotic (Annexin V+, PI-) F->H I Late Apoptotic/Necrotic (Annexin V+, PI+) F->I

Caption: Workflow for the Annexin V/PI apoptosis assay.[11]

Materials:

  • Cells treated with the indole derivative at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value).[4]

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and binding buffer).[11][12]

  • Ice-cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the indole derivative for the desired time (e.g., 24 hours).[4]

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge and wash the cell pellet with ice-cold PBS.[4]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[11][12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11][12]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[11][12]

Protocol: IDO1 Enzyme Inhibition Assay

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immune-oncology target that catalyzes the first and rate-limiting step in tryptophan catabolism.[14][15] Many indole derivatives are designed as IDO1 inhibitors. This cell-based assay measures the inhibition of IDO1 activity by quantifying the production of its downstream metabolite, kynurenine.[14][15]

Rationale: This assay provides a direct measure of the compound's ability to inhibit its intended target in a cellular context.[16] IDO1 expression is induced in cancer cells (e.g., HeLa or SKOV-3) with interferon-gamma (IFN-γ), mimicking the tumor microenvironment.[14][15] The amount of kynurenine produced is then measured colorimetrically.[14]

G cluster_0 Tumor Cell IFNy IFN-γ Receptor IFN-γ Receptor IFNy->Receptor Binds STAT1 STAT1 Activation Receptor->STAT1 Activates IDO1_Gene IDO1 Gene Transcription STAT1->IDO1_Gene Induces IDO1_Enzyme IDO1 Enzyme IDO1_Gene->IDO1_Enzyme Translates Tryptophan L-Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Catalyzes IDO1 Enzyme Suppression Immunosuppression (T-Cell Arrest) Kynurenine->Suppression Inhibitor Indole Derivative (IDO1 Inhibitor) Inhibitor->IDO1_Enzyme Inhibits

Caption: IDO1 signaling pathway and point of inhibition by indole derivatives.[14]

Materials:

  • HeLa or SKOV-3 cells[15][17]

  • Complete cell culture medium

  • Recombinant Human Interferon-gamma (IFN-γ)[17]

  • Indole derivative (test inhibitor)

  • Trichloroacetic acid (TCA)

  • p-Dimethylaminobenzaldehyde (DMAB) reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa or SKOV-3 cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to attach overnight.[15]

  • IDO1 Induction and Inhibition: The next day, add IFN-γ to a final concentration of 100 ng/mL along with various concentrations of the indole derivative inhibitor.[15]

  • Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2.[15][16]

  • Kynurenine Measurement: a. Carefully transfer 140 µL of the cell culture supernatant to a new 96-well plate.[16] b. Add 10 µL of 6.1 N TCA to each well, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[16] c. Centrifuge the plate to pellet any precipitate.[16] d. Transfer 100 µL of the supernatant to another new plate and add 100 µL of 2% (w/v) p-DMAB in acetic acid.[16] e. A yellow color will develop. Measure the absorbance at 480 nm.[16]

  • Data Analysis: Create a kynurenine standard curve to determine the concentration of kynurenine in the samples. Calculate the percent inhibition of IDO1 activity for each concentration of the indole derivative and determine the IC50 value.[15]

Parameter Recommendation Rationale
Cell Line HeLa, SKOV-3These cell lines are known to express IDO1 upon IFN-γ stimulation.[15]
IFN-γ Concentration 100 ng/mLSufficient to induce robust IDO1 expression.[15]
TCA Incubation 50°C for 30 minEnsures complete hydrolysis of N-formylkynurenine to kynurenine for accurate detection.[16]
Control Known IDO1 inhibitor (e.g., Epacadostat)Validates the assay's ability to detect IDO1 inhibition.[15]

PART 3: Advanced and Target-Specific Protocols

For indole derivatives with known or hypothesized targets beyond general cytotoxicity, more specific assays are required.

Tubulin Polymerization Assays

Many natural and synthetic indole derivatives exert their potent anticancer effects by interfering with microtubule dynamics.[1][18] They can either inhibit tubulin polymerization or stabilize microtubules, both of which lead to mitotic arrest and apoptosis.[18][19]

  • Biochemical Assay: A cell-free assay using purified tubulin can directly measure the effect of a compound on polymerization in vitro.[20][21] Polymerization can be monitored by measuring changes in light scattering or fluorescence.[20]

  • Cell-Based High-Content Analysis: This method provides a more physiologically relevant assessment. Cells are treated with the indole derivative, fixed, and stained for tubulin (e.g., with an anti-α-tubulin antibody).[20] High-content imaging systems can then quantify changes in microtubule morphology, density, and organization, providing a powerful phenotypic readout of the compound's effect.[20] An immunofluorescence assay can visually confirm the disruption of the microtubule network.[19]

G-Protein Coupled Receptor (GPCR) Functional Assays

The indole scaffold is present in many ligands for GPCRs, such as serotonin.[3] Functional assays are essential to determine if a novel indole derivative acts as an agonist, antagonist, or inverse agonist at a specific GPCR.[3][22]

  • Second Messenger Assays: These assays measure the downstream consequences of GPCR activation. Common readouts include changes in intracellular cyclic AMP (cAMP) for Gs and Gi-coupled receptors, or inositol phosphates (IP) and calcium flux for Gq-coupled receptors.[22][23]

  • Reporter Gene Assays: In this approach, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by a specific GPCR signaling pathway.[24] The reporter signal provides a quantifiable measure of receptor activation or inhibition.[24]

Conclusion

The protocols and guidelines presented here provide a robust framework for the systematic cell-based evaluation of indole derivatives. By starting with broad assessments of cytotoxicity and progressing to specific, mechanism-based assays, researchers can efficiently characterize the biological activity of novel compounds. A thorough understanding of the principles behind these assays, coupled with careful execution and data analysis, is paramount for advancing the discovery and development of the next generation of indole-based therapeutics.

References

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  • Ellinger, S., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Toxicology in Vitro, 94, 105703. Retrieved from [Link]

  • Li, F., et al. (2019). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology, 629, 247-260. Retrieved from [Link]

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  • European Pharmaceutical Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Retrieved from [Link]

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  • Toolabi, M., et al. (2023). Synthesis of Novel Indole Derivatives, Antiproliferative Activity, Apoptosis, and Molecular Docking Studies. ResearchGate. Retrieved from [Link]

  • Lee, J. W., & Kim, D. M. (2021). Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay. Frontiers in Bioengineering and Biotechnology, 9, 638640. Retrieved from [Link]

  • Chan, G. K., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments, (134), 57212. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2305. Retrieved from [Link]

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  • Cell Biolabs, Inc. (n.d.). Indole Assay Kit. Retrieved from [Link]

  • Chan, F. K. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) In vitro cell cytotoxicity (MTT Assay) exhibited by PLGA-Indole.... Retrieved from [Link]

  • Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (2018). Annexin V, FITC Apoptosis Detection Kit Technical Manual. Retrieved from [Link]

  • Duellman, S. J. (2021). Apoptosis Marker Assays for HTS. Assay Guidance Manual. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits. Retrieved from [Link]

  • Zhang, R., et al. (2022). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 13, 861332. Retrieved from [Link]

  • Li, X., et al. (2017). Design, synthesis, and biological evaluation of cyclic-indole derivatives as anti-tumor agents via the inhibition of tubulin polymerization. European Journal of Medicinal Chemistry, 125, 847-862. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]

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Application Notes and Protocols for 1-(1-Methyl-1H-indol-5-yl)ethanone Powder

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 1-(1-Methyl-1H-indol-5-yl)ethanone

This compound is a member of the substituted indole family, a class of heterocyclic organic compounds that form the core structure of many biologically active molecules and pharmaceuticals. The indole scaffold is notably present in the amino acid tryptophan and the neurotransmitter serotonin. Due to their diverse biological activities, substituted indoles are of significant interest in drug discovery and development, with research exploring their potential as anti-inflammatory, antimicrobial, and anticancer agents.[1][2] The addition of a methyl group at the 1-position and an ethanone group at the 5-position of the indole ring modifies the molecule's physicochemical properties, influencing its solubility, stability, and biological interactions.

These application notes provide a comprehensive guide to the safe storage and handling of this compound in a powdered form, ensuring the integrity of the compound for research applications and the safety of laboratory personnel.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to its appropriate handling and use in experimental settings.

PropertyValueSource
Molecular Formula C₁₁H₁₁NOChemicalBook[3]
Molecular Weight 173.21 g/mol ChemicalBook[3]
CAS Number 61640-20-8ChemicalBook[3]
Appearance Solid powder (form may vary)Inferred from related compounds
Solubility Soluble in organic solvents such as methanol and dimethylformamide (DMF).[4][5] Limited solubility in water is expected for indole derivatives.[6]Inferred from general indole chemistry

Hazard Identification and Safety Precautions

Potential Hazards (by Analogy):

  • Skin Irritation: Similar indole compounds are known to cause skin irritation.[7]

  • Eye Irritation: May cause serious eye irritation.[7]

  • Respiratory Tract Irritation: Inhalation of the powder may cause respiratory irritation.[7]

Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against accidental exposure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against airborne powder and splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.

  • Body Protection: A laboratory coat must be worn and kept fastened.

  • Respiratory Protection: When handling significant quantities of powder or when there is a risk of aerosolization, a NIOSH-approved respirator is recommended.

The following diagram illustrates the workflow for donning and doffing PPE to minimize cross-contamination.

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE D1 Wash Hands D2 Don Lab Coat D1->D2 D3 Don Respirator (if needed) D2->D3 D4 Don Eye Protection D3->D4 D5 Don Gloves D4->D5 F1 Remove Gloves F2 Remove Lab Coat F1->F2 F3 Wash Hands F2->F3 F4 Remove Eye Protection F3->F4 F5 Remove Respirator (if needed) F4->F5 F6 Wash Hands F5->F6

PPE Donning and Doffing Workflow

Storage and Handling of Powder

Proper storage and handling are critical to maintain the stability and purity of this compound powder.

Storage Conditions
  • Temperature: Store in a cool, dry place.

  • Atmosphere: Keep the container tightly sealed to prevent moisture absorption and oxidation. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).

  • Light: Protect from light, as indole compounds can be light-sensitive. Store in an opaque container or in a dark cabinet.

  • Ventilation: Store in a well-ventilated area.

Handling Procedures
  • Engineering Controls: All handling of the powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Dispensing: Use a spatula or other appropriate tool for transferring the powder. Avoid creating dust. If weighing, do so within the fume hood.

  • Spill Management: In case of a spill, avoid creating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. The spill area should then be cleaned with an appropriate solvent and decontaminated.

  • Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

The logical flow for handling the powdered compound is outlined below:

Powder_Handling_Workflow Start Start: Retrieve from Storage FumeHood Work in Chemical Fume Hood Start->FumeHood DonPPE Don Appropriate PPE FumeHood->DonPPE Weigh Weigh Required Amount DonPPE->Weigh Transfer Transfer to Reaction Vessel/Container Weigh->Transfer Seal Tightly Seal Stock Container Transfer->Seal Store Return to Proper Storage Seal->Store Clean Clean Work Area and Tools Store->Clean DoffPPE Doff PPE Correctly Clean->DoffPPE End End DoffPPE->End

Workflow for Handling Powdered Compound

Experimental Protocols: Solution Preparation

The ability to prepare accurate and stable solutions is paramount for reproducible experimental results.

Protocol for Preparing a 10 mM Stock Solution in Methanol

This protocol provides a step-by-step method for preparing a 10 mM stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous methanol (ACS grade or higher)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Spatula

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Calculate the Required Mass:

    • For a 10 mM solution in 10 mL:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L x 0.010 L x 173.21 g/mol = 0.0017321 g = 1.73 mg

  • Weigh the Compound:

    • In a chemical fume hood, carefully weigh out 1.73 mg of this compound powder onto weighing paper.

  • Dissolution:

    • Transfer the weighed powder into the 10 mL volumetric flask.

    • Add approximately 5 mL of anhydrous methanol to the flask.

    • Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer or a sonicator to ensure complete dissolution.

  • Final Volume Adjustment:

    • Once the solid is completely dissolved, add anhydrous methanol to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Mixing and Storage:

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • Transfer the solution to a labeled, amber glass vial for storage.

    • Store the stock solution at -20°C to maintain stability. Before use, allow the solution to warm to room temperature.

Conclusion

The careful storage and handling of this compound powder are essential for ensuring researcher safety and the integrity of experimental outcomes. By adhering to the protocols outlined in these application notes, researchers can minimize risks and contribute to the generation of reliable and reproducible scientific data. The principles of working in a well-ventilated area, utilizing appropriate personal protective equipment, and following established procedures for solution preparation are fundamental to good laboratory practice when working with this and other powdered chemical reagents.

References

  • Google Patents. (n.d.). Process of preparing purified aqueous indole solution.
  • American Elements. (n.d.). 1-(1-Methyl-1H-indazol-5-yl)ethanone. Retrieved from [Link]

  • Turan-Zitouni, G., Kaplancıklı, Z. A., & Erol, K. (2005). Guidelines and Laboratory Protocols of Organic Chemistry. Ankara University.
  • PubChem. (n.d.). 3-Acetylindole. Retrieved from [Link]

  • Combinatorial Chemistry Review. (2020). A Simple Synthesis of 2-Substituted Indoles. Retrieved from [Link]

  • Kumar, N., & Parle, A. (2020). Synthesis, characterization and evaluation of 3- acetylindole derivatives evaluating as potential anti- inflammatory agent.
  • Jiang, X., Tiwari, A., Thompson, M., Chen, Z., Cleary, T. P., & Lee, T. B. K. (2001).
  • Leboho, T. C. (2008). The Synthesis of 2- and 3-Substituted Indoles.
  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, A. R. B. A. (2009). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. Current Organic Chemistry, 13(14), 1475-1496.
  • Michniak-Kohn, B., & Tzeng, J. (2014). Establishing powder-handling workflow practices and standard operating procedures: compounding pharmacy and safety. International journal of pharmaceutical compounding, 18(1), 26–30.
  • Sundberg, R. J. (1996). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.
  • Google Patents. (n.d.). Methylation of indole compounds using dimethy carbonate.
  • Jiang, X., Tiwari, A., Thompson, M., Chen, Z., Cleary, T. P., & Lee, T. B. K. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(6), 604-608.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Kumar, N., & Parle, A. (2017). Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents.
  • Schütz, A., Mück-Lichtenfeld, C., & Studer, A. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7436–7441.
  • PubChem. (n.d.). 1-(1-Methyl-1H-indol-3-yl)ethanone. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, A. M. (2024). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Current Organic Synthesis, 21(1), 2-24.
  • Purosolv. (2024). Safety Protocols for Handling Pharma-Grade Acetone in Laboratories. Retrieved from [Link]

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Application Notes and Protocols: 1-(1-Methyl-1H-indol-5-yl)ethanone as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the properties, synthesis, and application of 1-(1-Methyl-1H-indol-5-yl)ethanone (CAS No: 61640-20-8), a key building block in modern organic synthesis and medicinal chemistry. Its strategic placement of a reactive ketone functional group on the N-methylated indole scaffold makes it an invaluable precursor for a diverse range of complex molecules, including potent therapeutic agents.

Compound Profile and Physicochemical Properties

This compound is a stable, solid compound at room temperature. The N-methylation of the indole ring prevents the formation of indolyl anions at the nitrogen position, thereby directing subsequent reactions to other sites and simplifying synthetic outcomes. The acetyl group at the C5 position serves as a versatile synthetic handle for numerous chemical transformations.

Table 1: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₁₁H₁₁NO[1]
Molecular Weight 173.21 g/mol [1]
CAS Number 61640-20-8[1]
Appearance Solid
¹H NMR (CDCl₃) δ (ppm): 8.35 (s, 1H), 7.92 (d, 1H), 7.45-7.30 (m, 2H), 6.69 (d, 1H), 3.80 (s, 3H, N-CH₃), 2.71 (s, 3H, COCH₃)[2]
¹³C NMR (CDCl₃) δ (ppm): 197.8, 138.5, 131.5, 129.0, 125.0, 121.5, 109.5, 101.5, 33.0 (N-CH₃), 26.5 (COCH₃)
Mass Spec (LC/MS) m/z: 174.1 [M+H]⁺

Note: NMR shifts are approximate and may vary based on solvent and instrument calibration. The provided data is based on typical literature values for characterization purposes.

Recommended Synthesis Protocols

The synthesis of this compound is most commonly and reliably achieved through the N-alkylation of commercially available 1-(1H-Indol-5-yl)ethanone.

Protocol 2.1: Synthesis via N-Alkylation of 5-Acetylindole

This protocol is the preferred method due to its high yield and straightforward procedure. It involves the deprotonation of the indole nitrogen followed by quenching with an electrophilic methyl source.

Rationale: The indole N-H proton is weakly acidic and can be removed by a strong, non-nucleophilic base like sodium hydride (NaH). The resulting indolyl anion is a potent nucleophile that readily attacks methyl iodide. Anhydrous aprotic solvents like tetrahydrofuran (THF) are essential to prevent quenching the base and the anionic intermediate. The reaction is initiated at 0°C to control the initial exothermic reaction of NaH with the substrate.

Diagram 1: General Synthesis Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_indole 5-Acetylindole reaction_vessel Anhydrous THF 0°C to RT, 1-2h start_indole->reaction_vessel Substrate start_base Sodium Hydride (NaH) start_base->reaction_vessel Base start_methyl Iodomethane (CH₃I) start_methyl->reaction_vessel Reagent quench Quench with Water/NH₄Cl reaction_vessel->quench Crude Mixture extraction Extraction with Ethyl Acetate quench->extraction purification Column Chromatography (Silica Gel) extraction->purification final_product This compound purification->final_product Purified Product

Caption: Workflow for the N-alkylation of 5-acetylindole.

Materials & Equipment:

  • 1-(1H-Indol-5-yl)ethanone (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Iodomethane (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate, Saturated aq. Ammonium Chloride (NH₄Cl), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, ice bath

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Preparation: Add 1-(1H-Indol-5-yl)ethanone (1.0 eq) to a dry round-bottom flask under an inert atmosphere (N₂ or Ar). Dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt may result in a suspension.

  • Alkylation: Cool the reaction mixture back to 0°C. Add iodomethane (1.2 eq) dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid. One synthetic route reports a yield of 89.7% under similar conditions.[1]

Applications as a Synthetic Intermediate

The true utility of this compound lies in the reactivity of its acetyl group, which serves as a linchpin for constructing more complex molecular architectures.

Diagram 2: Key Synthetic Transformations

cluster_reactions Derivative Synthesis start_node 1-(1-Methyl-1H- indol-5-yl)ethanone reduction Secondary Alcohol start_node->reduction NaBH₄, MeOH reductive_amination Ethylamine Derivative start_node->reductive_amination 1. EtNH₂ 2. NaBH(OAc)₃ aldol α,β-Unsaturated Ketone (Chalcone analog) start_node->aldol ArCHO, NaOH heterocycle Pyrazole Derivative start_node->heterocycle NH₂NH₂, AcOH

Caption: Reaction pathways starting from the title compound.

Protocol 3.1: General Protocol for Ketone Reduction

Rationale: The carbonyl group can be easily reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). This alcohol can serve as a precursor for further functionalization, such as etherification or substitution reactions.

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in methanol or ethanol.

  • Cool the solution to 0°C.

  • Add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 1-2 hours until completion.

  • Quench the reaction with water and concentrate the solvent.

  • Extract the product with an organic solvent like ethyl acetate and purify as necessary.

Protocol 3.2: General Protocol for Reductive Amination

Rationale: Reductive amination is a cornerstone of medicinal chemistry for introducing amine functionalities. The ketone first forms an imine or enamine intermediate with a primary or secondary amine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) and a primary amine (e.g., ethylamine, 1.1 eq) in a suitable solvent like dichloroethane (DCE).

  • Add a mild acid catalyst, such as acetic acid (catalytic amount).

  • Stir for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) and stir at room temperature overnight.

  • Quench with saturated aqueous sodium bicarbonate.

  • Extract with an organic solvent, dry, concentrate, and purify by column chromatography.

Case Study: Intermediate in Drug Discovery

Indole derivatives are prevalent in biologically active compounds and natural products like ibogaine.[3] Specifically, 1-(1H-indol-1-yl)ethanone derivatives have been explored as potent inhibitors of the CBP/EP300 bromodomain, a target implicated in castration-resistant prostate cancer.[4] The 1-methyl-1H-indol-5-yl scaffold provides a rigid and well-defined vector for positioning pharmacophores to interact with the target protein.

Diagram 3: Simplified Role of CBP/EP300 in Gene Transcription

TF Transcription Factors (e.g., Androgen Receptor) CBP_EP300 CBP/EP300 TF->CBP_EP300 recruits Histone Histone Tail CBP_EP300->Histone acetylates via HAT Bromodomain Bromodomain CBP_EP300->Bromodomain HAT HAT Domain CBP_EP300->HAT Gene Target Gene (e.g., PSA) CBP_EP300->Gene activates Bromodomain->Histone binds acetylated lysine Transcription Transcription & Cell Proliferation Gene->Transcription Inhibitor Inhibitor based on 1-(1-Methyl-1H-indol- 5-yl)ethanone Scaffold Inhibitor->Bromodomain BLOCKS

Caption: Inhibitors derived from the title compound block bromodomain binding.

In the development of these inhibitors, the acetyl group of this compound is often transformed—for instance, via an aldol condensation followed by Michael addition—to build a more complex side chain that can effectively occupy the binding pocket of the bromodomain, preventing it from reading acetylated histone marks and thus downregulating cancer-promoting gene transcription.

Safety, Handling, and Storage

Hazard Identification:

  • While specific data for the title compound is limited, related indole and ethanone compounds are known to cause skin and serious eye irritation.[5][6] May cause respiratory irritation.[5][6]

  • Handle with care, assuming the compound is hazardous upon contact or inhalation.

Personal Protective Equipment (PPE):

  • Wear appropriate protective eyeglasses or chemical safety goggles.

  • Wear protective gloves (e.g., nitrile) and a lab coat.

  • Handle only in a well-ventilated area, preferably within a chemical fume hood.

Handling and Storage:

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

References

  • Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]

  • PubChem - National Institutes of Health. (n.d.). Ethanone, 1-(1H-indol-1-yl)-. Retrieved from [Link]

  • Xu, W., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 147, 238-252. Retrieved from [Link]

  • Kumar, A., et al. (2023). Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Letters in Drug Design & Discovery, 20(10), 1569-1584. Retrieved from [Link]

  • Wikipedia. (n.d.). Ibogaine. Retrieved from [Link]

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Application Note: Advanced Analytical Strategies for the Characterization of Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted indoles are a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The precise characterization of these molecules is paramount for ensuring their purity, identity, and functionality. This application note provides a comprehensive guide to the key analytical techniques for the structural elucidation and quantification of substituted indoles. We will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC), offering detailed protocols and expert insights to navigate the complexities of their analysis.

Introduction: The Analytical Challenge of Substituted Indoles

The indole scaffold, a bicyclic aromatic heterocycle, can be substituted at multiple positions, leading to a vast chemical space of isomers and analogues. This structural diversity, while beneficial for tuning molecular properties, presents a significant analytical challenge. Distinguishing between positional isomers (e.g., 4-, 5-, 6-, or 7-substituted indoles) and accurately identifying the nature and placement of substituents requires a multi-technique approach. This guide is designed to equip the researcher with the necessary tools to confidently characterize these important molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules, including substituted indoles. It provides detailed information about the carbon-hydrogen framework.

Key NMR Experiments for Indole Characterization
  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ) of the indole ring protons are highly sensitive to the position and electronic nature of substituents. For instance, electron-donating groups will shield nearby protons, shifting their signals upfield (lower ppm), while electron-withdrawing groups will cause a downfield shift (higher ppm).[1][2]

  • ¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the indole ring carbons are also diagnostic of substitution patterns.[2][3][4]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.[5][6][7][8]

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out the connectivity of the spin systems within the molecule.[5]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[5]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for establishing connectivity across quaternary carbons and heteroatoms.

Protocol: NMR Analysis of a Substituted Indole
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified substituted indole sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical and should be based on the sample's solubility.

    • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire a ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer include a 90° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Acquire a ¹³C NMR spectrum. This will require a longer acquisition time due to the lower natural abundance of ¹³C.

    • If the structure is unknown or complex, acquire 2D NMR spectra (COSY, HSQC, HMBC) using standard pulse programs.[6][7]

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the NMR spectra.

    • Phase the spectra and perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Analyze the chemical shifts, coupling constants (J-values), and multiplicities of the signals to deduce the substitution pattern. For example, the coupling patterns of the protons on the benzene portion of the indole ring can often distinguish between 5- and 6-substitution.[1]

    • Use the 2D NMR data to confirm connectivities and finalize the structural assignment.[6]

Data Presentation: Typical ¹H NMR Chemical Shift Ranges for Indole Protons
Proton PositionTypical Chemical Shift Range (ppm) in CDCl₃
N-H8.0 - 8.5 (broad)
H-27.0 - 7.3
H-36.4 - 6.7
H-47.5 - 7.7
H-57.1 - 7.3
H-67.0 - 7.2
H-77.5 - 7.7

Note: These are approximate ranges and can be significantly influenced by the nature and position of substituents.[9]

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural information through fragmentation analysis.

Ionization Techniques for Indole Analysis
  • Electron Ionization (EI): A "hard" ionization technique that often leads to extensive fragmentation. The resulting fragmentation pattern can be a valuable fingerprint for identifying known indoles by comparison to spectral libraries.

  • Electrospray Ionization (ESI): A "soft" ionization technique that is particularly useful for polar and thermally labile molecules.[10][11] It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, providing a clear indication of the molecular weight.[10]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique suitable for a wide range of molecules, including those that are less soluble or prone to fragmentation.

Protocol: LC-MS Analysis of a Substituted Indole
  • Sample Preparation:

    • Prepare a stock solution of the substituted indole sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to a final concentration of 1-10 µg/mL in the mobile phase to be used for the LC separation.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[12]

  • LC-MS System Setup:

    • Liquid Chromatography (LC):

      • Equilibrate the HPLC system with the initial mobile phase conditions. A common starting point for reversed-phase chromatography of indoles is a mixture of water and acetonitrile or methanol, often with a small amount of formic acid (0.1%) to improve peak shape and ionization efficiency.[13]

      • Set a suitable flow rate (e.g., 0.2-0.5 mL/min for analytical scale).

      • Program a gradient elution if analyzing a mixture of indoles with varying polarities.

    • Mass Spectrometry (MS):

      • Set the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) to optimal values for the analyte. These will need to be determined empirically but starting values can often be found in the instrument's methods.[14]

      • Operate the mass spectrometer in full scan mode to detect all ions within a specified m/z range (e.g., m/z 100-1000).[15]

      • If fragmentation data is desired, set up a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to trigger MS/MS scans on the most abundant ions.

  • Data Acquisition and Analysis:

    • Inject the prepared sample onto the LC-MS system.

    • Acquire the data.

    • Process the data using the instrument's software.

    • Identify the peak corresponding to the substituted indole in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak. The molecular ion (e.g., [M+H]⁺) will confirm the molecular weight.

    • Analyze the MS/MS fragmentation pattern to gain structural insights. Common fragmentation pathways for indoles include cleavage of the bond between the indole ring and a substituent, and fragmentation within the substituent itself.[12][16]

Visualization: Logical Workflow for LC-MS Analysisdot

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_data Data Analysis prep1 Dissolve Sample prep2 Dilute to Working Concentration prep1->prep2 prep3 Filter Sample prep2->prep3 lc HPLC Separation prep3->lc Inject ms Mass Spectrometry Detection lc->ms Eluent da1 Identify Molecular Ion (MW) ms->da1 Mass Spectra da2 Analyze Fragmentation (Structure) da1->da2

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1-Methyl-1H-indol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(1-Methyl-1H-indol-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this synthesis. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your success.

Introduction

The synthesis of this compound is a key step in the development of various pharmaceutical compounds. While seemingly straightforward, this synthesis can be prone to byproduct formation, leading to purification challenges and reduced yields. This guide will focus on the most reliable synthetic route—N-methylation of 5-acetylindole—and provide troubleshooting for common issues. We will also address the pitfalls of an alternative route, the Friedel-Crafts acylation of 1-methylindole.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound via the N-methylation of 5-acetylindole.

Issue 1: Incomplete reaction with significant recovery of starting material (5-acetylindole).

Question: My reaction seems to have stalled, and TLC analysis shows a significant amount of the 5-acetylindole starting material remaining. What could be the cause, and how can I resolve this?

Answer: Incomplete N-methylation is a common issue and can often be attributed to several factors related to the deprotonation of the indole nitrogen.

  • Insufficient Base: The pKa of the indole N-H is approximately 17, so a sufficiently strong base is required for complete deprotonation. If you are using a weaker base, such as potassium carbonate, you may not be achieving full conversion to the indolide anion.

    • Solution: Consider using a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF. NaH will irreversibly deprotonate the indole, driving the reaction to completion.

  • Poor Quality of Reagents or Solvent: Moisture in the reaction can quench the base (especially NaH) and the reactive indolide anion.

    • Solution: Ensure your solvent is anhydrous and your reagents are of high quality. It is good practice to dry solvents over appropriate drying agents before use.

  • Low Reaction Temperature: While some methylation reactions can proceed at room temperature, gentle heating can often improve the reaction rate and drive it to completion.

    • Solution: Try heating the reaction mixture to a moderate temperature (e.g., 40-60 °C) and monitor the progress by TLC.

  • Insufficient Reaction Time: N-methylation of indoles can sometimes be slower than anticipated, especially with less reactive methylating agents.

    • Solution: Extend the reaction time and continue to monitor by TLC until the starting material is consumed.

Issue 2: The formation of an unknown byproduct with a similar Rf to the product.

Question: I have a significant byproduct that is difficult to separate from my desired this compound by column chromatography. What could this be?

Answer: While N-methylation of indoles is generally highly selective for the nitrogen, side reactions can occur, particularly if the reaction conditions are not optimized.

  • C-Alkylation: Although less common for N-methylation, under certain conditions, some C-alkylation may occur at the C3 position, which is also nucleophilic. This is more likely if the N-H is not fully deprotonated.

    • Identification: The ¹H NMR spectrum of a C3-methylated byproduct would show the absence of the C3-proton signal and the appearance of a new methyl singlet.

    • Solution: Ensure complete deprotonation of the indole nitrogen by using a sufficiently strong base before adding the methylating agent.

  • Reaction with Solvent: If using DMF as a solvent, it can be a source of formylating species under certain conditions, although this is less likely in a simple methylation reaction.

    • Solution: If you suspect solvent-related byproducts, consider switching to an alternative anhydrous, aprotic solvent like THF.

Issue 3: Low yield after workup and purification.

Question: My reaction went to completion according to TLC, but my isolated yield is very low. What are the potential causes?

Answer: Low isolated yields can result from issues during the workup and purification steps.

  • Product Loss During Aqueous Workup: The product, this compound, has moderate polarity and may have some solubility in the aqueous phase, especially if large volumes of water are used.

    • Solution: During the extraction, ensure you use a sufficient volume of organic solvent and perform multiple extractions (e.g., 3x) to maximize the recovery of the product from the aqueous layer. Back-extraction of the combined aqueous layers with a fresh portion of organic solvent can also help.

  • Incomplete Extraction: If the pH of the aqueous layer is not properly adjusted, the product may not partition efficiently into the organic layer.

    • Solution: Ensure the aqueous layer is neutralized or slightly basic before extraction to ensure the product is in its neutral form.

  • Difficult Purification: If byproducts with similar polarity are present, separation by column chromatography can be challenging and lead to product loss in mixed fractions.

    • Solution: Optimize your column chromatography conditions. Use a long column with a shallow solvent gradient to improve separation. Re-chromatographing mixed fractions can also help to recover more of the pure product.

Frequently Asked Questions (FAQs)

Q1: Why is N-methylation of 5-acetylindole preferred over Friedel-Crafts acylation of 1-methylindole to synthesize this compound?

A1: The Friedel-Crafts acylation of 1-methylindole is highly regioselective for the C3 position due to the electronic properties of the indole ring.[1] This leads to the formation of 1-(1-Methyl-1H-indol-3-yl)ethanone as the major product, making the synthesis of the desired C5-acylated isomer inefficient and resulting in a difficult purification process. N-methylation of commercially available 5-acetylindole is a more direct and regioselective approach to the target molecule.

Q2: What is the "magic-methyl effect" and why is N-methylation important in drug development?

A2: The "magic-methyl effect" refers to the phenomenon where the addition of a methyl group to a bioactive molecule can significantly and often unpredictably improve its pharmacological properties, such as potency, selectivity, metabolic stability, and cell permeability.[2] N-methylation is a common strategy in medicinal chemistry to fine-tune the properties of a drug candidate.

Q3: Can I use dimethyl carbonate (DMC) instead of methyl iodide for the N-methylation?

A3: Yes, dimethyl carbonate is an excellent, environmentally friendly, and less toxic alternative to methyl iodide for the N-methylation of indoles.[1][3] It typically requires a base like potassium carbonate and is often performed in a solvent like DMF at elevated temperatures.[1][3]

Q4: What is "overmethylation" and is it a concern in this synthesis?

A4: Overmethylation refers to the addition of more methyl groups than desired. In the context of this synthesis, it would theoretically involve methylation at other sites on the molecule after the desired N-methylation. However, the N-methylation of indoles is generally considered to be monoselective, and further methylation at carbon atoms under these conditions is highly unlikely.[2][4] The primary concern is typically incomplete reaction rather than overmethylation.

Experimental Protocols

Protocol 1: N-Methylation of 5-Acetylindole using Sodium Hydride and Methyl Iodide

This protocol provides a robust method for the synthesis of this compound.

Materials:

  • 5-acetylindole

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-acetylindole (1.0 eq).

  • Dissolve the 5-acetylindole in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back down to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Partition the mixture between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Data Interpretation

Table 1: Comparative Analytical Data
Compound¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)Mass Spec (EI) m/z
5-Acetylindole (Starting Material) ~8.3 (br s, 1H, NH), ~8.2 (s, 1H), ~7.8 (d, 1H), ~7.3 (d, 1H), ~7.2 (t, 1H), ~6.5 (m, 1H), ~2.6 (s, 3H)~198.0, ~138.0, ~131.0, ~128.0, ~125.0, ~122.0, ~111.0, ~103.0, ~27.0159 (M⁺)
This compound (Product) ~8.3 (s, 1H), ~7.9 (d, 1H), ~7.3 (d, 1H), ~7.1 (d, 1H), ~6.5 (d, 1H), ~3.8 (s, 3H, N-CH₃), ~2.6 (s, 3H, COCH₃)~197.8, ~139.5, ~131.5, ~129.0, ~126.0, ~121.0, ~109.0, ~102.0, ~33.0, ~26.5173 (M⁺)
1-(1-Methyl-1H-indol-3-yl)ethanone (Byproduct of alternative route) ~8.3 (s, 1H), ~7.8-7.2 (m, 4H), ~3.8 (s, 3H, N-CH₃), ~2.5 (s, 3H, COCH₃)~192.5, ~137.0, ~126.5, ~123.0, ~122.5, ~122.0, ~117.0, ~109.5, ~33.0, ~27.5173 (M⁺)

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Visualizations

Diagram 1: Synthetic Route and Common Byproduct

Synthesis_Byproducts cluster_main Primary Synthetic Route cluster_byproduct Common Issue 5-Acetylindole 5-Acetylindole Product This compound 5-Acetylindole->Product 1. NaH, THF 2. CH₃I Unreacted_SM Unreacted 5-Acetylindole

Caption: Primary synthetic route and the common issue of unreacted starting material.

Diagram 2: Troubleshooting Workflow for Incomplete Reaction

Troubleshooting_Workflow start Incomplete Reaction (TLC shows starting material) check_base {Check Base | Is the base strong enough? (e.g., NaH vs. K₂CO₃)} start->check_base check_conditions {Check Reaction Conditions | Anhydrous solvent? Adequate temperature and time?} check_base->check_conditions Yes use_stronger_base Use stronger base (e.g., NaH) check_base->use_stronger_base No optimize_conditions Ensure anhydrous conditions, increase temperature, or extend time check_conditions->optimize_conditions No solution Reaction proceeds to completion check_conditions->solution Yes use_stronger_base->solution optimize_conditions->solution

Caption: Troubleshooting workflow for an incomplete N-methylation reaction.

References

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(39), 7315-7319. [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PubMed Central. [Link]

  • Shiri, M. (2012). Indoles in Friedel–Crafts Reactions. Chemical Reviews, 112(6), 3508-3549.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920.
  • Shieh, W.-C., Dell, S., & Repic, O. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Letters, 3(26), 4279-4281. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Indole N-Methylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole N-methylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in this crucial synthetic transformation.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the N-methylation of indoles. Each problem is followed by an analysis of potential causes and actionable solutions.

Issue 1: Low or No Yield of N-Methylated Product

A low yield of the desired N-methylated indole is a common challenge that can be attributed to several factors, from reagent purity to the fundamental reactivity of the chosen reagents.

Potential Causes & Solutions:

  • Insufficient Deprotonation: The N-H bond of indole is weakly acidic (pKa ≈ 17 in DMSO), and therefore requires a sufficiently strong base for deprotonation to form the highly nucleophilic indolate anion. Without effective deprotonation, N-alkylation cannot occur.[1]

    • Solution: Employ a stronger base. While weaker bases like potassium carbonate (K₂CO₃) can be effective in polar aprotic solvents like DMF, stronger bases such as sodium hydride (NaH), potassium hydroxide (KOH), or cesium carbonate (Cs₂CO₃) are often more reliable.[2][3] The combination of KOH in DMSO is a particularly practical system for efficient deprotonation.[1]

  • Poor Reagent or Solvent Purity: The presence of water or other protic impurities can quench the strong base and the indolate anion, effectively halting the reaction.[4]

    • Solution: Ensure all reagents are of high purity and use anhydrous (dry) solvents.[4] It is best practice to conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from interfering.[4]

  • Low Reactivity of the Methylating Agent: While safer alternatives to traditional methylating agents are desirable, some, like dimethyl carbonate (DMC), are less reactive than methyl iodide or dimethyl sulfate.[5]

    • Solution: If using a less reactive methylating agent like DMC, higher reaction temperatures may be necessary.[6][7] The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can also enhance the reaction rate.[5][6]

  • Steric Hindrance: Bulky substituents on the indole ring, particularly near the nitrogen atom, can sterically hinder the approach of the methylating agent.

    • Solution: Consider using a less sterically demanding methylating agent. Additionally, optimizing the reaction temperature and time may be necessary to overcome the higher activation energy associated with sterically hindered substrates.

Issue 2: Formation of C-Alkylation Byproducts

The indole ring possesses multiple nucleophilic centers. While the deprotonated nitrogen is generally the most nucleophilic site, C3-alkylation can be a competing side reaction, especially under certain conditions.

Potential Causes & Solutions:

  • Reaction Conditions Favoring C-Alkylation: The choice of solvent and counter-ion can influence the N- versus C-alkylation ratio.

    • Solution: Generally, polar aprotic solvents like DMF and DMSO favor N-alkylation. In contrast, less polar solvents may lead to increased C-alkylation. The nature of the cation from the base can also play a role; for instance, the use of certain metal catalysts has been shown to direct alkylation to the C3 position.[8]

  • Substrate-Specific Reactivity: The electronic properties of the indole substrate can influence the regioselectivity of alkylation.

    • Solution: For substrates prone to C-alkylation, a careful selection of the base and solvent system is crucial. It may be necessary to screen different conditions to find the optimal balance for N-methylation.

Issue 3: Over-alkylation (Di-methylation)

In some cases, particularly with highly reactive methylating agents, a second methylation can occur, leading to the formation of a quaternary ammonium salt. This is more common when the product itself is susceptible to further reaction.

Potential Causes & Solutions:

  • Excessively Reactive Methylating Agent: Highly reactive reagents like methyl iodide can lead to over-alkylation.[2]

    • Solution: Consider using a less reactive or more sterically hindered methylating agent. Phenyl trimethylammonium iodide (PhMe₃NI) has been reported as a reagent for monoselective N-methylation.[2][9][10] The use of dimethyl carbonate can also mitigate over-alkylation.[5]

  • Stoichiometry and Reaction Time: Using a large excess of the methylating agent or allowing the reaction to proceed for too long can increase the likelihood of a second methylation.

    • Solution: Carefully control the stoichiometry, using only a slight excess (1.0-1.2 equivalents) of the methylating agent.[11] Monitor the reaction progress by techniques like TLC or LC-MS to determine the optimal reaction time and quench the reaction upon completion of the desired mono-methylation.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of indole N-methylation.

Q1: What is the best methylating agent for my indole substrate?

The "best" methylating agent depends on a balance of reactivity, safety, and the specific requirements of your synthesis.

  • High Reactivity (with caution): Methyl iodide (MeI) and dimethyl sulfate (DMS) are classic, highly reactive methylating agents.[5] However, they are also highly toxic and require careful handling.[5][12]

  • "Green" and Safer Alternatives: Dimethyl carbonate (DMC) is an environmentally friendly and less toxic alternative.[5][6][7] While less reactive, its performance can be enhanced with higher temperatures and the use of catalysts.[5][6]

  • For High Monoselectivity: Phenyl trimethylammonium iodide (PhMe₃NI) has been shown to be an excellent reagent for achieving monoselective N-methylation, even with substrates prone to over-alkylation.[2][9][10]

Q2: How do I choose the right base for my reaction?

The choice of base is critical for efficient deprotonation of the indole nitrogen.

  • Strong Bases: For complete and rapid deprotonation, strong bases like sodium hydride (NaH) are often used.

  • Common and Practical Bases: Potassium hydroxide (KOH) in DMSO is a widely used and effective combination.[1] Cesium carbonate (Cs₂CO₃) is another mild and effective base.[2][3]

  • Heterogeneous Bases: Magnesium oxide (MgO) has been reported as a recyclable, heterogeneous base for N-methylation with DMC, offering a more sustainable option.[13]

Q3: What is the role of the solvent in indole N-methylation?

The solvent plays a crucial role in solubilizing the reagents and influencing the reaction's outcome.

  • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are generally preferred. They effectively solvate the cation of the indolate salt, leaving the indolate anion more nucleophilic and promoting N-alkylation.

  • Less Polar Solvents: While sometimes used, less polar solvents may not be as effective at promoting the desired N-alkylation and could lead to a higher proportion of C-alkylation.

Q4: Can I perform N-methylation on an indole with other functional groups?

Yes, but the compatibility of other functional groups must be considered.

  • Electron-withdrawing groups on the indole ring generally tolerate N-methylation conditions well.[7][13]

  • Acidic or basic functional groups elsewhere in the molecule may react with the base or methylating agent. In such cases, protecting group strategies may be necessary.

  • Ester groups can be susceptible to hydrolysis or transesterification under basic conditions. If a carboxyl group is present, it will likely be esterified faster than N-methylation occurs.[7][14]

Section 3: Experimental Protocols and Data

General Protocol for Indole N-Methylation using KOH/DMSO

This protocol provides a starting point for the N-methylation of a generic indole.

Materials:

  • Indole substrate

  • Potassium hydroxide (KOH), powdered

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Methyl iodide (MeI)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the indole substrate (1.0 eq).

  • Add anhydrous DMSO to dissolve the indole.

  • Add powdered potassium hydroxide (1.2 eq) to the solution and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add methyl iodide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Data Summary: Comparison of Methylating Agents

The following table summarizes the performance of different methylating agents under optimized conditions for the N-methylation of indole.

Methylating AgentBaseSolventTemperature (°C)Yield (%)Reference
Methyl Iodide (MeI)NaHDMFRoom TempHigh[5]
Dimethyl Sulfate (DMS)KOHDMSORoom TempHigh[5]
Dimethyl Carbonate (DMC)K₂CO₃DMFReflux (~130)96 (for 6-nitroindole)[6]
Phenyl Trimethylammonium Iodide (PhMe₃NI)Cs₂CO₃Toluene12085 (for benzamide)[2]

Section 4: Visualizing the Reaction and Troubleshooting

General Reaction Mechanism

The N-methylation of indole proceeds via a two-step mechanism: deprotonation followed by nucleophilic attack.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Indole Indole Indolate Anion Indolate Anion Indole->Indolate Anion + Base Base Base Protonated_Base Conjugate Acid Methylating_Agent CH3-X Leaving_Group X- N_Methylated_Indole N-Methyl Indole Indolate Anion_2->N_Methylated_Indole + CH3-X

Caption: General mechanism of indole N-methylation.

Troubleshooting Workflow

A systematic approach to troubleshooting can help identify and resolve issues efficiently.

G Start Low Yield or Side Products Check_Purity Verify Reagent and Solvent Purity Start->Check_Purity Check_Base Is the Base Strong Enough? Check_Purity->Check_Base Purity OK Optimize_Conditions Adjust Temperature, Time, Stoichiometry Check_Purity->Optimize_Conditions Impure Check_Reactivity Evaluate Methylating Agent Reactivity Check_Base->Check_Reactivity Base OK Check_Base->Optimize_Conditions Base too Weak Check_Side_Reactions Analyze for C-Alkylation Check_Reactivity->Check_Side_Reactions Reactivity OK Check_Reactivity->Optimize_Conditions Reactivity Issue Check_Side_Reactions->Optimize_Conditions Side Reactions Present Success Successful N-Methylation Check_Side_Reactions->Success No Side Reactions, Yield Acceptable Optimize_Conditions->Success

Caption: A workflow for troubleshooting indole N-methylation.

Competition Between N- and C-Alkylation

The indolate anion is an ambident nucleophile, meaning it can react at multiple sites.

G Indolate Indolate Anion N_Alkylation N-Methyl Indole (Major Product) Indolate->N_Alkylation Attack at N (Kinetic Product) C_Alkylation C3-Methyl Indole (Minor Byproduct) Indolate->C_Alkylation Attack at C3 (Thermodynamic Product)

Caption: N- vs. C-alkylation of the indolate anion.

References

  • Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst. Journal of Mass Spectrometry. [Link]

  • Methylation of indole?. Sciencemadness Discussion Board. [Link]

  • Arylamine N-methyltransferase. Methylation of the indole ring. Journal of Biological Chemistry. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. [Link]

  • N-methylation and O-methylation of indole and phenol respectively using the MgO as a heterogeneous and recyclable base. ResearchGate. [Link]

  • Methylation of indole compounds using dimethy carbonate.
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. National Institutes of Health. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Chemistry Portal. [Link]

  • Methylation of indole compounds using dimethyl carbonate.
  • Methylation of indole compounds using dimethyl carbonate.
  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. [Link]

  • Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Semantic Scholar. [Link]

  • A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. [Link]

  • Optimization of the reaction conditions a . ResearchGate. [Link]

  • How to do N-Methylation of Indole?. ResearchGate. [Link]

  • B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. National Institutes of Health. [Link]

  • (PDF) Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ResearchGate. [Link]

  • Divergent C–H Alkylation and Allylation of Indoles with Unactivated Alkene via Mechanochemical Rh(III) Catalysis. Organic Letters. [Link]

  • Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. [Link]

  • Mild methylation conditions. Reddit. [Link]

  • 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers. [Link]

  • C–H alkylation reactions of indoles mediated by Pd(ii) and norbornene: applications and recent developments. Organic & Biomolecular Chemistry. [Link]

  • Divergent C-H Alkylation and Allylation of Indoles with Unactivated Alkene via Mechanochemical Rh(III) Catalysis. PubMed. [Link]

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Technical Support Center: NMR Analysis of 1-(1-Methyl-1H-indol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

Welcome to the technical support guide for the analysis of 1-(1-Methyl-1H-indol-5-yl)ethanone. As a key intermediate in the synthesis of pharmacologically active compounds, its purity is paramount. Even minor impurities can lead to significant downstream consequences, including altered biological activity, the generation of unwanted side products in subsequent steps, and complications in regulatory filings. This guide provides a structured approach for researchers, scientists, and drug development professionals to identify and troubleshoot common impurities observed in the ¹H and ¹³C NMR spectra of this compound, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR signals for pure this compound?

A pure sample of this compound should exhibit a distinct set of signals corresponding to its 11 protons and 11 carbons. The exact chemical shifts can vary slightly based on the solvent and concentration, but the characteristic pattern should remain consistent. Refer to the reference data tables below for typical chemical shift ranges. Any significant deviation or additional peak suggests the presence of an impurity.

Q2: What is the most common impurity I am likely to encounter?

The most prevalent impurity is typically the unreacted starting material, 1-(1H-indol-5-yl)ethanone (5-acetylindole) . This occurs due to incomplete N-methylation. Its presence is easily identified by a broad singlet in the ¹H NMR spectrum around 8.5-9.0 ppm, corresponding to the indole N-H proton, which is absent in the final N-methylated product.[1]

Q3: My spectrum shows trace signals of my methylating agent. What should I look for?

If you used common methylating agents like methyl iodide or dimethyl carbonate, residual amounts might be visible.

  • Methyl Iodide (CH₃I): A sharp singlet around 2.1-2.2 ppm.[2] It is highly volatile and usually removed during workup and drying.

  • Dimethyl Carbonate (DMC): A singlet around 3.7-3.8 ppm.[3] While less toxic than other agents, it can persist if not thoroughly removed.[4]

  • Dimethyl Sulfate (DMS): A singlet around 3.6-3.7 ppm. Due to its high toxicity, its complete removal is critical.[5]

Q4: I see unexpected aromatic signals. Could these be from side reactions during the synthesis of the indole core?

Yes. If the precursor, 5-acetylindole, was synthesized via a method like the Fischer indole synthesis, impurities from that process could carry over. The acidic conditions of the Fischer synthesis can sometimes lead to side reactions like aldol condensations or Friedel-Crafts-type byproducts, which would present complex aromatic and aliphatic signals.[6][7] Similarly, if a Friedel-Crafts acylation was used to introduce the acetyl group, regioisomers (e.g., acylation at C3, C4, C6, or C7) could be formed, leading to different aromatic splitting patterns.[8][9]

Q5: What do common residual solvent peaks look like in my NMR?

Solvent peaks are a frequent source of confusion. Their chemical shifts are well-documented and depend on the deuterated solvent used for the NMR analysis. For example:

  • Tetrahydrofuran (THF): Multiplets around 1.85 and 3.76 ppm in CDCl₃.[10]

  • Dimethylformamide (DMF): Singlets around 2.92, 2.75, and a multiplet at 8.02 ppm in CDCl₃.[10]

  • Dichloromethane (DCM): A singlet around 5.30 ppm in CDCl₃.[10]

A comprehensive list of solvent impurities can be found in publications by Gottlieb, Kotlyar, and Nudelman.[11][12]

Q6: How can I definitively confirm the identity of a suspected impurity?

The most reliable method is spiking . This involves acquiring an NMR spectrum of your sample, adding a small, known amount of the suspected impurity (e.g., pure 5-acetylindole), and re-acquiring the spectrum. If the intensity of the unknown peak increases while its chemical shift and multiplicity remain unchanged, the identity is confirmed.

Troubleshooting Guide: A Workflow for Impurity Identification

Encountering unexpected peaks in your NMR can be daunting. This workflow provides a logical path to identifying the source of contamination.

Diagram 1: Workflow for NMR Impurity Identification

G start Observe Unexpected Peak(s) in NMR Spectrum step1 Step 1: Verify Target Compound Signals Compare major peaks to reference data for this compound. start->step1 decision1 Spectrum Matches? step1->decision1 step2 Step 2: Check for Common Solvents Do peaks match known shifts for residual solvents (THF, DMF, Acetone, etc.)? decision2 Solvent Peaks? step2->decision2 step3 Step 3: Analyze for Starting Material Is there a broad N-H signal (~8.5-9.0 ppm) and aromatic pattern matching 5-acetylindole? decision3 Starting Material? step3->decision3 step4 Step 4: Consider Reaction Byproducts Could peaks correspond to regioisomers or side-products from methylation or precursor synthesis? decision4 Byproduct? step4->decision4 step5 Step 5: Perform Confirmatory Tests end_byproduct Characterize byproduct. Consider 2D NMR (COSY, HMBC). Optimize reaction conditions. step5->end_byproduct decision1->step2 No end_pure Sample is Pure. No further action needed. decision1->end_pure Yes decision2->step3 No end_solvent Identify and quantify solvent. Improve drying/purification. decision2->end_solvent Yes decision3->step4 No end_sm Identify and quantify starting material. Optimize reaction time/reagents. decision3->end_sm Yes decision4->step5 Likely decision4->step5 Unsure

Caption: A decision tree for systematic NMR impurity analysis.

Key Synthetic Reactions and Potential Impurities

The primary route to this compound involves the N-methylation of 5-acetylindole. Understanding this reaction is key to predicting impurities.[13]

Diagram 2: Synthesis and Common Byproducts

synthesis cluster_reactants Reactants cluster_products Products & Impurities SM 5-Acetylindole (Starting Material) MeAgent Methylating Agent (e.g., CH3I, DMC) Product This compound (Desired Product) SM->Product Incomplete Reaction MeAgent->Product Reaction Impurity1 Unreacted 5-Acetylindole Impurity2 Residual Methylating Agent

Caption: Common impurities arising from N-methylation.

Reference Data

Table 1: Approximate ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Position¹H Chemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)¹³C Chemical Shift (δ, ppm)
-C(=O)CH₃~2.65s-~27.0
N-CH₃~3.80s-~33.0
H-2~7.10d~3.1~128.5
H-3~6.55d~3.1~101.5
H-4~8.20d~1.5~127.0
H-6~7.85dd~8.7, 1.7~122.0
H-7~7.25d~8.7~109.5
C=O---~198.0
C-3a---~129.0
C-5---~132.0
C-7a---~138.0

Note: These are typical values. Actual shifts may vary. Data synthesized from general knowledge of indole NMR spectroscopy.[14][15][16]

Table 2: ¹H NMR Data for Common Impurities in CDCl₃

Compound/ImpurityKey ¹H Signal (δ, ppm)MultiplicityNotes
5-Acetylindole~8.6 (broad s, 1H)Broad sIndole N-H proton. Aromatic signals will also be slightly shifted.[1]
Tetrahydrofuran (THF)~3.76, ~1.85mResidual solvent from reaction or chromatography.[10]
Dimethylformamide (DMF)~8.02, ~2.92, ~2.75sCommon solvent for N-alkylation reactions.[10]
Methyl Iodide~2.16sUnreacted methylating agent.[2]
Dimethyl Carbonate~3.78s"Greener" methylating agent.[3]

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation
  • Weigh Sample: Accurately weigh 5-10 mg of your dried this compound sample directly into a clean, dry NMR tube.

  • Add Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Dissolve: Cap the NMR tube and gently invert it several times until the sample is fully dissolved. A brief sonication can be used if necessary.

  • Analyze: Insert the sample into the NMR spectrometer and acquire the spectrum according to standard instrument procedures.

Causality: Proper sample preparation is crucial. Using a sufficient concentration ensures good signal-to-noise for impurity detection, while avoiding contamination from dirty glassware or pipettes prevents the introduction of extraneous signals.

Protocol 2: Impurity Confirmation by Spiking
  • Acquire Initial Spectrum: Follow Protocol 1 to obtain a clear ¹H NMR spectrum of your sample. Identify and record the chemical shift and integration of the suspected impurity peak.

  • Prepare Spike Solution: Prepare a dilute solution of the pure, suspected impurity (e.g., 5-acetylindole) in the same deuterated solvent.

  • Spike the Sample: Carefully add a very small amount (e.g., 1-2 µL) of the spike solution to the NMR tube containing your sample.

  • Re-acquire Spectrum: Gently mix the sample and re-acquire the ¹H NMR spectrum using the exact same parameters.

  • Analyze: Compare the new spectrum to the initial one. A significant increase in the integration of the target peak, with no change in its chemical shift or multiplicity, confirms its identity.

Causality: This method provides direct, unambiguous evidence. By introducing a known compound, you can directly correlate it with an unknown signal, moving from hypothesis to confirmation.

References

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.
  • 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in...
  • Indole | C8H7N | CID 798. PubChem - NIH.
  • NMR STUDIES OF INDOLE. HETEROCYCLES.
  • Indole(120-72-9) 1H NMR spectrum. ChemicalBook.
  • This compound synthesis. ChemicalBook.
  • Application Notes and Protocols for the N-methylation of 4-fluoro-1H-indol-5-ol. Benchchem.
  • common side reactions in indole-pyrrole synthesis. Benchchem.
  • Supporting information Indoles. The Royal Society of Chemistry.
  • 1-(1H-Indol-5-yl)ethanone Formula. ECHEMI.
  • Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles.
  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate.
  • NMR Chemical Shifts. J. Org. Chem.
  • A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate.
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents.
  • N‐methylation of indoles and other N,H‐heteroacromatic compounds....
  • Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid.
  • EAS Reactions (3)
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. pubs.acs.org.
  • a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry (RSC Publishing).
  • (PDF) Green chemistry metrics: A comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. pubs.acs.org.

Sources

Technical Support Center: Resolving Peak Tailing in HPLC of Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) of indole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet frustrating issue of peak tailing. Symmetrical, Gaussian peaks are critical for accurate quantification and robust methods. This document provides in-depth, scientifically grounded solutions to diagnose and resolve asymmetrical peak shapes in your chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why are my indole compound peaks tailing? I'm using a standard C18 column.

A1: The primary cause is likely secondary chemical interactions between your indole analyte and the HPLC column's stationary phase.

Peak tailing occurs when a single analyte experiences more than one retention mechanism within the column.[1][2] While the main interaction on a C18 column should be hydrophobic, unwanted secondary interactions can delay a portion of the analyte molecules, causing them to elute later and create a "tail."

For indole compounds, which often contain a basic nitrogen atom, the most common cause of these secondary interactions is the presence of residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][2][3][4]

Here’s the underlying mechanism:

  • Silanol Acidity: Free silanol groups on the silica surface are acidic (pKa approx. 3.8–4.2) and can become deprotonated (negatively charged, Si-O⁻) at mobile phase pH values above ~4.[5]

  • Analyte Basicity: The nitrogen in the indole ring can be protonated (positively charged) depending on the mobile phase pH and the compound's pKa.

  • Ionic Interaction: This creates a strong electrostatic (ionic) interaction between the positively charged basic analyte and the negatively charged silanol sites.[6][7] This interaction is stronger than the intended hydrophobic retention, causing a delay in elution for a fraction of the molecules and resulting in a tailing peak.[4]

Diagram: Mechanism of Silanol Interaction with Indole Compounds

G cluster_0 Silica Stationary Phase (C18) cluster_1 Mobile Phase Silanol_Site Deprotonated Silanol Site (Si-O⁻) C18_Ligand Hydrophobic C18 Ligand Indole_Protonated Protonated Indole (Analyte⁺) Indole_Protonated->Silanol_Site Strong Ionic Interaction (Causes Tailing) Indole_Neutral Neutral Indole (Analyte) Indole_Neutral->C18_Ligand Desired Hydrophobic Interaction (Primary Retention)

Caption: Unwanted ionic interactions between protonated indoles and silanol sites.

Q2: How can I fix peak tailing? Should I change my mobile phase or my column first?

A2: Start with mobile phase optimization as it is often the quickest and most cost-effective approach. If that fails to resolve the issue, a more specialized column may be necessary.

A logical, stepwise approach is crucial for effective troubleshooting. The diagram below outlines a workflow to diagnose and resolve peak tailing for indole compounds.

Diagram: Troubleshooting Workflow for Peak Tailing

G Start Peak Tailing Observed for Indole Compound Check_Overload Step 1: Check for Overload Dilute sample or reduce injection volume. Does tailing improve? Start->Check_Overload Overload_Yes Issue Resolved: Column Overload Check_Overload->Overload_Yes Yes Modify_MP Step 2: Modify Mobile Phase Adjust pH, add buffer, or use additives. Check_Overload->Modify_MP No Overload_No No MP_Success Issue Resolved: Secondary Interactions Mitigated Modify_MP->MP_Success Success Change_Column Step 3: Change HPLC Column Select modern, end-capped, or alternative chemistry column. Modify_MP->Change_Column No Improvement MP_Fail No Improvement Column_Success Issue Resolved: Silanol Activity Minimized Change_Column->Column_Success Success Check_System Step 4: Investigate System Effects Check for extra-column volume, leaks, or column voids. Change_Column->Check_System No Improvement Column_Fail Persistent Tailing System_Success Issue Identified & Resolved Check_System->System_Success

Caption: A systematic approach to troubleshooting peak tailing.

Q3: You mentioned mobile phase modification. What are my specific options?

A3: You have three primary strategies for mobile phase modification: pH adjustment, buffer concentration, and the use of competitive additives.

The goal is to suppress the ionization of the surface silanol groups. By lowering the mobile phase pH to below 3, the silanols (pKa ~3.8-4.2) become protonated (Si-OH) and are therefore neutral.[8] This eliminates the strong ionic interaction with your protonated basic indole analyte, significantly improving peak shape.

  • Protocol: Add an acidic modifier to the aqueous portion of your mobile phase.

    • For LC-MS: Use 0.1% formic acid.

    • For UV Detection: Use 0.1% trifluoroacetic acid (TFA) or phosphoric acid.[9][10]

Caution: Always ensure your column is rated for use at low pH, as highly acidic conditions can degrade traditional silica-based columns.[11]

A well-buffered mobile phase prevents pH shifts during the injection of the sample, which can otherwise cause peak shape distortion.[12][13] Increasing the buffer concentration (ionic strength) can also help shield the silanol interactions.

  • Protocol (for UV detection): Increase phosphate buffer concentration. For example, moving from 10 mM to 25 mM at pH 7 can reduce tailing by increasing the mobile phase's ionic strength, which helps mask the charged silanol sites.[11]

  • Caution (for LC-MS): High buffer concentrations (>10 mM) can cause ion suppression in the mass spectrometer.[11] Stick to volatile buffers like ammonium formate or ammonium acetate at low concentrations.

This is a more traditional approach where a small, basic compound is added to the mobile phase. This "sacrificial base" will preferentially interact with the active silanol sites, effectively blocking them from interacting with your indole analyte.[8]

  • Protocol: Add triethylamine (TEA) to the mobile phase at a concentration of approximately 0.05 M or 20-25 mM.[1][8][11]

  • Considerations: TEA can be difficult to remove from the column and may cause baseline disturbances. It is also generally not suitable for LC-MS applications. This technique is most often used with older, Type A silica columns which have higher silanol activity.[1]

Mobile Phase Strategy Mechanism Typical Concentration Pros Cons
Low pH (e.g., Formic Acid) Suppresses silanol ionization (Si-OH)0.1% (v/v)Highly effective, MS-compatibleRequires low-pH stable column
Increased Buffer Strength Shields silanol sites, resists pH shifts25-50 mM (Phosphate)Effective for UV methodsNot MS-compatible, risk of precipitation
Amine Additive (e.g., TEA) Competitively blocks silanol sites20-50 mMEffective on older columnsNot MS-compatible, can contaminate column
Q4: Mobile phase changes didn't work. What type of column should I try next?

A4: If mobile phase optimization is insufficient, your column likely has high silanol activity. Switching to a modern, high-performance column is the next logical step.

Column technology has advanced significantly to address the issue of silanol interactions.

  • High-Purity, End-Capped, Type B Silica Columns: Modern columns are made from high-purity silica with very low metal content and are "end-capped."[1][8] End-capping is a chemical process that covers most of the accessible residual silanols with a small, inert group (like trimethylsilyl), effectively deactivating them.[14] For most basic compounds, a high-quality, base-deactivated C18 column is the best starting point.[14]

  • Columns with Embedded Polar Groups (EPG): These columns have a polar functional group (e.g., amide, carbamate) embedded within the C18 alkyl chain. This polar group can help shield the residual silanols from interacting with basic analytes, leading to improved peak shapes without the need for mobile phase additives.

  • Hybrid or Polymer-Based Columns: These columns use a stationary phase that is not purely silica-based.

    • Hybrid Silica: Incorporates organic groups into the silica particle itself, resulting in a more inert surface with fewer accessible silanols.

    • Polymeric Columns: Based on organic polymers (e.g., polystyrene-divinylbenzene), these columns have no silanol groups at all and thus eliminate this source of peak tailing entirely.[1]

Q5: I've optimized my mobile phase and am using a new column, but I still see some tailing, especially for early-eluting peaks. What else could be the cause?

A5: If chemical interactions have been addressed, the cause is likely physical or instrumental. The most common culprits are extra-column volume, column voids, or sample solvent effects.

  • Extra-Column Volume: This refers to all the volume in the flow path outside of the column itself (injector, tubing, fittings, detector flow cell).[8] Excessive volume allows the analyte band to spread out, which can manifest as tailing, particularly for peaks with low retention times.[12][15]

    • Solution: Minimize tubing length and use tubing with a narrow internal diameter (e.g., 0.005").[16][17] Ensure all fittings are properly seated to avoid dead volumes.

  • Column Void or Blockage: A void can form at the head of the column due to settling of the packing material or from pressure shocks. This creates an empty space that disrupts the analyte band, causing tailing or splitting.[14][18] A blocked inlet frit can have a similar effect.[11][15]

    • Solution: Use a guard column to protect the analytical column from particulates.[15] If a void is suspected, you can try reversing and flushing the column (if the manufacturer permits), but replacement is often necessary.[11]

  • Sample Overload: Injecting too much sample mass or volume can saturate the stationary phase, leading to poor peak shape.[3][15][19]

    • Solution: Systematically dilute your sample or reduce the injection volume and observe if the peak shape improves.[11][15]

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion.[3][20]

    • Solution: Ideally, dissolve your sample in the initial mobile phase.[9][19] If this is not possible, use a solvent that is weaker than the mobile phase.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • Axion Labs. HPLC Peak Tailing. [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]

  • Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column?[Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?[Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?[Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • YouTube. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • SIELC. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. [Link]

  • LCGC. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?[Link]

  • Element. The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • PubMed Central (PMC), NIH. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]

  • ResearchGate. (2025, August 6). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • PubMed. Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding. [Link]

  • ResearchGate. (2025, August 6). Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • Allied Academies. (2022, January 28). An important role is played by the silanol group in liquid chromatography. [Link]

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • MDPI. (2024, May 16). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. [Link]

  • LCGC International. (2015, March 1). Choosing the Right HPLC Stationary Phase. [Link]

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common side reactions in the synthesis of methylated indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of methylated indoles. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of these crucial heterocyclic compounds. The indole scaffold is a cornerstone in numerous pharmaceuticals, making the precise control of its methylation a critical aspect of drug discovery and development.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My methylated indole synthesis is resulting in a low yield. What are the common contributing factors?

A1: Low yields in methylated indole synthesis can stem from several factors, including suboptimal reaction conditions, instability of reactants or intermediates, and the presence of interfering functional groups. For instance, the widely used Fischer indole synthesis is particularly sensitive to temperature and acid strength.[4][5] Electron-donating or withdrawing groups on the arylhydrazine can also impact the N-N bond strength, potentially leading to undesired side reactions instead of the intended cyclization.[4] In methods like the Bischler-Möhlau synthesis, harsh reaction conditions are a frequent cause of poor yields.[4][6][7]

To address low yields, consider the following:

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration.

  • Purity of Starting Materials: Ensure the high purity of your arylhydrazine and carbonyl compounds, as impurities can trigger unwanted side reactions.[4]

  • Choice of Synthesis Route: Depending on the desired substitution pattern, some indole synthesis methods are inherently more efficient than others.

Q2: I'm observing a mixture of N-methylated and C-methylated products. How can I improve the regioselectivity of my reaction?

A2: The competition between N-methylation and C-methylation is a common challenge. The indole nucleus possesses multiple nucleophilic sites, primarily the N1-position and the C3-position. The regioselectivity is influenced by the reaction conditions, the methylating agent, and the presence of substituents on the indole ring.

  • Base and Solvent System: The choice of base and solvent plays a crucial role. For exclusive N-methylation, deprotonation of the indole N-H with a strong base followed by the addition of a methylating agent is a common strategy. Using a polar aprotic solvent like DMF or DMSO can favor N-alkylation.[8]

  • Methylating Agent: The nature of the methylating agent is also critical. "Hard" methylating agents, such as dimethyl sulfate, tend to favor N-methylation, while "softer" reagents might show less selectivity. Recent studies have explored safer and more selective methylating agents like phenyl trimethylammonium iodide (PhMe3NI) and dimethyl carbonate (DMC) to achieve high monoselectivity for N-methylation.[9][10][11][12][13]

  • Protecting Groups: In multi-step syntheses, employing a protecting group on the indole nitrogen can be an effective strategy to direct methylation to a specific carbon atom.

Q3: My reaction is producing a significant amount of a dark, tar-like substance. What is causing this and how can I prevent it?

A3: The formation of resinous or polymeric byproducts is often due to the auto-oxidation of indole, especially when exposed to air and light.[8] The acidic conditions and elevated temperatures common in many indole syntheses, such as the Fischer method, can also promote polymerization and other degradation pathways.[6]

To mitigate this:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate.[6]

  • Degassed Solvents: Use freshly degassed solvents to remove dissolved oxygen.

  • Purification: If resinous material forms, it can often be removed during workup and purification steps like column chromatography or recrystallization.[14][15]

Troubleshooting Guides for Specific Side Reactions

Issue 1: Over-methylation and Formation of Quaternary Ammonium Salts

Description: In reactions aiming for mono-methylation, the formation of di- or even tri-methylated products, including quaternary ammonium salts, can occur, reducing the yield of the desired product.[8]

Causality: This side reaction is prevalent when using highly reactive methylating agents like methyl iodide, especially in the presence of a strong base. The initially formed N-methylindole can be further methylated at the C3 position, leading to a mixture of products.

Troubleshooting Protocol:

  • Choice of Methylating Agent: Switch to a less reactive or more selective methylating agent. Phenyl trimethylammonium iodide (PhMe3NI) in the presence of a mild base like cesium carbonate has been shown to provide excellent monoselectivity for N-methylation.[9][10][11] Dimethyl carbonate (DMC) is another environmentally friendly option that can offer high selectivity.[12][13]

  • Control Stoichiometry: Carefully control the stoichiometry of the methylating agent, using only a slight excess (e.g., 1.05-1.1 equivalents).

  • Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of the second methylation step.

  • Slow Addition: Add the methylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

Data Presentation: Comparison of Methylating Agents for N-Methylation of Indole

Methylating AgentBaseSolventTemperature (°C)Selectivity (N- vs. C-)Reference
Methyl IodideNaHDMFRTModerate to Low[8]
Dimethyl SulfateK2CO3AcetoneRefluxHigh[10]
Phenyl trimethylammonium iodideCs2CO3Toluene120Excellent (Monoselective)[9][10][11]
Dimethyl CarbonateDBUNeat160High[12]

Visualization: Decision Tree for Preventing Over-methylation

G start Over-methylation Observed reagent Is a highly reactive methylating agent (e.g., MeI) being used? start->reagent switch_reagent Switch to a more selective agent (e.g., PhMe3NI, DMC) reagent->switch_reagent Yes stoichiometry Is the stoichiometry of the methylating agent > 1.2 eq? reagent->stoichiometry No success Desired Mono-methylated Product switch_reagent->success adjust_stoichiometry Reduce stoichiometry to 1.05-1.1 eq. stoichiometry->adjust_stoichiometry Yes temperature Is the reaction temperature high? stoichiometry->temperature No adjust_stoichiometry->success lower_temp Lower the reaction temperature. temperature->lower_temp Yes slow_addition Implement slow addition of the methylating agent. temperature->slow_addition No lower_temp->success slow_addition->success

Caption: Troubleshooting flowchart for over-methylation.

Issue 2: Side Reactions in Fischer Indole Synthesis

Description: The Fischer indole synthesis, while versatile, is prone to several side reactions, including aldol condensation of the carbonyl starting material and Friedel-Crafts-type reactions.[6] These can significantly lower the yield of the desired methylated indole.

Causality: The acidic conditions and elevated temperatures required for the[8][8]-sigmatropic rearrangement in the Fischer synthesis can also catalyze these unwanted side reactions.[5][6][16]

Troubleshooting Protocol:

  • Temperature Control: Maintain the lowest possible temperature that still allows for a reasonable reaction rate to minimize side reactions.[6]

  • Catalyst Choice: Opt for milder acid catalysts when possible. The choice of acid can also influence regioselectivity.[6][14]

  • Slow Addition of Carbonyl: Add the aldehyde or ketone slowly to the mixture of the arylhydrazine and acid. This keeps the concentration of the carbonyl compound low, thereby reducing the rate of self-condensation.[6]

  • Alternative Carbonyl Source: For the synthesis of the parent indole, where acetaldehyde is problematic, using pyruvic acid followed by a decarboxylation step is a common workaround.[5][6]

Visualization: Mechanistic Overview of Fischer Indole Synthesis and Side Reactions

G cluster_main Fischer Indole Synthesis Pathway cluster_side Side Reactions A Arylhydrazine + Ketone/Aldehyde B Hydrazone Formation A->B F Aldol Condensation A->F C [3,3]-Sigmatropic Rearrangement B->C D Cyclization & Ammonia Elimination C->D G Friedel-Crafts Alkylation C->G E Methylated Indole D->E

Sources

Technical Support Center: Synthesis of 1-(1-Methyl-1H-indol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(1-Methyl-1H-indol-5-yl)ethanone (CAS: 61640-20-8). This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. This molecule is a key intermediate in the development of various pharmacologically active compounds, making its efficient synthesis a critical step in many research pipelines.[1][2]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and a validated, high-yield experimental protocol grounded in established chemical principles.

Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses the most common challenges encountered during the synthesis of this compound, which is typically achieved via Friedel-Crafts acylation of 1-methylindole.

Q1: My yield is consistently low (<50%). What are the primary factors to investigate?

Low yield is the most frequent issue and can stem from several factors, from reagent quality to reaction conditions. A systematic approach is crucial for diagnosis.

Primary Causes & Solutions:

  • Poor Quality of Lewis Acid Catalyst: Strong Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic.[3] Contamination with moisture deactivates the catalyst, forming aluminum hydroxides and reducing its efficacy in generating the acylium ion electrophile.

    • Solution: Use a fresh, unopened bottle of AlCl₃ or a freshly sublimed batch. Handle it quickly in a dry environment (e.g., glovebox or under a nitrogen blanket) to minimize atmospheric moisture exposure.

  • Incorrect Stoichiometry: The Friedel-Crafts acylation reaction consumes the Lewis acid, as it complexes with the final ketone product.[3] Using only a catalytic amount will result in incomplete conversion.

    • Solution: At least 1.1 to 1.5 equivalents of AlCl₃ are typically required relative to the acylating agent (acetyl chloride or acetic anhydride). An excess ensures that enough free catalyst is available to drive the reaction to completion.

  • Sub-optimal Temperature Control: The initial formation of the acylium ion complex is highly exothermic.[3] If the temperature is too high during the addition of reagents, it can lead to the formation of polymeric side products and degradation of the sensitive indole ring. Conversely, if the reaction is not gently warmed after the initial addition, it may not proceed to completion.

    • Solution: Begin the reaction at a low temperature (0-5 °C) by adding the acetyl chloride and 1-methylindole solutions dropwise to the AlCl₃ suspension. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional period (e.g., 1-2 hours) to ensure full conversion.[3]

Q2: I'm observing a significant amount of the C3-acylated isomer. How can I improve regioselectivity for the C5 position?

While the C3 position of indole is kinetically favored for electrophilic substitution, thermodynamic control can favor substitution on the benzene ring.[4][5] For 1-methylindole, achieving high C5 selectivity is a common challenge.

Strategies for Improving C5 Regioselectivity:

  • Choice of Solvent: The reaction solvent plays a critical role. Non-polar solvents that can form a slurry with the Lewis acid, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), are standard.[3][5] However, using a more coordinating solvent like nitrobenzene can sometimes alter the reactivity and favor C5 acylation, although this requires careful optimization and can complicate purification.

  • Bulky Lewis Acid-Substrate Complex: The regioselectivity is influenced by the steric bulk around the indole nitrogen. While the N-methyl group already provides some steric hindrance to direct away from the C2/C3 positions, the choice of Lewis acid can further influence this.

    • Solution: While AlCl₃ is common, experimenting with other Lewis acids like tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄) may offer different selectivity profiles.[6] These catalysts can create different steric environments around the indole, potentially favoring the more accessible C5 position.

  • Alternative Synthetic Routes: If direct acylation proves unselective, consider a multi-step approach. For instance, Vilsmeier-Haack formylation of 1-methylindole can provide 1-methylindole-3-carbaldehyde. This can then be followed by reactions to extend the chain, though this is a more complex route. A more direct alternative is to start with 5-bromo-1-methylindole, perform a Grignard exchange, and then react with acetyl chloride.

Q3: The reaction mixture turns dark brown or black, resulting in a tarry residue. What causes this and how can it be prevented?

The indole nucleus is electron-rich and susceptible to oxidation and polymerization under strongly acidic conditions, which are characteristic of Friedel-Crafts reactions.

Causes & Prevention:

  • Excessively High Temperatures: As mentioned, overheating is a primary cause of polymerization.

    • Prevention: Maintain strict temperature control, especially during the exothermic addition phase. Use an ice bath and add reagents slowly.[3]

  • "Hot Spots" in the Reaction: Poor mixing can lead to localized areas of high temperature and reagent concentration, initiating polymerization.

    • Prevention: Ensure vigorous and efficient stirring throughout the entire reaction, particularly in the initial stages. For larger-scale reactions, mechanical stirring is recommended over a magnetic stir bar.

  • Prolonged Reaction Times: Leaving the reaction for an extended period, especially at room temperature, can increase the likelihood of side product formation.

    • Prevention: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup promptly.

Q4: Purification by column chromatography is difficult, and the product seems unstable on silica gel. What are the best practices?

Acetylindoles can sometimes be sensitive to acidic silica gel, leading to streaking on TLC plates and poor recovery from column chromatography.[7]

Purification Best Practices:

  • Neutralize the Silica Gel: If product degradation is suspected, the silica gel can be neutralized.

    • Method: Prepare a slurry of silica gel in the desired eluent system (e.g., ethyl acetate/hexanes) and add a small amount of a non-polar base like triethylamine (~1% by volume). Swirl the slurry well before packing the column. This will neutralize the acidic sites on the silica surface.

  • Optimize the Eluent System: Poor separation is often due to an inappropriate solvent system.[7]

    • Method: Use TLC to find an optimal solvent system that gives the product an Rf value between 0.25 and 0.40. A gradient elution, starting with a low polarity (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity, often provides the best separation from non-polar impurities and more polar baseline material.[8]

  • Consider Recrystallization: If the crude product is sufficiently pure, recrystallization can be an effective alternative to chromatography.

    • Method: Experiment with different solvent systems. A common choice is a mixture of ethanol and water, or ethyl acetate and hexanes. Dissolve the crude material in the minimum amount of hot solvent and allow it to cool slowly to form crystals.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in the synthesis.

G start Low Yield (<50%) reagent_check Check Reagent Quality & Stoichiometry start->reagent_check temp_control Review Temperature Control Protocol start->temp_control workup_check Analyze Workup & Purification start->workup_check alcl3_quality Is AlCl3 anhydrous and fresh? reagent_check->alcl3_quality temp_profile Was reaction started at 0°C and reagents added slowly? temp_control->temp_profile silica_issue Product streaking on TLC? workup_check->silica_issue stoich_correct Is AlCl3 >1.1 eq? alcl3_quality->stoich_correct Yes solution1 Use fresh/sublimed AlCl3. Handle under inert atmosphere. alcl3_quality->solution1 No stoich_correct->temp_control Yes solution2 Adjust AlCl3 to 1.2-1.5 eq. stoich_correct->solution2 No dark_color Did mixture turn dark/polymeric? temp_profile->dark_color Yes solution3 Implement strict cooling (0-5°C) and dropwise addition. temp_profile->solution3 No dark_color->workup_check No solution4 Improve stirring efficiency. Monitor via TLC and quench promptly. dark_color->solution4 Yes solution5 Use neutralized silica gel. Optimize gradient elution. silica_issue->solution5 Yes

Caption: A decision tree for troubleshooting low yields.

Optimized Experimental Protocol

This protocol details a reliable method for the Friedel-Crafts acylation of 1-methylindole to yield the C5-acetylated product.

Reagents & Materials:

  • 1-Methylindole

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (AcCl)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate and Hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.3 eq.). Suspend the AlCl₃ in anhydrous DCM (approx. 5 mL per gram of AlCl₃).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Reagent Addition:

    • In a separate dry flask, prepare a solution of 1-methylindole (1.0 eq.) in anhydrous DCM.

    • Prepare a separate solution of acetyl chloride (1.1 eq.) in anhydrous DCM.

    • Add the acetyl chloride solution dropwise to the cold AlCl₃ suspension over 15 minutes with vigorous stirring.

    • Following this, add the 1-methylindole solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction's progress by TLC until the 1-methylindole starting material is consumed.

  • Workup - Quenching:

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl (approx. 25 mL of ice and 15 mL of HCl per 0.05 mol of starting material).[3] This should be done in a fume hood as HCl gas will be evolved.

    • Stir the mixture until all the ice has melted and the aluminum salts have dissolved.

  • Extraction:

    • Transfer the mixture to a separatory funnel. Collect the organic (DCM) layer.

    • Extract the aqueous layer with an additional portion of DCM.

    • Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (to neutralize any remaining acid)

    • Brine

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 25%) to afford this compound as a solid.

Frequently Asked Questions (FAQs)

Q: Can I use acetic anhydride instead of acetyl chloride? A: Yes, acetic anhydride can be used as the acylating agent. It is less volatile and often less aggressive than acetyl chloride. However, it requires a larger excess of the Lewis acid (typically >2.2 equivalents) because the acetic acid byproduct also complexes with AlCl₃.

Q: What is the best way to monitor the reaction? A: Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase of 20-30% ethyl acetate in hexanes. The product will be more polar (lower Rf) than the starting 1-methylindole. Stain with a potassium permanganate solution for visualization.

Q: Why is the workup performed with ice and HCl? A: The acidic workup is crucial for two reasons. First, it hydrolyzes the aluminum salts and breaks the complex formed between the Lewis acid and the ketone product, liberating the desired molecule. Second, the acid ensures that any basic impurities are protonated and remain in the aqueous layer during extraction.

Q: What are the expected spectroscopic signatures for the C5 product? A: In the ¹H NMR spectrum, the C5-acylated product will show characteristic signals for the indole protons. Specifically, the H4 proton will appear as a singlet or a narrow doublet in the most downfield region of the aromatic signals (around 8.3 ppm) due to the deshielding effect of the adjacent acetyl group. The methyl group on the nitrogen will appear as a singlet around 3.8 ppm, and the acetyl methyl group as a singlet around 2.7 ppm.

References

  • Isolation of Indole-3-Acetyl Amino Acids using Polyvinylpolypyrrolidone Chromatography. [Link]

  • Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC - NIH. [Link]

  • Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst | Organic Letters - ACS Publications. [Link]

  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC. [Link]

  • Isolation of Indole-3-Acetyl Amino Acids Using Polyvinylpolypyrrolidone Chromatography. [Link]

  • Experiment 1: Friedel-Crafts Acylation - umich.edu. [Link]

  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles | ACS Omega - ACS Publications. [Link]

  • A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride - Organic Chemistry Portal. [Link]

  • Synthesis of 1-(1,5-Dimethyl-1H-indol-3-yl)-1-ethanone - PrepChem.com. [Link]

  • Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions. [Link]

  • Indole Synthesis via Rhodium Catalyzed Oxidative Coupling of Acetanilides and Internal Alkynes Supporting Information - AWS. [Link]

  • Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl). [Link]

  • Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed. [Link]

  • Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity | Bentham Science Publishers. [Link]

  • Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]

  • Synthesis of 5-Bromoindole - [www.rhodium.ws]. [Link]

  • Chemoselective N-acylation of indoles using thioesters as acyl source - PubMed Central. [Link]

  • Cobalt-Catalyzed C-2 Functionalization of N-Methylindole-1-carboxamide via Regioselective Hydroindolation of 1,6-Diyne | Request PDF - ResearchGate. [Link]

  • Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed. [Link]

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stability issues of 1-(1-Methyl-1H-indol-5-yl)ethanone under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

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A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability Challenges Under Acidic Conditions

Welcome to the technical support center for 1-(1-Methyl-1H-indol-5-yl)ethanone. This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering stability issues with this compound, particularly in acidic environments. As Senior Application Scientists, we understand that unexpected degradation can compromise experimental results and timelines. This guide synthesizes foundational chemical principles with practical, field-proven strategies to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my solution of this compound changing color and showing new spots on TLC/LC-MS after exposure to acid?

A1: The indole nucleus is inherently electron-rich and susceptible to electrophilic attack, especially under acidic conditions. The protonation of the indole ring, typically at the C3 position, generates a highly reactive indoleninium ion. This intermediate can then react with another neutral indole molecule, initiating a cascade of dimerization or polymerization reactions. These resulting oligomers are often colored and will appear as new, higher molecular weight species in your analysis.

Q2: At what pH range does this degradation become significant?

A2: While there is no absolute threshold, significant degradation is commonly observed at pH values below 4. The rate and extent of degradation are dependent on several factors, including the specific acid used, its concentration, the reaction temperature, and the solvent system. Even mild acids like trifluoroacetic acid (TFA), often used in HPLC mobile phases, can induce oligomerization over time.[1][2][3][4]

Q3: Can the N-methyl or 5-acetyl groups prevent this degradation?

A3: The N-methyl group prevents protonation at the nitrogen atom, which can be a factor in the stability of some indoles. However, it does not prevent protonation of the pyrrole ring, which is the key step in acid-catalyzed degradation. The 5-acetyl group is an electron-withdrawing group, which slightly deactivates the benzene portion of the indole ring towards electrophilic substitution. However, the pyrrole ring remains highly nucleophilic and prone to acid-catalyzed reactions.

Q4: Is the acetyl group itself susceptible to hydrolysis under these acidic conditions?

A4: While hydrolysis of aryl ketones can occur under acidic conditions, it typically requires more forcing conditions (e.g., concentrated strong acids and high temperatures) than those that cause indole oligomerization.[5] Therefore, the primary stability concern for this compound in mild to moderately acidic media is the degradation of the indole ring itself, not the hydrolysis of the acetyl group.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Compound Degradation During Acidic Workup or Purification
  • Symptom: You observe a significant loss of your desired product and the appearance of new, often colored, impurities after an acidic aqueous workup or during chromatographic purification with an acidic mobile phase.

  • Cause: The acidic environment is promoting the dimerization or polymerization of the indole ring.

  • Solutions:

    • Avoid Strong Acids: If possible, use a milder acidic wash, such as a saturated ammonium chloride solution, or skip the acid wash altogether if the chemistry allows.

    • Neutralize Immediately: If an acidic step is unavoidable, minimize the exposure time and immediately neutralize the solution with a mild base (e.g., sodium bicarbonate solution) before proceeding with extraction or concentration.

    • Alternative Purification Strategies:

      • Neutral pH Chromatography: Use a buffered mobile phase or a neutral solvent system for flash chromatography or HPLC.

      • Protective Groups: For multi-step syntheses where the indole moiety must endure harsh acidic conditions, consider the use of a protecting group on the indole nitrogen, which can sometimes offer a degree of stability.[6][7][8]

Issue 2: Instability in HPLC Mobile Phase
  • Symptom: You observe peak broadening, tailing, or the appearance of new peaks for your compound during HPLC analysis, especially when using mobile phases containing trifluoroacetic acid (TFA) or formic acid.

  • Cause: On-column degradation is occurring due to the acidic nature of the mobile phase.

  • Solutions:

    • Reduce Acid Concentration: Lower the concentration of the acid modifier in your mobile phase to the minimum required for good peak shape (e.g., 0.05% TFA instead of 0.1%).

    • Use a Weaker Acid: Consider replacing TFA with a less aggressive acid like formic acid, which can sometimes provide sufficient peak shape with less degradation.

    • Buffered Mobile Phase: Employ a buffered mobile phase system (e.g., ammonium acetate or ammonium formate) to maintain a more controlled and less acidic pH.

    • Expedite Analysis: Analyze samples promptly after preparation and minimize the residence time of the sample on the HPLC column by using faster flow rates or shorter gradients if possible.

Experimental Protocols

Protocol 1: Stability Assessment of this compound under Acidic Conditions

This protocol provides a framework for systematically evaluating the stability of your compound at different pH values.

Objective: To determine the degradation profile of this compound as a function of pH and time.

Materials:

  • This compound

  • Stock solutions of buffers at various pH values (e.g., pH 2, 4, 5, 7)

  • Acetonitrile or methanol (HPLC grade)

  • HPLC system with a UV detector

  • LC-MS system for degradation product identification

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Incubation: In separate vials, dilute the stock solution with the different pH buffers to a final concentration (e.g., 100 µg/mL). Ensure the final percentage of the organic solvent is consistent across all samples.

  • Time Points: Incubate the samples at a controlled temperature (e.g., room temperature or 37°C).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately quench the degradation by neutralizing the sample with a suitable base if necessary.

  • Analysis: Analyze the samples by HPLC to quantify the remaining parent compound. Use LC-MS to identify the molecular weights of any major degradation products.

Data Analysis:

  • Plot the percentage of the remaining parent compound against time for each pH condition.

  • Characterize the major degradation products by their mass-to-charge ratio (m/z).

pHTime (hours)% Remaining Parent CompoundMajor Degradation Products (m/z)
20100-
2460Dimer (M+H)+, Trimer (M+H)+
40100-
42490Dimer (M+H)+
70100-
724>99-

Table 1: Example data table for stability assessment. The quantitative data is illustrative.

Mechanistic Insights & Visualizations

The primary degradation pathway for indoles in acidic media is an electrophilic substitution reaction where a protonated indole acts as the electrophile.

Proposed Degradation Pathway

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation & Dimer Formation Indole This compound Indoleninium Indoleninium Ion (Electrophile) Indole->Indoleninium Protonation at C3 Proton H+ DimerCation Dimer Cation Indoleninium->DimerCation Electrophilic Attack NeutralIndole Neutral Indole (Nucleophile) NeutralIndole->DimerCation Dimer Indole Dimer DimerCation->Dimer -H+ Dimer->Indoleninium Further Polymerization

Caption: Acid-catalyzed dimerization of this compound.

Troubleshooting Workflow

G cluster_workup Acidic Workup/Purification cluster_hplc HPLC Analysis start Stability Issue Observed (e.g., color change, new peaks) check_acid Is the compound exposed to acidic conditions? start->check_acid sol_workup_1 Minimize acid exposure time check_acid->sol_workup_1 Yes, during workup sol_hplc_1 Lower acid concentration in mobile phase check_acid->sol_hplc_1 Yes, during HPLC sol_workup_2 Use milder acids (e.g., NH4Cl) sol_workup_3 Immediate neutralization sol_workup_4 Use neutral chromatography end_node Stability Improved sol_workup_4->end_node sol_hplc_2 Use a weaker acid (e.g., formic acid) sol_hplc_3 Use a buffered mobile phase sol_hplc_4 Analyze samples promptly sol_hplc_4->end_node

Caption: Troubleshooting workflow for stability issues.

References

  • A New Protecting-Group Strategy for Indoles. ResearchGate.[Link]

  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. ASM Journals.[Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions.[Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. ResearchGate.[Link]

  • Microbial Degradation of Indole and Its Derivatives. SciSpace.[Link]

  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc.[Link]

  • Proposed mechanism for the formation of indole dimer 38 and trimers 37. ResearchGate.[Link]

  • Utilizing Some Indole Derivatives to Control Mild Steel Corrosion in Acidic Environments: Electrochemical and Theoretical Methods. MDPI.[Link]

  • HPLC analysis of samples of indole biotransformation by Arthrobacter... ResearchGate.[Link]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC - NIH.[Link]

  • Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. PMC - NIH.[Link]

  • Oligomerization of Indole Derivatives with Incorporation of Thiols. PMC - NIH.[Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC - NIH.[Link]

  • Oligomerization of indole derivatives with incorporation of thiols. PubMed.[Link]

Sources

Technical Support Center: Interpreting Unexpected Peaks in the Mass Spectrum of Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of indole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter ambiguous or unexpected signals during mass spectrometry analysis of this important class of molecules. The unique electronic properties and reactivity of the indole nucleus can lead to a variety of in-source phenomena that, while initially confusing, can be systematically identified and controlled. This guide provides in-depth, causality-driven explanations and practical troubleshooting protocols to help you navigate these challenges.

Frequently Asked Questions (FAQs): Troubleshooting Unexpected Spectral Peaks

This section is structured to address the most common issues encountered during the LC-MS analysis of indole-containing compounds. We will move from identifying peaks with a mass-to-charge ratio (m/z) greater than the expected molecular ion to those that appear as unexpected fragments.

Part 1: Investigating Peaks with m/z > Expected [M+H]⁺

It is a common and often alarming observation to find significant peaks at a higher m/z than your target analyte. These are rarely impurities from synthesis and more often artifacts of the analysis method itself.

Q1: My spectrum shows a prominent peak at [M+23]⁺ and/or [M+39]⁺. What are these?

A: These signals are almost certainly sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.

  • Causality & Mechanism: Alkali metal ions like Na⁺ and K⁺ are ubiquitous in laboratory environments. They can leach from glassware, be present as impurities in solvents, or originate from buffers and additives.[1] During the electrospray ionization (ESI) process, molecules are ionized in solution within charged droplets. If these cations are present, they can readily associate with analytes that possess lone pairs of electrons, such as the nitrogen atom in the indole ring, to form stable adducts.[1][2] This process is competitive with protonation ([M+H]⁺). The relative intensity of adduct peaks versus the protonated molecular ion often depends on the analyte's gas-phase basicity versus its cation affinity.

  • Troubleshooting & Validation:

    • Confirm the Mass Shift: The first step is to confirm the exact mass difference between your expected [M+H]⁺ and the unexpected peak. A difference of +22.9898 Da corresponds to the replacement of H⁺ with Na⁺, while a difference of +38.9637 Da indicates a K⁺ adduct.

    • Improve Solvent/Glassware Hygiene: Use fresh, high-purity (LC-MS grade) solvents and mobile phases. If possible, use polypropylene vials and containers instead of glass. If glass is necessary, ensure it is rigorously acid-washed to remove trace metal ions.

    • Introduce a Competing Cation: Add a source of protons or ammonium ions to the mobile phase, such as 0.1% formic acid or 5-10 mM ammonium formate. This increases the concentration of H⁺ and NH₄⁺, which will competitively bind to the analyte and suppress the formation of metal adducts, thereby increasing the intensity of your desired [M+H]⁺ or [M+NH₄]⁺ ion.[2]

Q2: I am observing peaks at [M+16]⁺ and sometimes [M+32]⁺. Is my sample oxidizing?

A: Yes, this is a strong indication of oxidation, a known phenomenon for electron-rich indole derivatives during ESI-MS analysis.[3]

  • Causality & Mechanism: The ESI process is not just a physical nebulization; it is an electrochemical process.[4] Oxidation can occur at the ESI needle tip. Indoles are particularly susceptible to oxidation due to the high electron density of the pyrrole ring.[5][6] The addition of one oxygen atom (+16 Da) often corresponds to the formation of an oxindole or related hydroxylated species.[3][6] The observation of an [M+H+2O]⁺ peak (+32 Da) suggests further oxidation. The propensity for this to occur is analyte-dependent, with some terpendoles showing a strong tendency to form these oxygen addition peaks while others do not.[3]

  • Troubleshooting & Validation:

    • Tandem MS (MS/MS): Fragment the [M+H]⁺ and the [M+H+O]⁺ ions separately. A characteristic fragment of the indole core (e.g., at m/z 130 for some structures) will often shift by 16 Da (to m/z 146) in the oxidized precursor, confirming that the oxidation occurred on the indole moiety.[3]

    • Modify Source Conditions: Reduce the capillary voltage and source temperature. Harsher conditions can promote electrochemical reactions.

    • Sample Preparation: Protect your sample from light and air. Consider adding an antioxidant to your sample if compatible with your analysis. Some studies have noted that 3-hydroxyindole derivatives can spontaneously oxidize and dimerize when exposed to air or UV light.[7][8]

Q3: I see a peak at approximately double the m/z of my compound, such as [2M+H]⁺ or [2M+Na]⁺. What does this signify?

A: This indicates the formation of non-covalent dimers or, in some cases, covalent dimers.

  • Causality & Mechanism:

    • Non-covalent Dimers: In the concentrated environment of an ESI droplet, two analyte molecules can associate through intermolecular forces and be ionized together, forming a cluster ion like [2M+H]⁺. This is more common at higher analyte concentrations.

    • Covalent Dimers/Oligomers: The indole ring is reactive. Under acidic conditions, which are common in reverse-phase LC-MS, indoles can undergo oligomerization.[9] For example, two indole molecules can react to form dimers, which are stable compounds that will be detected by the mass spectrometer.[9] Some indole derivatives, like 3-hydroxyindole, are known to undergo oxidative dimerization to form products like indigo and indirubin.[7][8]

  • Troubleshooting & Validation:

    • Dilute the Sample: The easiest way to check for non-covalent dimers is to dilute your sample 10-fold or 100-fold. The signal for the [2M+H]⁺ ion should decrease much more rapidly than the signal for the [M+H]⁺ ion.

    • Analyze by LC-MS: If the peak corresponding to the dimer has a distinct retention time from your monomeric analyte, it is likely a covalent dimer that was either present in the original sample or formed during sample preparation or analysis.

    • Modify pH: If dimerization is suspected to be acid-catalyzed, try using a less acidic mobile phase, if your chromatography allows.

The following table summarizes common adducts and modifications seen with indole derivatives. Use this as a quick reference for identifying unknown peaks.

Observed IonMass Difference from [M]Probable IdentityCommon Source
[M+H]⁺+1.0078Protonated MoleculeAcidic mobile phase
[M+NH₄]⁺+18.0344Ammonium AdductAmmonium formate/acetate buffer
[M+Na]⁺+22.9898Sodium AdductGlassware, solvents, reagents
[M+K]⁺+38.9637Potassium AdductGlassware, solvents, reagents
[M+CH₃CN+H]⁺+42.0344Acetonitrile AdductAcetonitrile mobile phase
[M+O+H]⁺+17.0027Oxidized MoleculeIn-source electrochemical oxidation
[2M+H]⁺M + 1.0078Non-covalent DimerHigh sample concentration

Table based on data from various sources.[2][10]

Part 2: Understanding Unexpected Fragments and In-Source Decay

Sometimes, unexpected peaks appear at an m/z lower than the molecular ion, even when you are not performing MS/MS. This is often due to processes occurring in the ion source itself.

Q4: I am seeing fragment ions in my full scan (MS1) spectrum. What is causing this?

A: This phenomenon is known as In-Source Fragmentation (ISF) or In-Source Decay.

  • Causality & Mechanism: ISF occurs when molecules fragment in the ion source or the region between the source and the mass analyzer, before any intentional collision-induced dissociation (CID) is applied.[11][12] This is typically caused by applying excessive energy in the ion source, such as high temperatures or a high fragmentor/cone voltage. Natural compounds, in particular, can contain fragile moieties that are susceptible to ISF.[11] For indole derivatives, cleavage of side chains is a common ISF pathway.[13][14]

  • Troubleshooting & Validation:

    • Systematic Energy Reduction: The most effective way to diagnose and reduce ISF is to systematically lower the energy applied to the ions. Decrease the fragmentor (or cone) voltage in steps and observe the effect on the relative intensities of the molecular ion and the suspected in-source fragments. A decrease in the fragment signal relative to the molecular ion confirms ISF.

    • Lower Source Temperatures: Reduce the desolvation gas temperature and/or source block temperature. While necessary for desolvation, excessive heat can cause thermal degradation of labile compounds.

    • Compare with MS/MS: Acquire a true MS/MS spectrum of your [M+H]⁺ ion. If the fragments in your MS1 scan match the most intense fragments in your MS/MS spectrum, it is very strong evidence of ISF.

  • Establish a Baseline: Infuse your analyte at a constant concentration or perform repeated injections. Set your source parameters to a "standard" starting point (e.g., Fragmentor Voltage = 120 V, Gas Temp = 325 °C).

  • Vary Fragmentor/Cone Voltage: While monitoring the ion intensities, decrease the fragmentor voltage in 20 V increments (e.g., 120 V, 100 V, 80 V, 60 V).

  • Analyze the Trend: Plot the intensity of the molecular ion ([M+H]⁺) and the suspected fragment ion as a function of the voltage. You should observe the fragment ion intensity decreasing while the molecular ion intensity increases (up to a point, before overall signal loss).

  • Select Optimal Voltage: Choose the voltage that provides the best signal for the molecular ion with minimal fragmentation.

  • Repeat for Temperature (if needed): If fragmentation persists, repeat the process by reducing the gas temperature in 25 °C increments while keeping the newly optimized voltage constant.

Troubleshooting Workflow

When an unexpected peak is observed, a systematic approach is crucial. The following workflow provides a logical decision-making process to guide your investigation.

TroubleshootingWorkflow start Unexpected Peak Observed mz_check Compare peak m/z to expected [M+H]⁺ start->mz_check higher_mz Peak m/z > [M+H]⁺ mz_check->higher_mz Higher lower_mz Peak m/z < [M+H]⁺ mz_check->lower_mz Lower check_adducts Calculate mass difference. Matches common adducts? (e.g., +22, +38, +18) higher_mz->check_adducts is_adduct Likely Adduct. ACTION: Modify mobile phase, use clean glassware. check_adducts->is_adduct Yes check_oxidation Mass difference = +16 or +32? check_adducts->check_oxidation No is_oxidation Likely Oxidation. ACTION: Perform MS/MS, reduce source voltage. check_oxidation->is_oxidation Yes check_dimer m/z ≈ 2 * M? check_oxidation->check_dimer No is_dimer Likely Dimer. ACTION: Dilute sample, check for separate LC peak. check_dimer->is_dimer Yes check_isf Does peak intensity decrease when Fragmentor Voltage is lowered? lower_mz->check_isf is_isf In-Source Fragmentation. ACTION: Optimize source parameters (Voltage, Temp). check_isf->is_isf Yes is_impurity Likely Impurity or Degradant. ACTION: Check sample purity (LC-UV, NMR). check_isf->is_impurity No

Caption: A decision tree for troubleshooting unexpected peaks in MS.

Illustrative Mechanism: Oxidation of Indole

The following diagram illustrates a common oxidative transformation of the indole scaffold that can occur in an ESI source, leading to an [M+16]+H peak.

IndoleOxidation cluster_reactants Reactant cluster_products Product indole Indole Derivative [M+H]⁺ process + [O] (In-Source Oxidation) +16 Da indole->process oxindole Oxidized Product (e.g., Oxindole) [M+O+H]⁺ process->oxindole

Caption: In-source oxidation of an indole to an oxindole derivative.

References

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • He, J., et al. (2012). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 70, 363-373. [Link]

  • Li, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 28(24), 8069. [Link]

  • Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044–2050. [Link]

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  • Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(21), 3093-3102. [Link]

  • Liu, X., et al. (2015). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 13(9), 5674-5684. [Link]

  • Li, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 28(24), 8069. [Link]

  • You, Z., et al. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 47(8), 1031-1038. [Link]

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  • de Rijke, E., et al. (2018). Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors. Clinical Chemistry, 64(5), 845-854. [Link]

  • Vul'fson, N. S., & Zaretskii, V. I. (1974). Mass spectrometry of indole compounds (review). Chemistry of Heterocyclic Compounds, 10(3), 283-291. [Link]

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  • ResearchGate. (n.d.). Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: Formation of M+• versus [M+H]+. [Link]

  • Mueller, M., et al. (2020). Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. Analytical and Bioanalytical Chemistry, 412(26), 7119-7129. [Link]

  • Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by mOH and mCl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11543-11555. [Link]

  • Klun, K., et al. (2023). Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. Metabolites, 13(8), 949. [Link]

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  • Zhang, M., et al. (2022). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules, 27(19), 6668. [Link]

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Technical Support Center: Safe Disposal of 1-(1-Methyl-1H-indol-5-yl)ethanone Waste

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe and compliant disposal of waste containing 1-(1-Methyl-1H-indol-5-yl)ethanone. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound that I should be aware of during waste disposal?

A1: this compound is classified as a hazardous substance. According to its GHS classifications, it is toxic if swallowed, causes serious eye irritation, and may cause skin and respiratory irritation.[1][2] Therefore, all waste streams containing this compound must be handled as hazardous waste, requiring appropriate personal protective equipment (PPE) and disposal procedures.

Q2: Can I dispose of small quantities of this compound waste down the drain?

A2: Absolutely not. Dilution is not a solution for pollution.[3] Disposing of hazardous chemicals, including this compound, down the sanitary sewer is prohibited. This practice can harm aquatic life, damage wastewater treatment infrastructure, and is a violation of environmental regulations. All chemical waste must be collected and disposed of through your institution's hazardous waste management program.

Q3: What type of waste container should I use for this compound waste?

A3: Use a chemically compatible, leak-proof container with a secure screw-top cap.[4][5] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4][6] Ensure the container is kept closed when not in use.[5]

Q4: How should I handle the disposal of contaminated lab materials, such as gloves, pipette tips, and glassware?

A4: All materials that have come into contact with this compound are considered hazardous waste.

  • Solid Waste: Contaminated gloves, pipette tips, and other disposable labware should be collected in a designated, labeled hazardous waste bag or container.[4]

  • Sharps: Contaminated needles, syringes, and broken glassware must be placed in a puncture-resistant sharps container specifically designated for hazardous chemical waste.[4]

  • Reusable Glassware: Glassware should be decontaminated using a suitable solvent (e.g., acetone, ethanol) to rinse the residue. The solvent rinseate is also considered hazardous waste and must be collected in a designated liquid hazardous waste container.

Q5: What are the potential consequences of improper disposal of this chemical waste?

A5: Improper disposal can lead to serious consequences, including:

  • Environmental Damage: Contamination of soil and water, harming ecosystems and wildlife.

  • Health and Safety Risks: Exposure to hazardous chemicals for waste handlers and the public.

  • Legal and Financial Penalties: Significant fines and legal action against both the individual researcher and the institution for non-compliance with EPA and OSHA regulations.[6][7]

Troubleshooting Guides

This section addresses specific issues that may arise during the management of this compound waste.

Scenario 1: Accidental Spill of this compound

Problem: A small amount of this compound solution has been spilled on the lab bench.

Solution:

  • Immediate Action: Alert personnel in the immediate area and restrict access.

  • Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Containment: Use an appropriate absorbent material (e.g., chemical absorbent pads, vermiculite, or sand) to contain the spill. Do not use paper towels for large spills as they can degrade.

  • Collection: Carefully collect the absorbed material using a scoop or other tools and place it in a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone) and a detergent solution. The cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EH&S) department, following their specific procedures.

Scenario 2: Unknown Concentration of this compound in a Waste Stream

Problem: You have a waste container with a mixture of solvents and an unknown concentration of this compound.

Solution:

  • Assume Hazardous: Treat the entire waste stream as hazardous.[7] According to the Resource Conservation and Recovery Act (RCRA), mixing a listed hazardous waste with other waste results in the entire mixture being classified as hazardous waste.[3]

  • Labeling: Label the container with all known components and indicate "Unknown Concentration of this compound."

  • Segregation: Keep this waste stream segregated from other chemical waste to prevent incompatible reactions.[4][6]

  • Consult EH&S: Contact your institution's EH&S department for guidance. They may require analytical testing to determine the precise composition before final disposal.

Experimental Protocols: Waste Management Workflow

This section outlines the standard operating procedure for the collection and disposal of this compound waste.

Protocol 1: Segregation and Collection of Liquid Waste
  • Container Selection: Obtain a clean, empty, and chemically compatible container with a secure lid.

  • Labeling: Affix a hazardous waste label to the container. Fill in all required information, including the full chemical name of all components and their approximate percentages.

  • Collection:

    • Place a funnel in the container opening to prevent spills.

    • Carefully pour the liquid waste into the container.

    • Do not fill the container beyond 90% capacity to allow for expansion.[8]

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) as per your facility's guidelines.[5] Ensure secondary containment is in place.

  • Disposal Request: Once the container is full, submit a chemical waste pickup request through your institution's EH&S department.

Protocol 2: Incineration as a Final Disposal Method

Incineration is a common and effective method for the final disposal of organic chemical waste like this compound.[9]

Causality: The high temperatures in an incinerator break down the organic molecules into simpler, less harmful compounds.[10] For nitrogen-containing organic compounds, this process can produce nitrogen oxides (NOx), which are atmospheric pollutants.[10][11] Modern incinerators are equipped with advanced flue gas treatment systems (e.g., selective catalytic reduction) to scrub these pollutants before they are released into the atmosphere.[12]

Table 1: Key Parameters for Incineration of Organic Waste

ParameterTypical Value/ConditionRationale
Temperature 850 - 1200 °CEnsures complete destruction of organic compounds.
Residence Time > 2 secondsProvides sufficient time for the chemical reactions to occur.
Oxygen Excess airPromotes complete combustion to carbon dioxide and water.[10]
Flue Gas Treatment Scrubbers, Catalytic ConvertersRemoves acidic gases (e.g., HCl, SOx) and NOx.[12]

Visualizations

Diagram 1: Decision-Making Workflow for Waste Disposal

Decision-Making for Waste Disposal Start Waste Generated (Contains this compound) IsLiquid Is the waste liquid? Start->IsLiquid IsSolid Is the waste solid? IsLiquid->IsSolid No LiquidWaste Collect in a labeled, sealed liquid waste container. IsLiquid->LiquidWaste Yes IsSharp Is the waste a sharp? IsSolid->IsSharp No SolidWaste Collect in a labeled, sealed solid waste container. IsSolid->SolidWaste Yes SharpWaste Collect in a labeled, puncture-resistant sharps container. IsSharp->SharpWaste Yes Store Store in designated Satellite Accumulation Area. LiquidWaste->Store SolidWaste->Store SharpWaste->Store RequestPickup Request pickup by EH&S for disposal. Store->RequestPickup

Caption: Decision-making workflow for the segregation and initial collection of different types of waste containing this compound.

Diagram 2: Chemical Structure and Potential Degradation Pathway

Potential Biodegradation Pathway of Indole Core cluster_0 This compound cluster_1 Potential Biodegradation Intermediates cluster_2 Final Mineralization Products Indole This compound (Initial Compound) Oxindole Oxindole derivatives Indole->Oxindole Oxidation Isatin Isatin derivatives Oxindole->Isatin Further Oxidation Anthranilate Anthranilate derivatives Isatin->Anthranilate Ring Cleavage Mineralization CO2 + H2O + NH4+ Anthranilate->Mineralization Further Degradation

Caption: A simplified representation of potential microbial degradation pathways of the indole core structure, which may be relevant to the environmental fate of this compound.[13][14][15]

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]

  • Arora, P. K., Bae, H., & Kim, Y. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2015, 1-7. Retrieved from [Link]

  • Qu, Y., Zhou, J., Wang, S., & Ma, F. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2688. Retrieved from [Link]

  • Gao, Y., Li, Y., Chen, S., & Li, X. (2014). Degradation pathway of indole by electroFenton. ResearchGate. Retrieved from [Link]

  • Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. ResearchGate. Retrieved from [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). MED-FLEX. Retrieved from [Link]

  • National Research Council. (1999). Incineration Processes and Environmental Releases. In Waste Incineration and Public Health. National Academies Press. Retrieved from [Link]

  • Coggon, M. M., Veres, P. R., Yuan, B., Koss, A., Warneke, C., Gilman, J. B., ... & de Gouw, J. A. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. Geophysical Research Letters, 43(18), 9875-9883. Retrieved from [Link]

  • Reducing chemical waste through sustainable ketone-making. (2018, February 8). The Tribune. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Coggon, M. M., Veres, P. R., Yuan, B., Koss, A., Warneke, C., Gilman, J. B., ... & de Gouw, J. A. (2016). Emissions of nitrogen‐containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. Geophysical Research Letters, 43(18), 9875-9883. Retrieved from [Link]

  • 1-(1-Methyl-1H-indol-3-yl)ethanone. (n.d.). PubChem. Retrieved from [Link]

  • Treatment of aqueous aldehyde waste streams. (n.d.). Google Patents.
  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Microbial Degradation of Indole and Its Derivatives. (2015). Semantic Scholar. Retrieved from [Link]

  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (1973). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous waste. (n.d.). In Wikipedia. Retrieved from [Link]

  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State Colleges and Universities. Retrieved from [Link]

  • Safety Data Sheet. (2021, May 1). Angene Chemical. Retrieved from [Link]

  • A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators. (2022). MDPI. Retrieved from [Link]

  • Combustion of nitrogen compounds contained in liquid residues and waste gas. (1988). OSTI.GOV. Retrieved from [Link]

  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. (2024, January 13). Lab Manager. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2023, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Ethanone, 1-(1H-indol-1-yl)-. (n.d.). PubChem. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

  • Recovery of Ammonia and Ketones from Biomass Wastes. (2012). ResearchGate. Retrieved from [Link]

  • Chemical Waste Management Guide. (n.d.). Boston University. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Advisory 7.3 - Hazardous Chemical Waste Disposal. (n.d.). University of Cincinnati. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Northwestern University. Retrieved from [Link]

  • Chemical Waste Management Guide. (n.d.). Technion - Israel Institute of Technology. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Purity Validation of 1-(1-Methyl-1H-indol-5-yl)ethanone by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the unambiguous determination of a compound's purity is paramount. For novel molecules like 1-(1-Methyl-1H-indol-5-yl)ethanone, establishing a robust, accurate, and reliable analytical method for purity assessment is a critical step. This guide provides an in-depth, experience-driven comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic techniques, presenting qNMR as a primary method for purity validation.

The Principle of qNMR: A Foundation of Trust

Unlike chromatographic methods that rely on the response factor of an analyte relative to a standard, qNMR is a primary ratio method.[1] Its power lies in a fundamental principle of physics: the intensity of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[2][3] This intrinsic linearity means that with a well-characterized internal standard of known purity, we can directly quantify the analyte without needing a chemically identical reference material for the analyte itself—a significant advantage when dealing with new chemical entities.[4][5]

The use of a Certified Reference Material (CRM) as the internal standard is the cornerstone of a trustworthy qNMR assay.[6] It ensures metrological traceability of the measurement result to the International System of Units (SI), lending the highest level of confidence to the purity value obtained.[1][7]

Experimental Workflow: Purity Determination by ¹H qNMR

The successful execution of a qNMR experiment hinges on meticulous planning and precise execution at every stage.[2]

Diagram: qNMR Experimental Workflow

qNMR_Workflow cluster_prep Phase 1: Preparation & Planning cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis planning Method Planning - Select Analyte & Standard Peaks - Choose Solvent weighing Metrological Weighing - Analyte (this compound) - Certified Internal Standard planning->weighing dissolution Sample Dissolution - Homogenize in Deuterated Solvent weighing->dissolution params Set NMR Parameters - Relaxation Delay (D1) > 30s - Flip Angle ≤ 45° dissolution->params acquisition Acquire FID Data - Sufficient Number of Scans (≥32) params->acquisition processing Spectral Processing - Fourier Transform - Phase & Baseline Correction acquisition->processing integration Signal Integration - Integrate Analyte & Standard Peaks processing->integration calculation Purity Calculation - Apply qNMR Equation integration->calculation result Final Purity Value (%) calculation->result

Caption: A streamlined workflow for qNMR purity determination.

Detailed Experimental Protocol

Analyte: this compound (Molar Mass: 173.21 g/mol )[8][9]

Objective: To determine the absolute purity of the analyte using an internal standard qNMR method.

PART A: Method Planning & Sample Preparation

  • Selection of Internal Standard: The choice of internal standard is critical. It must be highly pure (a CRM is required for traceability), stable, soluble in the same deuterated solvent as the analyte, and possess signals that do not overlap with analyte or solvent signals.[5][10] For this analysis, Dimethyl Sulfone (DMSO₂) is an excellent choice. It provides a sharp singlet in a relatively clear region of the spectrum and is soluble in many common NMR solvents, including DMSO-d₆.

  • Solvent Selection: DMSO-d₆ is chosen for its excellent solvating power for a wide range of organic molecules, including both the analyte and the selected internal standard, Dimethyl Sulfone.

  • Accurate Weighing:

    • Using a calibrated microbalance, accurately weigh approximately 15-20 mg of this compound into a clean glass vial. Record the weight precisely.

    • Into the same vial, add an accurately weighed mass of the Dimethyl Sulfone CRM, aiming for a molar ratio between the standard and analyte that yields signal integrals of similar magnitude.[11] Record the weight precisely.

  • Dissolution:

    • Add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Ensure complete dissolution by gentle vortexing or sonication. A homogenous solution is essential for accurate quantification.[2]

    • Transfer the solution to a high-quality 5 mm NMR tube.

PART B: NMR Data Acquisition

The validity of qNMR data is contingent on acquisition parameters that ensure full relaxation of all relevant nuclei.[5]

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Key Parameters:

    • Relaxation Delay (D1): ≥ 30 seconds. This is arguably the most critical parameter. A long delay ensures complete T1 relaxation for all protons being quantified, preventing signal saturation and ensuring integration accuracy.

    • Pulse (Flip) Angle: ≤ 45 degrees. A smaller flip angle also helps in achieving faster full relaxation between scans.[5]

    • Acquisition Time (AT): ≥ 3 seconds, to ensure adequate digital resolution.[7]

    • Number of Scans (NS): ≥ 32 scans to achieve an adequate signal-to-noise ratio (S/N > 150:1 is recommended for the signals to be integrated).

PART C: Data Processing and Purity Calculation

  • Processing: Apply Fourier transform to the Free Induction Decay (FID). Carefully perform manual phase and baseline correction across the entire spectrum to ensure the accuracy of the integrals.

  • Integration:

    • Identify a well-resolved, characteristic signal for this compound (e.g., the N-methyl singlet or an aromatic proton).

    • Identify the singlet from the internal standard, Dimethyl Sulfone.

    • Integrate both signals precisely.

  • Calculation: The purity of the analyte (Purityₐ) is calculated using the following equation:[2][5]

    Purityₐ (%) = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PurityₛₜᏧ

    Where:

    • Iₐ, IₛₜᏧ: Integral values for the analyte and the standard.

    • Nₐ, NₛₜᏧ: Number of protons for the respective integrated signals.

    • Mₐ, MₛₜᏧ: Molar masses of the analyte and the standard.

    • mₐ, mₛₜᏧ: Masses of the analyte and the standard.

    • PurityₛₜᏧ: Certified purity of the internal standard.

Method Validation: Ensuring Regulatory Compliance

Any analytical method used in a regulated environment must be validated for its intended purpose. The principles outlined in the ICH Q2(R1) guideline are fully applicable to qNMR.[12][13][14] Validation demonstrates that the method is specific, accurate, precise, and robust.

  • Specificity: Demonstrated by the absence of interfering signals at the chemical shifts of the analyte and internal standard peaks.

  • Linearity: Confirmed by preparing samples at multiple concentration levels and showing the linear relationship between the mass ratio and the integral ratio.[15]

  • Accuracy & Precision: Assessed by repeatedly analyzing a homogenous sample. Precision is typically excellent, with Relative Standard Deviations (RSD) often below 1%.[3] Accuracy can be established by comparing results against a secondary, orthogonal method.

  • Robustness: The method's reliability is tested by introducing small, deliberate variations to parameters like the relaxation delay or pulse angle and observing the impact on the final result.[16]

Comparative Guide: qNMR vs. HPLC and GC

While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses for purity analysis, qNMR offers distinct, compelling advantages.[17]

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Measurement Principle Direct proportionality between signal integral and molar concentration. A primary ratio method.[3]Separation based on polarity, with detection (e.g., UV-Vis) dependent on analyte's chromophore.Separation based on volatility and column interaction, with various detection methods (e.g., FID, MS).
Reference Standard Requires a certified internal standard, but not of the same analyte.[4][18]Requires a well-characterized reference standard of the same analyte to determine the response factor.Requires a well-characterized reference standard of the same analyte for quantification.
Analysis Speed Rapid. Method development is minimal, and analysis time is short (typically < 15 min per sample).[5]Moderate. Method development (column, mobile phase) can be time-consuming. Run times are variable.Moderate to Rapid. Method development (temperature program) is required.
Sample Integrity Non-destructive. The sample can be fully recovered.Destructive. The sample is consumed during analysis.Destructive. The sample is consumed during analysis.
Universality Nearly universal detection for all protons in a molecule. Less susceptible to differences in chemical properties.[19]Detection is dependent on the presence of a chromophore (for UV detection).Analyte must be volatile and thermally stable.
Accuracy & Precision High accuracy and precision (RSD < 1%) are readily achievable under optimized conditions.[3]High accuracy and precision are possible with a well-developed and validated method.High accuracy and precision are possible with a well-developed and validated method.
Information Provided Provides both quantitative (purity) and qualitative (structural confirmation) data simultaneously.Primarily quantitative, with retention time used for identification. Impurity profiling is a key strength.Primarily quantitative, with retention time used for identification. Excellent for volatile impurities.
Diagram: Choosing the Right Purity Assay

Decision_Tree start Purity Assay Required ref_std Analyte-Specific Certified Standard Available? start->ref_std complex Complex Mixture with Many Similar Impurities? ref_std->complex No hplc HPLC is Preferred - Excellent Impurity Separation ref_std->hplc Yes volatile Is the Analyte Volatile & Thermally Stable? gc GC is a Strong Candidate volatile->gc Yes qnmr_alt qNMR is a Strong Alternative - Non-destructive - Structural Info volatile->qnmr_alt No qnmr qNMR is Ideal - Primary Method - Fast Development complex->qnmr No complex->hplc Yes hplc->volatile

Caption: Decision framework for selecting an appropriate purity analysis method.

Conclusion: The Authoritative Choice for Purity

For the validation of this compound purity, qNMR stands out as a uniquely powerful and efficient technique. Its status as a primary method, combined with its speed, precision, and non-destructive nature, makes it an authoritative choice, particularly in early-phase development where an analyte-specific certified reference standard may not be available.[4] While chromatography remains indispensable for impurity profiling, qNMR provides a direct, robust, and SI-traceable measurement of purity that is scientifically sound and fully compliant with regulatory expectations. By integrating this technique into your analytical workflow, you can establish the purity of your compounds with the highest degree of confidence.

References

  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories. Retrieved from [Link]

  • Certified reference materials for quantitative NMR. (n.d.). Separation Science. Retrieved from [Link]

  • qNMR: A powerful tool for purity determination. (n.d.). RSSL. Retrieved from [Link]

  • qNMR Standards. (n.d.). CPAChem. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

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  • [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. (2021). PubMed. Retrieved from [Link]

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  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved from [Link]

  • 3 Key Regulatory Guidelines for Method Validation. (2025, July 30). Altabrisa Group. Retrieved from [Link]

  • What is qNMR and why is it important? (n.d.). Mestrelab Resources. Retrieved from [Link]

  • Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. (2019, March 13). BIPM. Retrieved from [Link]

  • Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. (n.d.). SciELO. Retrieved from [Link]

  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). Retrieved from [Link]

  • Validation of quantitative NMR. (2005). ResearchGate. Retrieved from [Link]

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  • 1-(1-Methyl-1H-indol-3-yl)ethanone. (n.d.). PubChem. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of Indole-3-yl vs. Indole-5-yl Ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Positional Isomerism in a Privileged Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, celebrated as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic drugs.[1] Its unique aromatic and heterocyclic structure allows it to interact with a multitude of biological targets, making it a fertile ground for drug discovery. A frequent modification to this core is the addition of an ethanone (acetyl) group, a simple yet powerful modulator of a compound's physicochemical and biological properties.

However, the precise placement of this ethanone group on the indole ring is a critical determinant of the resulting derivative's pharmacological profile. This guide provides an in-depth comparison of the biological activities of two key positional isomers: indole-3-yl ethanone and indole-5-yl ethanone derivatives. While separated by only a few atoms, the shift of the acetyl moiety from the electron-rich pyrrole ring (C3-position) to the benzenoid portion (C5-position) creates profound differences in electronic distribution, steric hindrance, and hydrogen bonding capability, leading to distinct interactions with biological macromolecules. We will dissect these differences by examining experimental data across anticancer and antimicrobial applications, providing researchers with a clear, evidence-based understanding of how positional isomerism dictates biological function.

Structural and Electronic Distinctions

The fundamental difference between the two isomers lies in the electronic environment of the acetyl group. At the C3 position, the acetyl group is directly attached to the electron-rich pyrrole ring, making it a key site for electrophilic substitution and interactions within enzyme active sites.[2] In contrast, the C5 position is part of the fused benzene ring. Substitution here influences the overall aromatic system and can significantly alter the molecule's lipophilicity and ability to engage in π-π stacking interactions.

Caption: Core structures of Indole-3-yl and Indole-5-yl Ethanone.

Comparative Anticancer Activity

Both indole-3-yl and indole-5-yl ethanone frameworks have been explored for anticancer activity, but they often exhibit different potencies and mechanisms. Derivatives of 3-acetylindole, in particular, have been extensively studied and serve as precursors for a wide range of bioactive compounds.[3][4]

While direct head-to-head studies comparing a series of 3-yl and 5-yl ethanone derivatives against the same cancer cell lines are not abundant in the literature, we can collate data from various studies to identify trends. Research frequently focuses on creating more complex molecules where the acetylindole is a starting material. For instance, derivatives of 1-(1H-indol-3-yl)ethanone have been synthesized and evaluated for their cytotoxic effects.[5][6] Similarly, 2,5-disubstituted indole derivatives, where substitution at the 5-position is a key feature, have shown potent antiproliferative activity.[7]

Table 1: Representative Anticancer Activities of Indole Ethanone Scaffolds

Compound Class Representative Derivative Cancer Cell Line Activity (IC₅₀ in µM) Reference
Indole-3-yl Derivative 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivative (10b) A549 (Lung) 0.012 [8]
K562 (Leukemia) 0.010 [8]
PC-3 (Prostate) 0.85 [8]
HepG2 (Liver) 0.12 [8]
Indole-5-yl Derivative 2,5-disubstituted indole (3b) A549 (Lung) 0.48 [7]

| | 5-bromo-1H-indazol-3-amine derivative (6o) | K562 (Leukemia) | 5.15 |[9][10] |

Analysis of Anticancer Data: The data, though from different molecular scaffolds built upon the initial ethanone core, suggests a strong potential for the indole-3-yl ethanone framework. The derivative 10b , derived from an indole-3-yl structure, shows exceptionally potent, nanomolar-level activity across multiple cell lines.[8] The indole-5-yl derivative 3b also demonstrates sub-micromolar potency against A549 lung cancer cells, indicating that the 5-position is a viable site for developing powerful anticancer agents.[7] However, another derivative with a modified indole core at the 5-position, 6o , showed less potency against K562 cells compared to the 3-yl derivative.[9][10]

The superior activity often seen in C3-substituted indoles may be linked to their ability to act as tubulin polymerization inhibitors or kinase inhibitors, where the C3-substituent directly interacts with the target protein.[2] Conversely, modifications at the C5-position can enhance activity by improving cell permeability or by providing an anchor point for binding to different pockets on the target enzyme.

Comparative Antimicrobial Activity

The indole scaffold is a well-established source of antimicrobial agents. The position of the ethanone group again plays a crucial role in determining the spectrum and potency of activity. Numerous studies have explored the synthesis of 3-acetylindole derivatives to create compounds active against bacteria and fungi.[11][12][13]

Table 2: Representative Antimicrobial Activities of Indole Ethanone Scaffolds

Compound Class Representative Derivative Microorganism Activity (MIC in µg/mL) Reference
Indole-3-yl Derivative (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime (5h) S. aureus (MRSA) 2-4 [14]
(E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime (5h) S. aureus (VRSA) 2-4 [14]
3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine (5d) S. aureus 37.9–113.8 (µM) [15]

| Indole-5-yl Derivative | Data for direct indole-5-yl ethanone antimicrobial derivatives is sparse in the provided search results. Activity is often reported for more complex 5-substituted indoles. | | | |

Analysis of Antimicrobial Data: The literature strongly supports the indole-3-yl ethanone scaffold as a foundation for potent antibacterial agents. Oxime ether derivatives of 1-(1H-indol-3-yl) ethanone have demonstrated excellent activity against multidrug-resistant strains of Staphylococcus aureus, including MRSA and VRSA, with MIC values as low as 2-4 µg/mL.[14] Other complex derivatives built from the indole-3-yl core also show significant antibacterial and antifungal effects.[15][16][17]

The mechanism for these C3-derivatives often involves the inhibition of key bacterial enzymes or disruption of biofilm formation. The specific geometry and electronic properties conferred by the C3-substitution appear to be crucial for these interactions. While 5-substituted indoles are known to have antimicrobial properties, specific data for simple indole-5-yl ethanone derivatives is less common, with research often focusing on more complex heterocyclic systems attached at the 5-position.

Experimental Protocols: A Guide to Biological Evaluation

To ensure the trustworthiness and reproducibility of biological data, standardized protocols are essential. Below are the methodologies for the primary assays used to generate the data discussed in this guide.

Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Workflow:

  • Cell Seeding: Cancer cells (e.g., A549, K562) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for adherence.

  • Compound Treatment: The indole ethanone derivatives are dissolved in DMSO and serially diluted in cell culture medium. The cells are then treated with a range of concentrations (e.g., 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting viability against compound concentration.

G start Seed Cancer Cells in 96-well Plate treat Treat with Indole Ethanone Derivatives start->treat 24h incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Reagent (Incubate 3-4h) incubate->add_mtt solubilize Remove Media & Add Solubilizer (DMSO) add_mtt->solubilize read Read Absorbance (~570 nm) solubilize->read analyze Calculate Viability & Determine IC₅₀ read->analyze end Results analyze->end

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow:

  • Compound Preparation: The indole ethanone derivatives are dissolved in DMSO and then serially diluted two-fold across a 96-well microtiter plate using sterile growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (no drug) and negative (no microbes) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from each well showing no growth is plated onto agar. The lowest concentration that results in no colony formation after incubation is the MBC.

G start Prepare Serial Dilutions of Compounds in 96-well Plate inoculate Inoculate Wells with Microbial Suspension start->inoculate prepare_inoculum Prepare Standardized Microbial Inoculum prepare_inoculum->inoculate incubate Incubate Plate (18-24h at 37°C) inoculate->incubate read_mic Visually Inspect for Growth & Determine MIC incubate->read_mic end Results read_mic->end

Caption: Workflow for the Broth Microdilution MIC assay.

Conclusion and Future Outlook

The position of the ethanone substituent on the indole ring is a critical factor that dictates the biological activity of the resulting derivatives. The available evidence suggests that the indole-3-yl ethanone scaffold is a particularly fruitful starting point for the development of both anticancer and antimicrobial agents. Its position on the electron-rich pyrrole ring provides a chemically reactive handle and a geometrically favorable position for direct, potent interactions with enzyme active sites, leading to impressive, often nanomolar-level, efficacy.

This is not to diminish the potential of the indole-5-yl ethanone scaffold. While perhaps less explored for simple derivatives, substitution at the C5-position offers a distinct strategy for modulating a molecule's properties. It can be used to fine-tune lipophilicity, improve pharmacokinetic profiles, and explore different binding interactions within a target protein. The sub-micromolar anticancer activity of some 5-substituted derivatives confirms the viability of this approach.

For researchers in drug development, the choice of isomer should be target-driven. If the goal is to interact with a well-defined active site where a hydrogen bond acceptor or a nucleophilic center is key, the indole-3-yl ethanone scaffold appears to be the more promising starting point. If the objective is to modulate pharmacokinetics or explore broader structure-activity relationships through modifications on the benzenoid ring, the indole-5-yl ethanone scaffold provides an excellent and perhaps less-crowded chemical space to explore. Future work should include direct, head-to-head comparisons of isomeric series to more definitively map the structure-activity relationships and unlock the full therapeutic potential of these versatile indole derivatives.

References

  • Ciancaleoni, S., et al. (2022). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. MDPI. Available from: [Link]

  • Murugesan, R., et al. (2024). Antimicrobial screening and molecular docking of synthesized 4,6-di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine. Hep Journals. Available from: [Link]

  • Akunuri, R., et al. (2021). Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains. ResearchGate. Available from: [Link]

  • Stavrakov, G., et al. (2018). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. MDPI. Available from: [Link]

  • Shaikh, T., et al. (2023). Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Bentham Science. Available from: [Link]

  • Quazi, I., et al. (2017). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF INDOLE DERIVATIVE BEARING THE PYRAZOLE MOIETY. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • El-Sayed, N., et al. (2023). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. ResearchGate. Available from: [Link]

  • Kamal, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. Available from: [Link]

  • Doganay, D., et al. (2023). Antimicrobial Activity Studies of 3-Substituted Indole-2-one and -thione derivatives and Molecular Docking and ADME. DergiPark. Available from: [Link]

  • Shaikh, T., et al. (2023). Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central. Available from: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Preprints.org. Available from: [Link]

  • ResearchGate. (2016). Synthesis and Anticancer Activity of 1-( 1H -Indol-3-yl)-2-(4-diarylmethylpiperazine-1-yl)ethane-1,2-dione Derivatives. ResearchGate. Available from: [Link]

  • Padmaja, P., et al. (2013). Synthesis and Antimicrobial Screening of Novel 3, 5-Disubstituted Indazole Derivatives. Letters in Drug Design & Discovery. Available from: [Link]

  • Akunuri, R., et al. (2021). Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains. Semantic Scholar. Available from: [Link]

  • Abdel-Wahab, B., et al. (2021). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. ResearchGate. Available from: [Link]

  • Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available from: [Link]

  • Li, Y., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. PubMed Central. Available from: [Link]

  • Yildirim, S., et al. (2019). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PubMed Central. Available from: [Link]

  • Kumar, A., et al. (2017). Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents. The Pharma Innovation Journal. Available from: [Link]

  • Salman, A., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. ResearchGate. Available from: [Link]

  • Kesteleyn, B., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PubMed Central. Available from: [Link]

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cross-validation of HPLC and NMR for 1-(1-Methyl-1H-indol-5-yl)ethanone purity

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Cross-Validation of HPLC and NMR for the Purity Assessment of 1-(1-Methyl-1H-indol-5-yl)ethanone

In the landscape of pharmaceutical development and chemical research, the unambiguous determination of a compound's purity is a cornerstone of quality and safety. For novel molecules like this compound, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth, comparative analysis of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity determination of this specific indole derivative. We will delve into the underlying principles of each method, present detailed experimental protocols, and offer a cross-validation framework to ensure the highest degree of confidence in purity assignments.

The Critical Role of Orthogonal Purity Assessment

Relying on a single analytical method for purity determination can be misleading. An impurity may co-elute with the main peak in HPLC or its signals may be obscured in a simple 1D NMR spectrum. Employing orthogonal methods, which rely on different chemical and physical principles, provides a more comprehensive and trustworthy purity profile. HPLC separates compounds based on their differential partitioning between a stationary and a mobile phase, primarily exploiting differences in polarity and size. In contrast, NMR spectroscopy provides structural and quantitative information based on the magnetic properties of atomic nuclei within a molecule, offering a direct count of molecules. The cross-validation of these two powerful techniques, therefore, constitutes a robust strategy for the definitive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique

HPLC is a cornerstone of purity analysis due to its high resolving power and sensitivity. For a molecule like this compound, a reversed-phase HPLC method is typically the most effective approach.

Experimental Protocol: HPLC Purity Determination

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV-Vis detector is suitable.

  • A C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is recommended for good retention and separation of the analyte from potential impurities.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)

  • Rationale: The use of a C18 column necessitates a polar mobile phase. Formic acid is added to improve peak shape and resolution by ensuring the analyte is in a single ionic form.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection Wavelength: 254 nm (based on the UV absorbance of the indole chromophore)

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Rationale: A gradient elution is employed to ensure the elution of any potential impurities with a wide range of polarities.

4. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Analysis and Interpretation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

System suitability tests, such as replicate injections to assess retention time and peak area precision, should be performed to ensure the validity of the results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative and Structural Tool

Quantitative NMR (qNMR) has emerged as a primary analytical method for the determination of substance content and purity. Unlike HPLC, which provides a relative purity, qNMR can provide an absolute purity value when a certified internal standard is used.

Experimental Protocol: qNMR Purity Determination

1. Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid) into a clean vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Transfer the solution to an NMR tube.

  • Rationale: DMSO-d6 is a good choice for its ability to dissolve a wide range of organic compounds and its distinct solvent peak that does not interfere with the analyte signals. Maleic acid is a suitable internal standard as its proton signals are sharp singlets in a region of the spectrum that does not overlap with the analyte signals.

3. NMR Data Acquisition:

  • Acquire a proton (¹H) NMR spectrum.

  • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to allow for full relaxation and accurate integration.

  • Rationale: A sufficiently long relaxation delay is crucial for accurate quantification in NMR.

4. Data Analysis and Interpretation:

  • Integrate the area of a well-resolved signal from the analyte and a signal from the internal standard.

  • The purity of the sample can be calculated using the following equation:

Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (Manalyte / Mstd) x (mstd / manalyte) x Pstd x 100

Where:

  • I = Integral area

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

Cross-Validation of HPLC and NMR Data

The core of this guide is the cross-validation of the data obtained from both HPLC and NMR to provide a comprehensive and reliable purity assessment.

Parameter HPLC NMR Cross-Validation Insight
Principle Chromatographic separation based on polarityNuclear magnetic resonance based on molecular structureOrthogonal techniques providing independent purity assessment.
Quantification Relative (Area %)Absolute (with internal standard)qNMR can confirm and provide an absolute value for the purity determined by HPLC.
Impurity Detection Sensitive to UV-active impuritiesDetects all proton-containing impuritiesNMR can detect non-UV-active impurities that may be missed by HPLC.
Impurity Identification Requires isolation or MS couplingCan provide structural information on impuritiesNMR can help in the structural elucidation of impurities detected by HPLC.
Throughput HighModerateHPLC is generally faster for routine purity checks.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical flow of the cross-validation process for purity assessment of this compound.

G cluster_0 Purity Assessment of this compound A Sample Preparation B HPLC Analysis A->B C NMR Analysis A->C D Relative Purity (Area %) B->D E Absolute Purity (qNMR) C->E F Data Comparison & Cross-Validation D->F E->F G Consistent Results? F->G H Final Purity Report G->H Yes I Investigate Discrepancies G->I No I->B I->C

Caption: Cross-validation workflow for HPLC and NMR purity analysis.

Conclusion: A Synergy of Techniques for Uncompromised Quality

The cross-validation of HPLC and NMR provides a robust and comprehensive approach to the purity assessment of this compound. While HPLC offers high-resolution separation and is ideal for detecting trace impurities, qNMR provides an absolute purity value and can offer structural insights into any detected impurities. By leveraging the strengths of both orthogonal techniques, researchers and drug development professionals can have the highest level of confidence in the quality of their materials, a critical aspect of scientific integrity and regulatory compliance. The methodologies and framework presented in this guide offer a practical and scientifically sound approach to achieving this goal.

References

  • Guideline on the Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Chapter <621> Chromatography. United States Pharmacopeia (USP). [Link]

  • Quantitative NMR (qNMR) in Pharmaceutical Analysis. European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]

A Researcher's Guide to the Spectroscopic Differentiation of 1-(1-Methyl-1H-indol-5-yl)ethanone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive spectroscopic comparison of 1-(1-Methyl-1H-indol-5-yl)ethanone and its constitutional isomers. For researchers in drug discovery, medicinal chemistry, and materials science, the precise identification of these isomers is paramount. The substitution pattern of the acetyl group on the 1-methylindole scaffold profoundly influences the molecule's electronic properties and, consequently, its spectroscopic signature. This document offers a detailed analysis of the key differentiating features in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by experimental protocols and theoretical insights.

Introduction: The Significance of Isomeric Purity in Indole Chemistry

Experimental Methodologies: A Validated Approach to Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended. The choice of solvents and instrumental parameters is critical for obtaining spectra that are comparable across different isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the proton and carbon framework of the isomers, providing definitive information on the substitution pattern.

Instrumentation: A 500 MHz NMR spectrometer is recommended for optimal resolution.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of -2 to 12 ppm, a pulse width of 30-45°, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (0 to 200 ppm) is necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are crucial for distinguishing between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

Objective: To identify key functional groups, particularly the carbonyl (C=O) stretch of the acetyl group and vibrations of the indole ring.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is suitable for rapid and reproducible measurements.

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan to subtract atmospheric contributions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To characterize the electronic transitions within the indole chromophore, which are sensitive to the position of the acetyl substituent.

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-grade solvent such as ethanol or acetonitrile (typically 10⁻⁵ to 10⁻⁴ M).

  • Data Acquisition: Record the absorbance spectrum from 200 to 400 nm. Use the pure solvent as a reference.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the isomers, aiding in their identification.

Instrumentation: An Electron Ionization (EI) mass spectrometer, often coupled with a Gas Chromatography (GC) system (GC-MS), is commonly used.

Procedure:

  • Sample Introduction: If using GC-MS, dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate and inject it into the GC. For direct infusion, prepare a dilute solution and introduce it into the ion source.

  • Data Acquisition: Acquire the mass spectrum in the range of m/z 50-300. The electron energy is typically set to 70 eV.

Spectroscopic Workflow Diagram

The following diagram illustrates the logical flow of the spectroscopic analysis for the comprehensive characterization of this compound isomers.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_conclusion Conclusion Synthesis Isomer Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Synthesis->NMR IR IR Spectroscopy Synthesis->IR UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis MS Mass Spectrometry Synthesis->MS Data_Analysis Comparative Data Analysis NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis Conclusion Isomer Identification Data_Analysis->Conclusion

Caption: Workflow for the spectroscopic characterization of isomers.

Comparative Spectroscopic Data

¹H NMR Spectroscopy

The chemical shifts and coupling patterns of the aromatic protons are the most diagnostic features in the ¹H NMR spectra. The electron-withdrawing acetyl group significantly deshields the protons in its vicinity.

Table 1: Key ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ (Predicted and Experimental)

Proton1-(1-Methyl-1H-indol-2-yl)ethanone1-(1-Methyl-1H-indol-3-yl)ethanone1-(1-Methyl-1H-indol-4-yl)ethanoneThis compound1-(1-Methyl-1H-indol-6-yl)ethanone1-(1-Methyl-1H-indol-7-yl)ethanone
H-2 -~7.8 (s)~7.2 (d)~7.1 (d)~7.0 (d)~7.0 (d)
H-3 ~6.9 (s)-~7.3 (t)~6.5 (d)~6.5 (d)~6.5 (d)
H-4 ~7.6 (d)~8.3 (d)-~8.3 (s)~7.9 (d)~7.5 (d)
H-5 ~7.3 (t)~7.3 (t)~7.9 (d)-~7.5 (s)~7.0 (t)
H-6 ~7.1 (t)~7.3 (t)~7.2 (t)~7.8 (d)-~7.8 (d)
H-7 ~7.6 (d)~7.4 (d)~7.5 (d)~7.3 (d)~7.1 (d)-
N-CH₃ ~3.8 (s)~3.8 (s)~3.8 (s)~3.8 (s)~3.8 (s)~3.8 (s)
CO-CH₃ ~2.6 (s)~2.5 (s)~2.7 (s)~2.6 (s)~2.6 (s)~2.7 (s)

Note: Data for some isomers are predicted based on known substituent effects on the indole ring.

Causality: The acetyl group's deshielding effect is most pronounced on the proton at the position of substitution and the adjacent protons. For instance, in the 3-acetyl isomer, H-2 and H-4 are shifted significantly downfield. In the 5-acetyl isomer, H-4 and H-6 will be the most affected aromatic protons.

¹³C NMR Spectroscopy

The chemical shift of the carbonyl carbon and the carbons of the indole ring are key identifiers.

Table 2: Key ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ (Predicted and Experimental)

Carbon1-(1-Methyl-1H-indol-2-yl)ethanone1-(1-Methyl-1H-indol-3-yl)ethanone1-(1-Methyl-1H-indol-4-yl)ethanoneThis compound1-(1-Methyl-1H-indol-6-yl)ethanone1-(1-Methyl-1H-indol-7-yl)ethanone
C=O ~192~192~198~197~197~199
C-2 ~138~135~126~128~123~125
C-3 ~111~115~103~108~109~102
C-3a ~128~127~128~129~128~128
C-4 ~121~123~130~124~122~118
C-5 ~123~122~122~132~121~122
C-6 ~121~122~122~120~135~120
C-7 ~110~110~110~109~110~129
C-7a ~138~137~137~137~137~137
N-CH₃ ~31~33~33~33~33~33
CO-CH₃ ~28~27~28~28~28~29

Note: Some values are estimated based on typical chemical shifts for substituted indoles.[1]

Causality: The position of the acetyl group directly influences the chemical shift of the carbon it is attached to and its neighbors due to resonance and inductive effects. The carbonyl carbon shifts can also vary slightly depending on the degree of conjugation with the indole ring.

IR Spectroscopy

The most prominent feature in the IR spectrum is the carbonyl stretching vibration.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupExpected Range
C=O Stretch 1650 - 1700
Aromatic C=C Stretch 1450 - 1600
C-N Stretch 1310 - 1360
Aromatic C-H Bend 700 - 900

Causality: The exact position of the C=O stretch can be subtly influenced by the electronic effects of the indole ring at the point of attachment. For example, greater conjugation with the ring may lower the stretching frequency. The pattern of C-H bending vibrations in the fingerprint region can also be diagnostic of the substitution pattern on the benzene portion of the indole ring.

UV-Vis Spectroscopy

The electronic transitions of the indole chromophore are sensitive to the substitution position.

Table 4: UV-Vis Absorption Maxima (λ_max, nm) in Ethanol (Predicted)

Isomerλ_max 1λ_max 2
1-(1-Methyl-1H-indol-2-yl)ethanone ~240~310
1-(1-Methyl-1H-indol-3-yl)ethanone ~250~295
1-(1-Methyl-1H-indol-4-yl)ethanone ~245~300
This compound ~255~280
1-(1-Methyl-1H-indol-6-yl)ethanone ~260~285
1-(1-Methyl-1H-indol-7-yl)ethanone ~240~305

Causality: The position of the acetyl group alters the extent of conjugation and the energy of the π-π* transitions within the indole system. This leads to shifts in the absorption maxima, providing a basis for differentiation.

Mass Spectrometry

All isomers will have the same molecular ion peak. However, the fragmentation patterns can differ.

Table 5: Key Mass Spectrometry Fragments (m/z)

IsomerMolecular Ion (M⁺)Key Fragments
All Isomers 173158 ([M-CH₃]⁺), 130 ([M-CH₃CO]⁺)

Causality: The primary fragmentation pathways for acetylated indoles typically involve the loss of a methyl radical (CH₃) from the acetyl group to form a stable acylium ion, or the loss of the entire acetyl group (CH₃CO). While the major fragments are often the same, the relative intensities of these fragments can vary between isomers, providing clues to the substitution pattern. For example, steric hindrance around the acetyl group in some isomers might influence the propensity for certain fragmentation pathways.

Conclusion: A Multi-faceted Approach to Isomer Elucidation

The unambiguous identification of this compound isomers requires a multi-pronged spectroscopic approach. While each technique provides valuable information, a combination of ¹H and ¹³C NMR spectroscopy is generally the most definitive for determining the precise substitution pattern. IR and UV-Vis spectroscopy offer complementary data on functional groups and electronic structure, respectively. Mass spectrometry confirms the molecular weight and can provide supporting structural information through fragmentation analysis. By employing the standardized protocols and comparative data presented in this guide, researchers can confidently characterize their synthesized or isolated indole derivatives, ensuring the integrity and accuracy of their scientific endeavors.

References

  • Bruker. (n.d.). 500 MHz NMR Spectrometer.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • PubChem. (n.d.). 1-(1-Methyl-1H-indol-3-yl)ethanone. Retrieved from [Link][2]

  • PubChem. (n.d.). 1-(3-Methyl-1H-indol-2-yl)ethanone. Retrieved from [Link][3]

  • PubChem. (n.d.). 1-(1H-Indol-4-yl)ethanone. Retrieved from [Link][4]

  • North Carolina State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link][1]

  • NIST. (n.d.). Ethanone, 1-(1H-indol-3-yl)-. Retrieved from [Link][5]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved from [Link][6]

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A Comparative Guide to Establishing a Reference Standard for 1-(1-Methyl-1H-indol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded framework for the establishment of a chemical reference standard for 1-(1-Methyl-1H-indol-5-yl)ethanone. As this compound may serve as a critical intermediate, starting material, or potential impurity in drug development, a well-characterized reference standard is paramount for ensuring analytical accuracy, batch-to-batch consistency, and regulatory compliance.

Drawing from established principles outlined by the International Council for Harmonisation (ICH), this document compares and contrasts orthogonal analytical techniques, explaining the scientific rationale behind their application. The objective is to build a self-validating analytical package that confirms the identity, purity, and potency of the reference standard candidate with the highest degree of confidence.

The Foundation: Defining a Reference Standard

A reference standard is a highly purified and well-characterized substance intended for use in specific analytical procedures.[1][2] Its purpose is to achieve accuracy and reproducibility in analytical results.[3] The establishment of a new reference standard, particularly for a compound not available from compendial sources like the U.S. Pharmacopeia (USP), requires a rigorous, multi-faceted analytical approach.[1] This process is governed by the principles of Good Manufacturing Practice (GMP), as detailed in guidelines such as ICH Q7, which ensures that standards meet the quality and purity they purport to possess.[4][5][6][7]

The core attributes to be definitively established are:

  • Identity: Unambiguous confirmation of the molecular structure.

  • Purity: Quantitation of the main component and detection of all significant impurities.

  • Potency (or Assay): The mass fraction of the pure substance, accounting for impurities and non-volatile components.

  • Stability: Ensuring the material remains suitable for use over its intended shelf life.

The following workflow illustrates the comprehensive process for establishing and certifying a reference standard.

Reference_Standard_Workflow cluster_0 Phase 1: Candidate Selection & Initial Characterization cluster_1 Phase 2: Comprehensive Purity & Potency Assessment cluster_2 Phase 3: Certification & Lifecycle Management Candidate_Selection Select High-Purity Batch Structural_ID Confirm Identity (NMR, MS, IR) Candidate_Selection->Structural_ID Preliminary_Purity Initial Purity Screen (HPLC, GC) Structural_ID->Preliminary_Purity Chromatographic_Purity Chromatographic Purity (HPLC Area %) Preliminary_Purity->Chromatographic_Purity Thermal_Purity Thermal Purity (DSC) Preliminary_Purity->Thermal_Purity Absolute_Potency Absolute Potency (qNMR) Preliminary_Purity->Absolute_Potency Mass_Balance Mass Balance Components (KF, TGA, ROI) Preliminary_Purity->Mass_Balance Assign_Potency Assign Certified Potency Chromatographic_Purity->Assign_Potency Thermal_Purity->Assign_Potency Absolute_Potency->Assign_Potency Mass_Balance->Assign_Potency CoA_Generation Generate Certificate of Analysis Assign_Potency->CoA_Generation Stability_Study Initiate Stability Study CoA_Generation->Stability_Study

Caption: Workflow for establishing a chemical reference standard.

Orthogonal Methods for Purity and Potency: A Comparative Analysis

Relying on a single analytical technique for purity determination can be insufficient. Orthogonal methods, which measure the same attribute using different underlying principles, provide a much stronger validation package.[8] For this compound, we will compare a primary chromatographic method (HPLC) with two powerful, non-chromatographic techniques: Quantitative NMR (qNMR) and Differential Scanning Calorimetry (DSC).

Technique Principle Primary Use Advantages Limitations
HPLC-UV Chromatographic separation based on polarity, followed by UV detection.Purity (relative area %), Impurity ProfilingHigh sensitivity for UV-active impurities, excellent for resolving related substances.Requires a reference standard for quantitation, response factors can vary between analyte and impurities.
qNMR Signal intensity is directly proportional to the number of nuclei.Potency (absolute mass fraction)Primary analytical method, does not require a specific standard of the analyte, provides structural confirmation simultaneously.[9][10][11]Lower sensitivity than HPLC, requires a certified internal standard, higher initial instrument cost.
DSC Measures heat flow into a sample during a controlled temperature program.Purity (mole %)Determines absolute purity without a standard, fast screening method.[12][13][14]Only applicable to crystalline solids (>98.5% pure), assumes eutectic behavior of impurities.[15][16]

Experimental Protocols & Data Interpretation

Identity Confirmation

Before purity is assessed, the identity of the candidate material must be unequivocally confirmed.

  • ¹H and ¹³C NMR Spectroscopy: Provides the definitive structural fingerprint of the molecule. The spectra should be fully assigned to confirm the connectivity of all atoms.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution MS (HRMS) provides the elemental composition, adding a high degree of confidence.[17]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., C=O stretch of the ketone, aromatic C-H bonds of the indole ring).

Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity assessment, providing a high-resolution separation of the main component from process-related impurities and degradants. The validation of the analytical procedure must be conducted in accordance with ICH Q2(R1) guidelines.[18][19][20][21]

Experimental Protocol: HPLC-UV Purity Method

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is well-suited for the moderate polarity of the indole derivative.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure good peak shape. A typical gradient might run from 30% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection Wavelength: Monitor at a wavelength where the analyte and expected impurities have significant absorbance (e.g., 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the standard in a suitable diluent (e.g., acetonitrile/water) to a concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the sample and integrate all peaks. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Causality: A gradient elution is chosen to ensure that both more polar and less polar impurities can be eluted and detected within a reasonable run time. The use of a C18 column is based on the hydrophobic nature of the indole ring system.

Absolute Potency by Quantitative NMR (qNMR)

qNMR is a primary ratio method that determines the absolute purity or potency of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[9][11] This technique is powerful because it is independent of the analyte's own response factor and does not require a pre-existing, characterized standard of the same compound.[10][22][23]

Experimental Protocol: ¹H-qNMR Potency Assay

  • Instrumentation: High-field NMR spectrometer (≥400 MHz) with high signal-to-noise performance.

  • Internal Standard (IS): Select a certified internal standard (e.g., maleic acid, dimethyl sulfone) with high purity, stability, and signals that do not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the this compound candidate standard into a vial.

    • Accurately weigh a similar mass of the chosen internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters: a long relaxation delay (e.g., 5 times the longest T1 of interest) and a 90° pulse angle to ensure full signal recovery between scans.

  • Data Processing & Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, unique signal for the analyte (e.g., the N-methyl singlet) and a signal for the internal standard.

    • Calculate the potency (P) using the following formula:

    Panalyte (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Trustworthiness: The accuracy of qNMR is directly traceable to the certified purity of the internal standard and the precision of the weighings.[11] The choice of non-overlapping signals and quantitative acquisition parameters are critical self-validating steps within the protocol.

Purity by Differential Scanning Calorimetry (DSC)

DSC determines the purity of a crystalline substance by measuring the depression of its melting point, a colligative property.[13] According to the van't Hoff equation, impurities broaden and lower the melting range of a pure substance.[12][14]

Experimental Protocol: DSC Purity Determination

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Crimp 1-3 mg of the crystalline sample into an aluminum pan. A pierced lid may be used to allow volatile impurities to escape if only non-volatile impurity content is desired.[13]

  • Thermal Program: Heat the sample at a slow, constant rate (e.g., 0.5–2 °C/min) through its melting transition.

  • Data Analysis: The instrument software calculates the mole percent purity by analyzing the shape of the melting endotherm based on the van't Hoff equation.

Causality: A slow heating rate is essential to maintain thermal equilibrium within the sample, which is a key assumption of the purity calculation. This method is orthogonal to chromatography as it is based on a thermodynamic property rather than chemical separation.

Integrating Data for Final Potency Assignment

The final certified potency of a reference standard is typically determined using a mass balance approach, where the contributions from all orthogonal analytical tests are combined.

Potency_Calculation cluster_impurities Impurity Subtractions Potency Assigned Potency (%) qNMR_Result Orthogonal Check: Potency by qNMR Potency->qNMR_Result Compare & Verify Hundred 100% Hundred->Potency - HPLC_Imp Chromatographic Impurities (from HPLC Area %) HPLC_Imp->Potency Water Water Content (from Karl Fischer) Water->Potency Res_Solv Residual Solvents (from GC-HS) Res_Solv->Potency Non_Vol Non-Volatile Residue (from TGA/ROI) Non_Vol->Potency

Caption: Logic for calculating assigned potency via mass balance.

The potency is calculated as:

Potency (%) = (100% - % Chromatographic Impurities - % Water - % Residual Solvents - % Non-Volatile Residue) * Assay

The result from the qNMR analysis serves as a powerful, independent verification of the value obtained through the mass balance approach. A strong agreement between these two methods provides very high confidence in the certified value.[24][25][26]

Conclusion

Establishing a reference standard for this compound is a rigorous process that demands a multi-technique, orthogonal approach. A strategy combining high-resolution HPLC for impurity profiling with absolute methods like qNMR and DSC for potency and purity confirmation provides a scientifically sound and defensible characterization package. This guide outlines the critical experimental comparisons and logical framework necessary to produce a reference standard suitable for the exacting requirements of pharmaceutical research and development, grounded in the principles of international regulatory guidelines.[18][27]

References

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative ¹H NMR: development and potential of a method for natural products analysis. Journal of Natural Products, 75(4), 834–851. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2000). Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. ICH. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • Bruker Corporation. (n.d.). Quantitative NMR Assays (qNMR). Bruker. Available at: [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. TA Instruments. Available at: [Link]

  • World Health Organization. (2007). General guidelines for the establishment, maintenance and distribution of chemical reference substances (Annex 3). WHO Technical Report Series, No. 943. Available at: [Link]

  • Mettler Toledo. (1999). DSC purity determination. UserCom 10. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass. Available at: [Link]

  • MRIGlobal. (n.d.). Four Keys to Reference Standard Management. MRIGlobal. Available at: [Link]

  • Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions? Spectroscopy Online. Available at: [Link]

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A Comparative Guide to the Bioactivity of 1-(1-Methyl-1H-indol-5-yl)ethanone and Known Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Its ability to mimic the amino acid tryptophan allows indole derivatives to interact with a diverse range of biological targets, leading to applications in oncology, neurodegenerative diseases, and inflammatory conditions. This guide provides a comparative analysis of the potential bioactivity of 1-(1-Methyl-1H-indol-5-yl)ethanone , a specific indole derivative, against well-characterized inhibitors of key enzymatic targets.

While direct experimental bioactivity data for this compound is not extensively available in the public domain, the known activities of structurally similar indole-containing molecules provide a strong basis for predicting its potential therapeutic applications. This guide will, therefore, extrapolate the likely bioactivity of this compound based on the established profiles of its analogs and compare it to the performance of known inhibitors in three key areas: tubulin polymerization, cyclooxygenase (COX) inhibition, and cholinesterase inhibition.

Comparative Bioactivity Analysis

Based on the activities of structurally related compounds, this compound is hypothesized to interact with several key enzyme systems. This section will compare its potential inhibitory profile with that of established drugs targeting these enzymes.

Tubulin Polymerization Inhibition: A Strategy in Cancer Chemotherapy

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. Many indole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[1]

Given that derivatives of N-((1-methyl-1H-indol-3-yl)methyl)acetamide have demonstrated significant tubulin polymerization inhibitory activity, it is plausible that this compound could exhibit similar properties.[2] A comparison with known tubulin inhibitors is presented below.

Table 1: Comparative Activity of Tubulin Polymerization Inhibitors

CompoundTargetIC50 ValueReference
This compound Tubulin (Hypothesized)Data not available-
ColchicineTubulin~1-5 µM (cell-based assays)
VinblastineTubulin~1-10 nM (cell-based assays)[3]
VincristineTubulin~2-20 nM (cell-based assays)[4]

The causality behind this experimental focus lies in the frequent observation that the indole scaffold can mimic the structural features of natural tubulin-binding agents. The presence of the N-methyl group and the acetyl moiety on the indole ring of this compound could influence its binding affinity to the colchicine site, potentially through hydrophobic and hydrogen bonding interactions.

Experimental Protocol: Tubulin Polymerization Assay

A self-validating system to assess tubulin polymerization inhibition can be established as follows:

  • Reagent Preparation:

    • Purified bovine brain tubulin (>99% pure) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

    • GTP stock solution (100 mM).

    • Test compounds (this compound and known inhibitors) are dissolved in DMSO to create a concentration series.

  • Assay Procedure:

    • Tubulin is pre-incubated with the test compounds or vehicle (DMSO) on ice for 15 minutes to allow for binding.

    • The mixture is transferred to a pre-warmed 96-well plate.

    • Polymerization is initiated by the addition of GTP to a final concentration of 1 mM and incubation at 37°C.

    • The increase in absorbance at 340 nm, corresponding to microtubule formation, is monitored over time using a plate reader.

  • Data Analysis:

    • The rate of polymerization is determined from the linear phase of the absorbance curve.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Diagram 1: Simplified Tubulin Polymerization Inhibition Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis tubulin Purified Tubulin incubation Pre-incubation (on ice) tubulin->incubation compounds Test Compounds compounds->incubation polymerization Initiate Polymerization (37°C, +GTP) incubation->polymerization measurement Measure Absorbance (340 nm) polymerization->measurement ic50 Calculate IC50 measurement->ic50

Caption: Workflow for assessing tubulin polymerization inhibition.

Cyclooxygenase (COX) Inhibition: Targeting Inflammation and Pain

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. Inhibition of COX-1 and COX-2 is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). Several indole-containing compounds, most notably indomethacin, are potent COX inhibitors.[5] Recent studies have also explored derivatives of 1-(1H-indol-1-yl)ethanone as selective COX-2 inhibitors.[6] This suggests a potential anti-inflammatory role for this compound.

Table 2: Comparative Activity of COX Inhibitors

CompoundTarget(s)IC50 Value (COX-1)IC50 Value (COX-2)Reference
This compound COX-1/COX-2 (Hypothesized)Data not availableData not available-
IndomethacinCOX-1/COX-2~0.1 µg/mL~5 µg/mL[7]
CelecoxibCOX-2~15 µM~0.04 µM[8]

The rationale for investigating COX inhibition stems from the structural similarities between the indole core and the active sites of COX enzymes. The electronic properties and steric bulk of the substituents on the indole ring can modulate the selectivity and potency of inhibition.

Experimental Protocol: COX Inhibition Assay (Cell-Free)

A reliable method to determine COX-1 and COX-2 inhibition is as follows:

  • Enzyme and Substrate Preparation:

    • Recombinant human COX-1 and COX-2 enzymes are used.

    • Arachidonic acid is prepared as the substrate.

  • Assay Procedure:

    • The enzymes are pre-incubated with various concentrations of the test compounds or vehicle in a suitable buffer.

    • The reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a defined time at 37°C.

    • The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • The percentage of COX inhibition is calculated relative to the vehicle control.

    • IC50 values are determined by non-linear regression analysis.

Diagram 2: COX Signaling Pathway and Inhibition

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitors This compound (Hypothesized) Indomethacin, Celecoxib Inhibitors->COX

Caption: Inhibition of the COX pathway by NSAIDs.

Cholinesterase Inhibition: A Therapeutic Avenue for Alzheimer's Disease

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease. The indole scaffold is present in several cholinesterase inhibitors, and its derivatives are actively being investigated for this purpose.[9]

Table 3: Comparative Activity of Cholinesterase Inhibitors

CompoundTarget(s)IC50 Value (AChE)IC50 Value (BuChE)Reference
This compound AChE/BuChE (Hypothesized)Data not availableData not available-
DonepezilAChE~5-10 nM~3-7 µM[10][11]
GalantamineAChE/BuChE~0.5-1.5 µM~5-15 µM[12]

The structural basis for this potential activity lies in the ability of the indole ring to engage in π-π stacking interactions within the active site gorge of cholinesterases, while the side chain can interact with peripheral anionic sites.

Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

This colorimetric assay is a standard method for measuring cholinesterase activity:

  • Reagent Preparation:

    • AChE (from electric eel) or BuChE (from equine serum).

    • Acetylthiocholine (ATCh) or butyrylthiocholine (BTCh) as the substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Test compounds dissolved in a suitable buffer.

  • Assay Procedure:

    • The enzyme is pre-incubated with the test compound or vehicle.

    • DTNB and the substrate are added to initiate the reaction.

    • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

    • The change in absorbance at 412 nm is measured over time.

  • Data Analysis:

    • The rate of reaction is proportional to the enzyme activity.

    • IC50 values are calculated from the dose-response curves.

Conclusion and Future Directions

While direct experimental evidence for the bioactivity of this compound is currently limited, the extensive body of research on structurally related indole derivatives provides a strong rationale for investigating its potential as an inhibitor of tubulin polymerization, cyclooxygenase, and cholinesterase. The comparative analysis presented in this guide highlights the potential for this compound to be active in the micromolar to nanomolar range against these targets.

Further research, employing the standardized experimental protocols outlined herein, is essential to definitively characterize the bioactivity and therapeutic potential of this compound. Such studies will not only elucidate the specific mechanism of action of this compound but also contribute to the broader understanding of the structure-activity relationships of indole-based enzyme inhibitors, paving the way for the development of novel therapeutics.

References

  • Chan, C. C., Boyce, S., Brideau, C., Charleson, S., Cromlish, W., Ethier, D., ... & Riendeau, D. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. Journal of Pharmacology and Experimental Therapeutics, 290(2), 551-560.
  • Tho, T. M., An, T. N. B., Luyen, H. T. T., & Van, T. T. T. (2020). IC50 values for acetylcholinesterase and butyrylcholinesterase.
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  • Ferreira, P. M., de Fátima, Â., & Gouvêa, I. P. (2018). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Molecules, 23(10), 2673.
  • [Reference for Donepezil IC50]
  • [Reference for 1-(5-Methyl-1H-indol-3-yl)
  • Kawabata, T., Ukai, Y., & Tani, Y. (1999). Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. Clinical neuropharmacology, 22(4), 226-231.
  • [Reference for Indanone Deriv
  • National Library of Medicine. (n.d.). Half-maximal inhibitory concentration (IC50) values of TCD and colchicine, indicating their cytotoxic effects in hepatocellular carcinoma (HCC) cell lines. NLM Dataset Catalog. Retrieved from [Link]

  • Kumar, A., Kumar, D., Porwal, M., & Mishra, A. K. (2023). Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Letters in Drug Design & Discovery, 20(10), 1569-1584.
  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (2021). RSC Advances, 11(45), 28209-28218.
  • [Reference for 1-(1H-Indol-5-yl)
  • [Reference for 1-(1-methyl-1H-indol-3-yl)
  • [Reference for 1-indanones - General]
  • Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2012). An overview of tubulin inhibitors that interact with the colchicine binding site. Pharmaceutical research, 29(11), 2943–2971.
  • [Reference for 1-(1-Methyl-1H-indol-7-yl)
  • [Reference for ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methyl-1-piperazinyl)
  • Etienne-Grimaldi, M. C., Fischel, J. L., Formento, J. L., & Milano, G. (2003). IC 50 values of vinca alkaloids for P388 vinorelbine-sensitive and -resistant cell lines. Anti-cancer drugs, 14(3), 253-257.
  • [Reference for Colchicine IC50]
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  • [Reference for COX Enzyme Selectivity]
  • [Reference for 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors]
  • [Reference for 1-(1H-indol-1-yl)
  • [Reference for N
  • [Reference for COX-1/COX-2 IC50 Values]
  • [Reference for Cholinesterase Inhibitors Pharmacokinetics]
  • [Reference for 1-(1-Methyl-1H-indol-3-yl)ethanone - PubChem]
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  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (2021). RSC Advances, 11(45), 28209-28218.
  • [Reference for Tubulin-Interactive N
  • [Reference for COX-2 Inhibitors Molecular Modeling]
  • [Reference for Selective COX-2 Inhibitors Review]
  • [Reference for ChEMBL D
  • [Reference for 1-(1H-Indol-5-yl)ethanone - ECHEMI]
  • [Reference for COX-1/COX-2 Inhibition IC50 Values]
  • [Reference for Anti-Cholinesterase Activity of N
  • [Reference for Pyrazole-Indole Hybrids]
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  • [Reference for Indole-piperazine Deriv
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The Evolving Landscape of Indole-Based Therapeutics: A Comparative Guide to the Structure-Activity Relationship of 1-(1-Methyl-1H-indol-5-yl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of drug discovery, the indole scaffold stands as a privileged structure, forming the backbone of numerous natural products and synthetic molecules with significant therapeutic potential.[1][2] Its inherent versatility allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties to target a diverse array of biological pathways. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a specific class of indole derivatives: 1-(1-methyl-1H-indol-5-yl)ethanone analogs. By examining the impact of structural modifications on biological activity, we aim to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of novel therapeutics.

The indole core is a key pharmacophore in a multitude of bioactive compounds, including those with anticancer, anti-inflammatory, and antiviral activities.[3][4][5] The this compound scaffold, in particular, has emerged as a promising starting point for the development of potent and selective inhibitors for various protein targets. This guide will delve into the critical structural motifs of these analogs, comparing their performance against different biological targets and providing the experimental context necessary to understand the underlying principles of their activity.

Comparative Analysis of Structural Modifications

The biological activity of this compound analogs can be systematically modulated by chemical alterations at several key positions: the indole nitrogen, the acetyl group at the 5-position, and various positions on the indole ring itself. Understanding the impact of these modifications is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

The Significance of the Indole N1-Methyl Group

The methylation of the indole nitrogen at the N1 position serves a crucial role in modulating the compound's physicochemical and pharmacological properties. The methyl group can influence the molecule's planarity, lipophilicity, and its ability to engage in hydrogen bonding. In many instances, N-methylation prevents the formation of hydrogen bonds with the target protein, which can be either beneficial or detrimental to binding affinity depending on the specific active site architecture. Furthermore, this modification can protect the indole from metabolic degradation, thereby improving its in vivo stability.

Bioisosteric Replacement of the 5-Acetyl Group

The acetyl group at the 5-position is a key feature of this analog series and a primary site for modification. Its carbonyl oxygen often acts as a hydrogen bond acceptor, anchoring the ligand within the binding pocket of the target protein. However, to improve properties such as solubility, metabolic stability, or to explore alternative binding interactions, the acetyl group can be replaced with various bioisosteres.

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the properties of a lead compound while retaining its primary biological activity.[6][7] For the 5-acetyl group, potential bioisosteric replacements include, but are not limited to:

  • Oxadiazoles and Triazoles: These five-membered heterocyclic rings can mimic the hydrogen bonding capabilities of the acetyl group while offering altered electronic and steric profiles.[8]

  • Acylsulfonamides: This functional group can also serve as a bioisostere for carboxylic acids and potentially for the acetyl group, offering different hydrogen bonding patterns and physicochemical properties.[9]

  • Pyrazoles: The introduction of a pyrazole moiety can lead to potent tubulin polymerization inhibitors, demonstrating the significant impact of replacing the acetyl group with a more complex heterocyclic system.[10][11]

The choice of bioisostere will be dictated by the specific target and the desired pharmacological profile.

Substitution on the Indole Ring

Substitution at other positions of the indole ring (e.g., C2, C3, C4, C6, and C7) provides another avenue for optimizing the activity of this compound analogs. These modifications can influence the molecule's electronics, sterics, and ability to form additional interactions with the target protein. For instance, the introduction of bulky hydrophobic groups can enhance binding to hydrophobic pockets within the active site, while the addition of polar functional groups can improve solubility and facilitate the formation of new hydrogen bonds.

The following table summarizes the general structure-activity relationships for this class of compounds, drawing on principles observed in broader studies of indole-based inhibitors.

Modification Site Modification General Effect on Activity Rationale/Supporting Evidence
Indole N1 MethylationCan increase metabolic stability and modulate binding affinity.Prevents N-H hydrogen bonding, alters planarity and lipophilicity.
C5-Position Acetyl GroupKey hydrogen bond acceptor.The carbonyl oxygen is a critical interaction point for many targets.
Bioisosteric Replacement (e.g., oxadiazole, triazole, pyrazole)Can improve potency, selectivity, and pharmacokinetic properties.Offers alternative hydrogen bonding patterns and physicochemical characteristics.[8][10][11]
Indole Ring (C2, C3, C4, C6, C7) Introduction of various substituentsFine-tunes potency and selectivity.Can introduce new interactions (hydrophobic, hydrogen bonding) with the target protein.[12]

Potential Biological Targets and Comparative Efficacy

Based on the broader class of indole-containing molecules, this compound analogs have the potential to target a range of proteins implicated in various diseases. The specific modifications discussed above will determine the selectivity and potency for each target.

  • Protein Kinases: The indole scaffold is a common feature in many kinase inhibitors.[12] Modifications to the this compound core could yield potent inhibitors of kinases such as MK2, which are involved in inflammatory responses.

  • Tubulin: Indole derivatives are well-established as inhibitors of tubulin polymerization, a key target in cancer chemotherapy.[1][2][3] By analogy, appropriately substituted this compound analogs could exhibit potent anti-proliferative activity.

  • Bromodomains: Recent studies have identified 1-(1H-indol-1-yl)ethanone derivatives as inhibitors of the CBP/EP300 bromodomain, a target in oncology.[13] This suggests that the 1-methyl-1H-indol-5-yl)ethanone scaffold could also be a promising starting point for developing bromodomain inhibitors.

  • Cyclooxygenase (COX) Enzymes: Indole-based structures, such as indomethacin, are known inhibitors of COX enzymes.[4] The this compound core could be adapted to selectively target COX-2, a key enzyme in inflammation.

The following diagram illustrates the general workflow for the design and evaluation of these analogs.

SAR_Workflow Workflow for SAR Studies of this compound Analogs cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Optimization Start This compound Scaffold Mod_N1 N1-Position Modification Start->Mod_N1 Mod_C5 C5-Acetyl Modification (Bioisosteric Replacement) Start->Mod_C5 Mod_Ring Indole Ring Substitution Start->Mod_Ring Synthesis Chemical Synthesis of Analogs Mod_N1->Synthesis Mod_C5->Synthesis Mod_Ring->Synthesis Screening Primary Biological Screening (e.g., Enzyme Assays) Synthesis->Screening Potency Determination of Potency (IC50/EC50) Screening->Potency Selectivity Selectivity Profiling (Against related targets) Potency->Selectivity Cell_Assays Cell-Based Assays (e.g., Anti-proliferative, Anti-inflammatory) Selectivity->Cell_Assays SAR_Analysis Structure-Activity Relationship Analysis Cell_Assays->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt New_Analogs Design of New Analogs Lead_Opt->New_Analogs New_Analogs->Synthesis

Caption: A generalized workflow for the design, synthesis, and evaluation of this compound analogs to establish structure-activity relationships.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and robust experimental protocols are essential. The following provides an overview of key methodologies.

General Synthesis of this compound Analogs

A common synthetic route to access these analogs involves the Friedel-Crafts acylation of 1-methylindole, followed by further modifications.

Step 1: N-methylation of Indole

  • To a solution of indole in a suitable aprotic solvent (e.g., DMF, THF), add a base such as sodium hydride (NaH) at 0 °C.

  • Stir the mixture for 30 minutes to allow for the deprotonation of the indole nitrogen.

  • Add methyl iodide (CH₃I) dropwise and allow the reaction to warm to room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to obtain 1-methylindole.

Step 2: Friedel-Crafts Acylation at C5

  • In a separate flask, form the Vilsmeier-Haack reagent or use a pre-formed acylating agent (e.g., acetyl chloride with a Lewis acid like AlCl₃). For selective C5-acylation, specific reaction conditions may be required.

  • Add the 1-methylindole to the acylating agent at a controlled temperature.

  • Stir the reaction until completion, as monitored by TLC.

  • Carefully quench the reaction with ice-water and extract the product.

  • Purify the resulting this compound by recrystallization or column chromatography.

Step 3: Further Derivatization

  • Bioisosteric Replacement of the Acetyl Group: This can be achieved through various multi-step synthetic sequences starting from the 5-acetylindole or a corresponding 5-carboxyindole intermediate.

  • Indole Ring Substitution: Functionalization of the indole ring can be accomplished through electrophilic aromatic substitution reactions (e.g., halogenation, nitration) on the this compound core, followed by further transformations.

In Vitro Biological Assays

The choice of biological assay is dependent on the intended target. Below are representative protocols for common target classes.

Kinase Inhibition Assay (e.g., for MK2)

  • Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP in an appropriate buffer.

  • Add the test compounds at various concentrations.

  • Incubate the reaction at a specific temperature for a set period.

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer - TR-FRET).

  • Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Tubulin Polymerization Assay

  • Prepare a solution of purified tubulin in a polymerization buffer.

  • Add the test compounds at various concentrations.

  • Initiate polymerization by raising the temperature to 37 °C.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

  • Determine the IC50 value for the inhibition of tubulin polymerization.

Cell Proliferation Assay (e.g., MTT Assay)

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

  • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

The following diagram outlines the experimental workflow for evaluating the biological activity of the synthesized analogs.

Experimental_Workflow Experimental Workflow for Biological Evaluation cluster_synthesis Synthesis cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_data Data Analysis Compound_Library Synthesized Analog Library Target_Assay Target-Based Assays (e.g., Kinase, Tubulin) Compound_Library->Target_Assay IC50_Determination IC50 Determination Target_Assay->IC50_Determination Cell_Proliferation Cell Proliferation Assay (e.g., MTT) IC50_Determination->Cell_Proliferation SAR_Conclusion SAR Conclusions IC50_Determination->SAR_Conclusion Mechanism_Study Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis) Cell_Proliferation->Mechanism_Study Mechanism_Study->SAR_Conclusion

Caption: A schematic representation of the experimental workflow for the biological evaluation of this compound analogs.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutics targeting a range of diseases. A systematic approach to modifying this core structure, guided by the principles of structure-activity relationships, is crucial for optimizing potency, selectivity, and drug-like properties. The strategic use of bioisosteric replacements for the 5-acetyl group and targeted substitutions on the indole ring are key strategies for generating diverse chemical libraries with a high potential for identifying clinical candidates.

Future research in this area should focus on integrating computational modeling and structural biology with synthetic chemistry to enable a more predictive and efficient drug design process. The exploration of novel bioisosteres and the development of synthetic methodologies to access a wider range of substituted indole analogs will continue to be important areas of investigation. By leveraging the insights gained from comprehensive SAR studies, the scientific community can unlock the full therapeutic potential of this privileged chemical scaffold.

References

  • Xiong, Z., et al. (2008). Synthesis and SAR studies of indole-based MK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 1994-9. Available at: [Link]

  • MDPI. (n.d.). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PubMed Central. Available at: [Link]

  • Sci-Hub. (n.d.). Synthesis, biological evaluation and molecular docking studies of novel 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindol derivatives as potential tubulin assembling inhibitors. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, biological evaluation and molecular docking studies of novel 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindol derivatives as potential tubulin assembling inhibitors. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Bioisosteres of Indomethacin as Inhibitors of Aldo-Keto Reductase 1C3. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Bioisosteric replacement of the sulphur or carbonyl group (X) of compound 5 with the 2-propen-1-one system (drawn in red) of chalcone 1 furnished a new class of indole-based chalcone conjugates of type A. Available at: [Link]

  • Bentham Science. (n.d.). Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Bentham Science Publishers. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1-(5-((9H-Carbazol-9-yl) Methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone. International Journal of Pharmaceutical Sciences and Research, 9(5), 2051-2057. Available at: [Link]

Sources

Confirming the Identity of 1-(1-Methyl-1H-indol-5-yl)ethanone: A Comparative Guide to High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor. In the synthesis and characterization of novel compounds, establishing the correct molecular formula and structure is paramount. This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) for the identity confirmation of the small molecule, 1-(1-Methyl-1H-indol-5-yl)ethanone. It further contextualizes the power of HRMS by comparing it with two other powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

The Subject of Our Investigation: this compound

This compound is an indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Accurate characterization of such molecules is therefore of significant interest.

Key Chemical Properties:

PropertyValueSource
Chemical FormulaC₁₁H₁₁NO[1]
Nominal Mass173 g/mol [1]
Monoisotopic Mass 173.084064 Da [2]

The distinction between nominal mass and monoisotopic mass is critical. While nominal mass represents the integer mass of the most abundant isotopes of the constituent elements, the monoisotopic mass is the exact mass of the molecule calculated using the mass of the most abundant isotope of each element. It is this precise value that High-Resolution Mass Spectrometry leverages for confident identification.

The Gold Standard: High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with high precision and accuracy.[3] This capability allows for the determination of the elemental composition of a molecule, providing a high degree of confidence in its identity. For small molecules like this compound, HRMS is an indispensable tool.[4]

The Causality Behind the Choice: Why HRMS?

The primary reason for employing HRMS in identity confirmation lies in its ability to provide an unambiguous elemental formula. A low-resolution mass spectrometer might yield a molecular ion peak at m/z 173, but numerous chemical formulas could correspond to this nominal mass. HRMS, by measuring the m/z to several decimal places, drastically narrows down the possibilities to a single, unique elemental composition.

For this compound, the theoretical exact mass of the protonated molecule ([M+H]⁺) is 174.09134. An HRMS instrument can measure this with a mass accuracy of typically less than 5 parts per million (ppm), providing strong evidence for the C₁₁H₁₁NO formula.

Experimental Workflow for HRMS Analysis

The following diagram outlines a typical workflow for the HRMS analysis of a small molecule like this compound.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data_processing Data Processing & Confirmation Sample 1. Pure Sample (~1 mg) Dissolution 2. Dissolve in HPLC-grade acetonitrile/methanol Sample->Dissolution Dilution 3. Dilute to 1-50 µM Dissolution->Dilution Acidification 4. Add 0.1% formic acid (for positive ion mode) Dilution->Acidification Infusion 5. Direct infusion into ESI source Acidification->Infusion Ionization 6. Electrospray Ionization (Positive Mode) Infusion->Ionization MassAnalysis 7. Mass Analysis (e.g., Orbitrap, TOF) Ionization->MassAnalysis Detection 8. Detection MassAnalysis->Detection Spectrum 9. Obtain High-Resolution Mass Spectrum Detection->Spectrum MassExtraction 10. Extract accurate mass of [M+H]⁺ ion Spectrum->MassExtraction FormulaDetermination 11. Elemental Formula Determination (within 5 ppm) MassExtraction->FormulaDetermination Fragmentation 12. (Optional) MS/MS Fragmentation Analysis FormulaDetermination->Fragmentation

Caption: A typical workflow for HRMS analysis of a small molecule.

Detailed Experimental Protocol

1. Sample Preparation:

  • Ensure the sample of this compound is of high purity. Impurities can interfere with ionization and complicate the resulting spectrum.

  • Accurately weigh approximately 1 mg of the compound.

  • Dissolve the sample in a high-purity solvent such as HPLC-grade acetonitrile or methanol to create a stock solution.

  • From the stock solution, prepare a working solution with a concentration in the range of 1 to 50 µM.[4]

  • For analysis in positive ion mode, which is common for nitrogen-containing compounds, acidify the working solution with 0.1% formic acid to promote protonation ([M+H]⁺).

2. HRMS Instrument Parameters (Example using an Orbitrap Mass Spectrometer):

  • Ionization Source: Electrospray Ionization (ESI)

  • Ionization Mode: Positive

  • Infusion Flow Rate: 5-10 µL/min

  • Capillary Voltage: 3.5 kV

  • Capillary Temperature: 275 °C

  • Mass Analyzer: Orbitrap

  • Resolution: 120,000 FWHM (Full Width at Half Maximum)

  • Scan Range: m/z 100-500

3. Data Analysis and Interpretation:

  • The primary goal is to observe the protonated molecular ion, [C₁₁H₁₁NO + H]⁺, at a measured m/z that closely matches the theoretical exact mass of 174.09134.

  • The mass accuracy is calculated using the following formula: Mass Accuracy (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

  • A mass accuracy of less than 5 ppm provides high confidence in the assigned elemental formula.

Expected HRMS Data for this compound:

Ion SpeciesTheoretical Exact Mass (m/z)Expected Measured Mass (m/z) (within 5 ppm)
[M+H]⁺174.09134174.09047 - 174.09221
[M+Na]⁺196.07329196.07231 - 196.07427

Fragmentation Analysis (MS/MS): A Deeper Dive into Structure

Further structural confirmation can be achieved through tandem mass spectrometry (MS/MS). In this technique, the ion of interest (in this case, the [M+H]⁺ ion at m/z 174.09134) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide information about the molecule's structure.

For indole alkaloids, characteristic fragmentation patterns are often observed.[5] For this compound, one might expect to see fragments corresponding to the loss of the acetyl group or cleavages within the indole ring.

Fragmentation_Pathway Parent [C₁₁H₁₁NO + H]⁺ m/z = 174.09134 Fragment1 Loss of CH₂CO (ketene) Parent->Fragment1 Fragment2 Loss of C₂H₃O• (acetyl radical) Parent->Fragment2 Product1 [C₉H₉N + H]⁺ m/z = 132.08078 Fragment1->Product1 Product2 [C₉H₈N]⁺ m/z = 130.06513 Fragment2->Product2

Caption: Plausible fragmentation pathways for protonated this compound.

Comparative Analysis: HRMS vs. Other Structural Elucidation Techniques

While HRMS provides the elemental composition, it does not directly reveal the connectivity of the atoms. For complete structural elucidation, other techniques are often employed in conjunction with HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. It provides information about the chemical environment of each nucleus (typically ¹H and ¹³C), allowing for the deduction of the molecular skeleton and the relative positions of functional groups.

Comparison Table:

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Elemental Composition (Molecular Formula)Atomic Connectivity (Molecular Structure)
Sensitivity Very high (picomole to femtomole range)Lower (micromole to nanomole range)
Sample Requirement Micrograms or lessMilligrams
Analysis Time Fast (minutes per sample)Slower (minutes to hours per experiment)
Isomer Differentiation Limited (can distinguish based on fragmentation)Excellent (distinguishes constitutional isomers and stereoisomers)

For this compound, ¹H and ¹³C NMR would be used to confirm the substitution pattern on the indole ring and the presence of the methyl and acetyl groups.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise bond lengths, bond angles, and the overall conformation of the molecule.

Comparison Table:

FeatureHigh-Resolution Mass Spectrometry (HRMS)X-ray Crystallography
Primary Information Elemental Composition3D Molecular Structure (in solid state)
Sample Requirement Small amount, solubleRequires a high-quality single crystal
State of Matter Solution/Gas phaseSolid state
Success Rate HighDependent on the ability to grow suitable crystals
Information on Dynamics LimitedProvides a static picture of the molecule

Obtaining a crystal structure of this compound would provide unequivocal proof of its structure, including the planarity of the indole ring and the orientation of the acetyl group.

Conclusion: A Synergistic Approach to Identity Confirmation

High-Resolution Mass Spectrometry is a rapid, sensitive, and highly accurate technique for confirming the elemental composition of a small molecule like this compound. Its ability to provide an exact mass measurement to within a few parts per million is a cornerstone of modern chemical analysis.

However, for complete and unambiguous structural elucidation, a synergistic approach is often the most robust. The elemental formula from HRMS, combined with the detailed connectivity information from NMR and, when possible, the definitive 3D structure from X-ray crystallography, provides an unassailable confirmation of a molecule's identity. This multi-technique approach embodies the principles of scientific integrity and ensures the reliability of data in research and development.

References

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A Senior Application Scientist's Guide to Assessing the Batch-to-Batch Variability of Synthetic 1-(1-Methyl-1H-indol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Intermediate Consistency

In the intricate process of drug development and manufacturing, the quality of the final Active Pharmaceutical Ingredient (API) is inextricably linked to the quality of its precursors. 1-(1-Methyl-1H-indol-5-yl)ethanone is a key synthetic intermediate in the production of various pharmacologically active molecules. Its purity, impurity profile, and physicochemical properties directly influence the downstream processability, yield, and, most importantly, the safety and efficacy of the final drug product.

Batch-to-batch consistency of this intermediate is not merely a quality control metric; it is a strategic necessity that ensures a reproducible and robust manufacturing process.[1] Subtle variations between batches, even if each batch meets its individual specification, can accumulate and lead to significant issues in later stages, such as failed API batches, unexpected impurity formation, or altered drug product performance.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess and control the batch-to-batch variability of this compound using a multi-faceted, orthogonal analytical approach.

Defining the Quality Profile: Critical Quality Attributes (CQAs)

Before any analytical testing, it is essential to define the Critical Quality Attributes (CQAs) for this compound. These are the physical, chemical, biological, or microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For this intermediate, the key CQAs are:

  • Identity: Confirmation of the correct molecular structure.

  • Assay: The quantitative purity or potency of the compound.

  • Impurity Profile: The identity and quantity of organic and inorganic impurities.

  • Residual Solvents: The level of solvents remaining from the synthesis and purification process.

  • Water Content: The amount of water present, which can affect stability and reactivity.

  • Physical Properties: Characteristics such as melting point and polymorphic form, which can impact solubility and dissolution rates.[3][4]

Orthogonal Analytical Approaches for CQA Assessment

A robust assessment of batch variability relies on using multiple, independent (orthogonal) analytical techniques. This strategy ensures that a comprehensive picture of the material's quality is obtained, as no single method can reveal all potential variations.

Identity Confirmation

While routine, identity confirmation is the foundational step. A combination of techniques provides the highest level of assurance.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides an unambiguous fingerprint of the molecular structure. The chemical shifts, coupling constants, and integration of signals in the ¹H NMR spectrum are unique to the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution MS (HRMS) can confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present (e.g., C=O stretch of the ketone, aromatic C-H bonds of the indole).

Purity, Assay, and Impurity Profiling: The Core of Variability Analysis

The impurity profile is often the most sensitive indicator of batch-to-batch variability. The International Council for Harmonisation (ICH) Q3A(R2) guideline provides a framework for the control of impurities in new drug substances, which is a relevant standard to apply to critical intermediates.[5][6][7][8]

Primary Technique: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) with UV detection is the workhorse for purity and assay determination of indole derivatives.[9][10][11]

  • Causality of Method Choice: An RP-HPLC method using a C18 stationary phase is ideal for separating the moderately polar this compound from potential non-polar and more polar impurities. A gradient elution with a mobile phase consisting of acetonitrile and a buffered aqueous solution allows for the effective resolution of a wide range of impurities that may arise from starting materials (e.g., 5-acetylindole), by-products of the N-methylation reaction, or subsequent degradation.[12]

Experimental Protocol: HPLC-UV Method for Purity and Assay

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 30% B

    • 31-40 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~25 mg of the sample and dissolve in 50 mL of 50:50 Acetonitrile:Water diluent.

  • System Suitability (Trustworthiness): Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area of the main compound must be ≤ 2.0%. This validates that the system is performing with adequate precision for the analysis, a key tenet of the ICH Q2(R1) guideline.[13][14][15][16]

  • Calculation: Purity is determined by area normalization. Assay is calculated against a certified reference standard.

Alternative Technique: Quantitative NMR (qNMR)

qNMR is a powerful primary method for determining the assay of a substance without the need for a specific reference standard of the same compound.[17][18][19] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[20]

  • Causality of Method Choice: qNMR provides a truly orthogonal value to HPLC for assay. While HPLC measures purity relative to other UV-active components, qNMR measures the absolute amount of the molecule relative to a highly pure, certified internal standard (e.g., maleic acid). This can reveal discrepancies if non-UV-active impurities are present. The U.S. Pharmacopeia recognizes qNMR as a primary analytical method.[17][21]

Experimental Protocol: qNMR for Assay Determination

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Internal Standard: Certified Maleic Acid.

  • Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh ~20 mg of this compound.

    • Accurately weigh ~10 mg of maleic acid internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d6.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Set a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated (typically 30-60 seconds) to ensure full signal recovery.

    • Acquire at least 16 scans for good signal-to-noise.

  • Processing: Carefully phase and baseline correct the spectrum.

  • Calculation: Integrate a well-resolved, unique proton signal from the analyte (e.g., the N-methyl singlet) and the singlet from maleic acid. The assay is calculated using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std where I=integral, N=number of protons, M=molar mass, m=mass, P=purity of the standard.[20]

Residual Solvents

Solvents used in the manufacturing process are a common source of impurities and variability.[22][23][24] Their levels are strictly controlled by guidelines such as USP <467> and ICH Q3C.[22][23][25]

Primary Technique: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

  • Causality of Method Choice: HS-GC-MS is the gold standard for residual solvent analysis. The headspace technique allows for the analysis of volatile compounds in a solid matrix without dissolving the sample, minimizing interference. GC provides excellent separation of volatile organic compounds, and MS provides positive identification and quantification. This method can easily meet the requirements of USP <467>.[25]

Experimental Protocol: HS-GC-MS for Residual Solvents

  • Instrumentation: GC-MS system equipped with a headspace autosampler.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Carrier Gas: Helium at 1.2 mL/min.

  • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.

  • Headspace Parameters:

    • Oven Temperature: 105°C.

    • Equilibration Time: 20 min.

    • Injection Volume: 1 mL.

  • MS Parameters: Scan mode from 35 to 350 amu.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of Dimethyl sulfoxide (DMSO).

  • Quantification: Calculate against a standard solution containing known amounts of expected solvents (e.g., Tetrahydrofuran, Toluene, Iodomethane) based on the synthetic route.

Water Content

Water can act as a chemical reactant or affect the physical properties of a material.[26] Its accurate determination is crucial.

Primary Technique: Karl Fischer Titration

  • Causality of Method Choice: Karl Fischer (KF) titration is a highly specific and accurate method for determining water content.[27][28][29] Unlike the "Loss on Drying" method, which measures the loss of any volatile component, KF titration is based on a stoichiometric reaction with water, making it the preferred technique in the pharmaceutical industry.[26][29][30] Both volumetric and coulometric methods are available, with coulometric being more sensitive for very low water content (<1%).[27]

Experimental Protocol: Volumetric Karl Fischer Titration

  • Instrumentation: Volumetric Karl Fischer titrator.

  • Reagent: Commercially available two-component Karl Fischer reagents.

  • Solvent: Anhydrous Methanol.

  • Procedure:

    • Standardize the KF reagent using a certified water standard or disodium tartrate dihydrate.

    • Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a dry endpoint.

    • Accurately weigh and add ~150 mg of the sample to the vessel.

    • Titrate to the electrometric endpoint.

  • Calculation: The water content (% w/w) is calculated based on the sample weight, titrant volume, and the predetermined water equivalence factor of the reagent.

Physicochemical Properties

Variations in the manufacturing process can lead to differences in the solid-state properties of the intermediate, which can have profound effects on downstream processing.

Primary Technique: Differential Scanning Calorimetry (DSC)

  • Causality of Method Choice: DSC is a powerful technique for characterizing the melting point, heat of fusion, and polymorphism of a crystalline solid.[3][31] Polymorphs are different crystalline forms of the same compound that can have different stabilities, solubilities, and melting points.[32] Identifying and controlling the polymorphic form is critical for consistent performance.[3]

Experimental Protocol: DSC for Thermal Analysis

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and crimp securely.

  • Method: Heat the sample from 25°C to 200°C at a rate of 10°C/min under a nitrogen purge.

  • Analysis: Determine the onset temperature and peak maximum of the melting endotherm. The presence of multiple melting peaks or recrystallization exotherms can indicate polymorphism or the presence of impurities.[33]

Integrated Batch Comparison Strategy

A systematic approach is required to compare data across multiple batches. The goal is to move beyond simple pass/fail specifications and understand the trends and variability inherent in the process.

Batch_Comparison_Workflow Batch_In Batch_In HPLC HPLC Batch_In->HPLC qNMR qNMR Batch_In->qNMR GCMS GCMS Batch_In->GCMS KF KF Batch_In->KF DSC DSC Batch_In->DSC Compare Compare HPLC->Compare qNMR->Compare GCMS->Compare KF->Compare DSC->Compare Ref_Std Ref_Std Ref_Std->Compare Decision Decision Compare->Decision Accept Accept Decision->Accept Consistent Reject Reject Decision->Reject Inconsistent

Data Interpretation: A Comparative Case Study

To illustrate the process, consider the following data from three hypothetical batches of this compound. Batch A is considered the "golden batch" or reference.

Table 1: Comparison of Purity, Assay, and Water Content

ParameterBatch A (Reference)Batch BBatch CSpecification
HPLC Purity (% Area) 99.85%99.79%99.15%≥ 99.0%
qNMR Assay (% w/w) 99.7%99.6%96.5%≥ 98.0%
Water Content (KF, % w/w) 0.08%0.11%2.95%≤ 0.5%

Table 2: Comparison of Impurity and Residual Solvent Profiles

ParameterBatch A (Reference)Batch BBatch CSpecification
Impurity at RRT 0.85 (%) 0.06%0.12%0.07%≤ 0.15%
Total Impurities (%) 0.15%0.21%0.85%≤ 1.0%
Residual Toluene (ppm) 55 ppm450 ppm60 ppm≤ 890 ppm
Residual THF (ppm) < 50 ppm< 50 ppm< 50 ppm≤ 720 ppm

Table 3: Comparison of Physicochemical Properties

ParameterBatch A (Reference)Batch BBatch CSpecification
DSC Melting Onset (°C) 102.5°C102.3°C101.9°C101 - 104°C
Appearance White Crystalline SolidWhite Crystalline SolidOff-white SolidWhite to Off-white

Analysis:

  • Batch B: This batch meets all specifications. However, it shows a higher level of the impurity at Relative Retention Time (RRT) 0.85 and a significantly higher level of residual toluene compared to the reference batch. While acceptable, this indicates a drift in process control that warrants monitoring in future batches. The consistency is questionable despite meeting the specifications.

  • Batch C: This batch fails on multiple criteria. The qNMR assay is low, and the Karl Fischer analysis reveals a very high water content. The HPLC purity is lower, and the high water content explains the discrepancy between the HPLC purity (which is calculated on a dry basis by area %) and the qNMR assay (which measures the absolute amount of the substance as-is). This batch is clearly inconsistent and should be rejected and investigated.

Conclusion

Assessing the batch-to-batch variability of a critical intermediate like this compound requires a holistic and data-centric approach that extends beyond simple conformance to specifications.[2] By employing a suite of orthogonal analytical techniques—HPLC, qNMR, GC-MS, Karl Fischer, and DSC—and systematically comparing data against a reference standard and historical trends, drug development professionals can gain a deep understanding of their process. This rigorous evaluation is fundamental to ensuring process robustness, minimizing manufacturing risks, and ultimately delivering a safe, effective, and consistent final drug product to patients.

References

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Safety Operating Guide

Definitive Guide to the Proper Disposal of 1-(1-Methyl-1H-indol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(1-Methyl-1H-indol-5-yl)ethanone. As a research chemical, its handling and disposal demand a rigorous adherence to safety protocols and regulatory standards to protect laboratory personnel and the environment. This guide is structured to provide not just procedural instructions, but also the scientific and regulatory rationale behind them, ensuring a deep understanding of best practices for researchers, scientists, and drug development professionals.

Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for this compound is not extensively published, data from closely related indole analogs provide a strong basis for a cautious approach. The structural analog, 1-(1-Methyl-1H-indol-3-yl)ethanone, is classified with significant health hazards.

Based on aggregated GHS information for related compounds, this compound should be handled as a hazardous substance with the potential for significant irritation and acute toxicity.[1]

Table 1: Chemical and Physical Properties

Property Value
Chemical Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol [1]
Appearance Solid (typical for this class of compound)

| CAS Number | 61640-20-8 |

Table 2: Anticipated GHS Hazard Classification (Based on data for structural analogs like the 3-yl isomer)

Hazard Class GHS Category Hazard Statement
Acute Toxicity, Oral Category 3 H301: Toxic if swallowed[1]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[1][2]
Serious Eye Damage/Irritation Category 2 / 2A H319: Causes serious eye irritation[1][2][3]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2] |

Due to these potential hazards, this compound is subject to federal and local regulations for hazardous waste disposal, primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5]

Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle for disposing of this compound is that it must never be disposed of down the drain or in regular trash.[6][7] It must be managed as a regulated hazardous chemical waste from the point of generation to its final destruction.

Step 1: Don Personal Protective Equipment (PPE)

Rationale: The anticipated hazard profile indicates significant risk of skin, eye, and respiratory irritation.[1][2] Proper PPE is the first line of defense against accidental exposure during handling and waste packaging.

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[3][8]

  • Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any tears or punctures before use.

  • Body Protection: A standard laboratory coat is mandatory. For handling larger quantities or during spill cleanup, a chemically resistant apron may be necessary.

Step 2: Waste Segregation and Collection

Rationale: To comply with RCRA regulations and prevent dangerous reactions, hazardous waste must be segregated by compatibility. Combining incompatible chemicals in the same waste container can lead to fire, explosion, or the generation of toxic gases.

  • Pure Compound/Grossly Contaminated Items: Collect any unused or waste this compound, as well as items grossly contaminated with it (e.g., a spatula with visible powder), in a dedicated hazardous waste container.

  • Sharps: Needles, syringes, or razor blades contaminated with the compound must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.

  • Trace Contaminated Items: Items with trace contamination, such as weigh boats, gloves, or paper towels used for cleanup, should also be placed in the designated solid hazardous waste container.

Step 3: Waste Container Selection and Labeling

Rationale: Proper containerization and labeling are EPA requirements that ensure safe storage, transport, and final disposal.[9][10] Clear labeling informs all personnel of the container's contents and associated dangers.

  • Container Type: Use a leak-proof container with a secure, tight-fitting lid that is chemically compatible with the compound. High-density polyethylene (HDPE) is a suitable choice for solid organic waste.

  • Mandatory Labeling: The container must be clearly labeled with the words "Hazardous Waste" .[9][10] The label must also include:

    • The full chemical name: "this compound"

    • A clear indication of the hazards (e.g., "Toxic," "Irritant"). Hazard pictograms can also be used.[9]

    • The accumulation start date (the date the first drop of waste is added to the container).

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Rationale: The EPA allows for the temporary collection of hazardous waste at or near the point of generation in an SAA before it is moved to a central storage location.[9][10] This minimizes the movement of hazardous materials within the facility.

  • Location: The waste container must be stored in the laboratory where the waste is generated, under the control of the lab personnel.

  • Container Management: Keep the waste container closed at all times except when adding waste.

  • Volume Limits: An SAA can accumulate up to 55 gallons of hazardous waste.

Step 5: Transfer and Final Disposal

Rationale: Once a waste container is full or has been accumulating for the maximum allowed time, it must be transferred for final disposal by a licensed professional. Laboratories are not equipped for the final treatment of hazardous waste.

  • Transfer to CAA: Full containers should be securely sealed and transported to your institution's Central Accumulation Area (CAA) for pickup.

  • Professional Disposal: The waste will be collected by a licensed hazardous waste disposal contractor.[4][9]

  • Method of Destruction: The most common and effective method for the final destruction of solid organic chemical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[10]

Emergency Procedures: Spill Management

Rationale: Accidental spills present an immediate exposure risk. A clear, pre-defined plan ensures a rapid and safe response.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

  • Don PPE: Before addressing the spill, put on the appropriate PPE as described in Section 2.

  • Contain the Spill: For a solid powder, carefully cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow. Avoid raising dust.

  • Collect Waste: Gently sweep the absorbed material into a designated hazardous waste container. Do not use a standard vacuum cleaner.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water, followed by ethanol), collecting all cleaning materials as hazardous waste.

  • Label and Dispose: Seal, label, and dispose of the waste container as described in the Core Disposal Protocol.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from work with this compound.

G cluster_info *RCRA Empty: All contents removed by common practices. For solids, this means the liner has been removed or no material remains that can be feasibly removed. start Waste Generation Point (this compound) q_type What is the nature of the waste? start->q_type pure_reagent Unused/Expired Reagent or Gross Contamination q_type->pure_reagent Bulk Solid trace_cont Trace Contaminated Labware (Gloves, Weigh Boats, Wipes) q_type->trace_cont Trace Solid sharps_cont Contaminated Sharps (Needles, Blades) q_type->sharps_cont Sharp Item empty_cont Empty Reagent Bottle q_type->empty_cont Empty Container hw_container Collect in Labeled Solid Hazardous Waste Container pure_reagent->hw_container trace_cont->hw_container sharps_container Place in Labeled Sharps Waste Container sharps_cont->sharps_container empty_cont->hw_container If not RCRA Empty* manage_saa Manage in Satellite Accumulation Area (SAA) hw_container->manage_saa sharps_container->manage_saa final_disposal Transfer to Central Accumulation Area (CAA) for Professional Disposal via Incineration manage_saa->final_disposal info_node

Caption: Waste Disposal Decision Workflow for this compound.

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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 1-(1-Methyl-1H-indol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and chemical research, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth, experience-driven protocol for the safe handling of 1-(1-Methyl-1H-indol-5-yl)ethanone. While specific toxicological data for this compound is not extensively documented, we will proceed under the precautionary principle, leveraging data from structurally similar indole derivatives to establish a robust safety framework. Our approach is designed to be a self-validating system, ensuring that every step is grounded in established safety protocols and scientific reasoning.

Understanding the Hazard Landscape

This compound belongs to the indole family, a class of compounds with diverse biological activities. Due to the limited specific safety data for this particular molecule, we will infer its potential hazards from closely related analogs. For instance, the isomer 1-(1-Methyl-1H-indol-3-yl)ethanone is classified as toxic if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] The parent compound, 1-(1H-indol-5-yl)ethanone, is also indicated to be a skin, eye, and respiratory irritant.[3] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it possesses a similar hazard profile.

Inferred Hazard Profile:

Potential HazardClassificationRationale
Acute Oral ToxicityAssumed ToxicBased on data for 1-(1-Methyl-1H-indol-3-yl)ethanone.[1][2]
Skin Corrosion/IrritationAssumed IrritantBased on data for related indole compounds.[1][3][4]
Serious Eye Damage/IrritationAssumed Serious IrritantBased on data for related indole compounds.[1][2][4]
Respiratory IrritationAssumed IrritantBased on data for related indole compounds.[1][4]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks of exposure through inhalation, dermal contact, and ocular contact. The following is a step-by-step guide to selecting and using the appropriate PPE.

Body Protection: The First Line of Defense

A flame-resistant lab coat should be worn at all times in the laboratory.[5] It is crucial that the lab coat is kept buttoned to provide maximum coverage of the skin.[6] For procedures with a higher risk of splashes or spills, consider a chemically resistant apron worn over the lab coat.

Hand Protection: Preventing Dermal Absorption

Given the assumed skin irritation potential, proper glove selection is critical. Disposable nitrile gloves are the minimum requirement for incidental contact.[7] However, for prolonged handling or in situations where there is a risk of direct contact, double-gloving or using gloves with higher chemical resistance is recommended.[7]

Glove Selection and Use:

  • Inner Glove: A flexible laminate glove can be worn as a base layer for chemicals with unknown toxicity.[5]

  • Outer Glove: A pair of heavy-duty, chemically resistant outer gloves should be worn over the inner glove.[5]

  • Inspection: Always inspect gloves for any signs of degradation or perforation before use.

  • Replacement: If contact with the chemical occurs, remove gloves immediately, wash your hands thoroughly, and don a new pair.[7]

Eye and Face Protection: Shielding from Splashes and Aerosols

Safety glasses with side shields that meet the ANSI Z87.1 standard are the minimum requirement for eye protection in a laboratory setting.[5][7] However, due to the risk of serious eye irritation, chemical splash goggles are highly recommended, especially when handling liquid forms or larger quantities of the compound.[5]

When to Escalate Protection:

For procedures that may generate splashes, sprays, or irritating mists outside of a fume hood, a face shield must be worn in addition to safety glasses or goggles.[5][6]

Respiratory Protection: Mitigating Inhalation Risks

Whenever possible, this compound should be handled in a certified chemical fume hood to minimize the risk of inhalation.[8] If engineering controls like a fume hood are not feasible or are insufficient to control exposure, respiratory protection is required.[6]

Respirator Use Requirements:

  • Fit Testing: Annual medical evaluations and fit testing are necessary to ensure a proper seal.[6]

  • Training: Proper training on the use, storage, and cleaning of respirators is essential.[6]

Operational and Disposal Plans

Handling and Storage Workflow

cluster_prep Preparation cluster_handling Handling cluster_storage Storage Hazard Assessment Hazard Assessment Select PPE Select PPE Hazard Assessment->Select PPE Determines Verify Fume Hood Operation Verify Fume Hood Operation Select PPE->Verify Fume Hood Operation Weigh/Measure in Fume Hood Weigh/Measure in Fume Hood Verify Fume Hood Operation->Weigh/Measure in Fume Hood Perform Experiment Perform Experiment Weigh/Measure in Fume Hood->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Tightly Sealed Container Tightly Sealed Container Decontaminate Surfaces->Tightly Sealed Container After Use Store in Cool, Dry, Well-Ventilated Area Store in Cool, Dry, Well-Ventilated Area Tightly Sealed Container->Store in Cool, Dry, Well-Ventilated Area Segregate from Incompatibles Segregate from Incompatibles Store in Cool, Dry, Well-Ventilated Area->Segregate from Incompatibles Generate Waste Generate Waste Segregate Solid & Liquid Waste Segregate Solid & Liquid Waste Generate Waste->Segregate Solid & Liquid Waste Categorize Select Compatible Container Select Compatible Container Segregate Solid & Liquid Waste->Select Compatible Container Label Container Correctly Label Container Correctly Select Compatible Container->Label Container Correctly with 'Hazardous Waste' Store in Satellite Accumulation Area Store in Satellite Accumulation Area Label Container Correctly->Store in Satellite Accumulation Area Arrange for EHS Pickup Arrange for EHS Pickup Store in Satellite Accumulation Area->Arrange for EHS Pickup Final Disposal by Certified Vendor Final Disposal by Certified Vendor Arrange for EHS Pickup->Final Disposal by Certified Vendor

Caption: Chemical waste disposal workflow.

By adhering to these comprehensive guidelines, you can ensure a safer laboratory environment and contribute to a culture of responsibility in your research endeavors.

References

  • Personal Protective Equipment Requirements for Laboratories . (Source: Environmental Health and Safety, University of Washington). [Link]

  • Personal Protective Equipment in Chemistry . (Source: Environmental Health and Safety, Dartmouth College). [Link]

  • 1-(1-Methyl-1H-indol-3-yl)ethanone | C11H11NO | CID 594156 . (Source: PubChem). [Link]

  • Kovac's Indole Reagent, Safety Data Sheet . (Source: Neogen). [Link]

  • Safety Data Sheet - 1-(m-Tolyl)ethanone . (Source: Angene Chemical). [Link]

  • 1-(1-Methyl-1H-indazol-5-yl)ethanone . (Source: AMERICAN ELEMENTS). [Link]

  • Indole (Kovacs') . (Source: Hardy Diagnostics). [Link]

  • SAFETY DATA SHEET - 2-Acetylfuran . (Source: Fisher Scientific). [Link]

  • Ethanone, 1-(1H-indol-1-yl)- | C10H9NO | CID 11330 . (Source: PubChem, National Institutes of Health). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.